Product packaging for 1-(2-Methoxypropoxy)-2-propanol(Cat. No.:CAS No. 13429-07-7)

1-(2-Methoxypropoxy)-2-propanol

Cat. No.: B122039
CAS No.: 13429-07-7
M. Wt: 148.2 g/mol
InChI Key: FOLPKOWCPVGUCA-UHFFFAOYSA-N
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Description

1-(2-Methoxypropoxy)-2-propanol is a useful research compound. Its molecular formula is C7H16O3 and its molecular weight is 148.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Solvent. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16O3 B122039 1-(2-Methoxypropoxy)-2-propanol CAS No. 13429-07-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methoxypropoxy)propan-2-ol
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InChI

InChI=1S/C7H16O3/c1-6(8)4-10-5-7(2)9-3/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOLPKOWCPVGUCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COCC(C)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2058621
Record name 1-(2-Methoxypropoxy)-2-propanol
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Molecular Weight

148.20 g/mol
Source PubChem
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CAS No.

13429-07-7
Record name 1-(2-Methoxypropoxy)-2-propanol
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Record name 1-(2-Methoxypropoxy)-2-propanol
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Record name 1-(2-Methoxypropoxy)-2-propanol
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Record name 1-(2-methoxypropoxy)propan-2-ol
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Record name 1-(2-METHOXYPROPOXY)-2-PROPANOL
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Foundational & Exploratory

physical properties of dipropylene glycol methyl ether

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical Properties of Dipropylene Glycol Methyl Ether

This technical guide provides a comprehensive overview of the core (DPM), a versatile solvent used across numerous industries.[1] Intended for researchers, scientists, and professionals in drug development, this document aggregates key quantitative data, outlines standard experimental methodologies for property determination, and presents a logical workflow for the physical characterization of such chemical substances.

Physical and Chemical Properties of DPM

Dipropylene glycol methyl ether (CAS No: 34590-94-8) is a colorless liquid with a mild, ethereal odor.[1][2][3] It is a member of the P-series glycol ether family and is completely soluble in water and miscible with a wide range of organic solvents.[3][4] This hydrophilic nature makes it an excellent coupling agent in various formulations.[3][4] Commercial DPM is a mixture of four structural isomers.[5]

Quantitative Data Summary

The following table summarizes the key , compiled from various technical and safety data sheets.

PropertyValueUnitsConditions
Molecular Formula C₇H₁₆O₃--
Molecular Weight 148.20 g/mol -
Boiling Point 190 °C (463 K)°C (K)at 760 mmHg[1][2][3][5][6]
Melting/Freezing Point -83 to -80 °C°C[2][3][5][7]
Density 0.951 - 0.954g/cm³at 20-25 °C[2][3][6][8]
Viscosity (Dynamic) 3.5 - 4.55cP (mPa·s)at 20-25 °C[2][3][9][10]
Flash Point 74 - 79 °C°CClosed Cup[3][8][9][11]
166 - 167 °F°FClosed Cup[3][8][12][13]
Vapor Pressure 0.37 hPahPaat 20 °C[5]
0.4 - 0.5 mmHgmmHgat 25 °C[3][8][13]
Water Solubility Miscible / Complete-at 20 °C[2][3][5][6][13]
Refractive Index 1.419 - 1.423-at 20-25 °C, nD[2][3][8][11]
Surface Tension 28.8 - 29dynes/cm (mN/m)at 20-25 °C[2][9][12]
Log Kow (Octanol/Water) 0.0061-[5]
Autoignition Temp. 205 - 207 °C°C[3][9][11]
Explosive Limits LEL: 1.1 - 1.3%% v/v[3][9][11]
UEL: 8.7 - 14%% v/v[3][9][11]

Experimental Protocols for Property Determination

Detailed experimental protocols for a specific substance like DPM are typically proprietary. However, the determination of its physical properties generally follows standardized methods, such as those established by ASTM International and the Organisation for Economic Co-operation and Development (OECD). The principles of these key methods are outlined below.

  • Boiling Point (Distillation Range): ASTM D1078 This method is used to determine the distillation range of volatile organic liquids that are chemically stable during the process.[4][14] A 100-mL sample is distilled under controlled conditions. The initial boiling point is the thermometer reading when the first drop of condensate falls, and observations are made throughout the distillation to establish the boiling range.[11] This test is crucial for quality control and for understanding a solvent's volatility.[4][14]

  • Density and Relative Density: ASTM D4052 This standard test method determines the density and relative density of liquids using a digital density meter.[1][3] The method is based on measuring the change in the oscillation frequency of a U-shaped tube when it is filled with the test liquid.[15][16] This frequency change is directly related to the density of the liquid. The procedure is applicable to petroleum distillates and viscous oils and is essential for converting measured volumes to volumes at a standard temperature.[3][17]

  • Viscosity: ASTM D445 This method specifies the procedure for determining the kinematic viscosity of transparent and opaque liquids by measuring the time it takes for a volume of the liquid to flow under gravity through a calibrated glass capillary viscomometer.[2][18][19] The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the liquid's density.[2][10] Accurate viscosity determination is critical for applications involving fluid flow and lubrication.[2]

  • Flash Point: ASTM D92 (Cleveland Open-Cup Method) The flash point is determined by heating a sample in a test cup at a slow, constant rate.[20] A small test flame is passed across the cup at specified intervals.[8][20] The flash point is the lowest temperature at which the application of the flame causes the vapors above the liquid to ignite momentarily.[8][21] This property is a critical safety parameter for defining flammable and combustible materials for shipping and handling.[12]

  • Water Solubility: OECD Test Guideline 105 This guideline describes two primary methods for determining water solubility: the column elution method (for solubilities < 10⁻² g/L) and the flask method (for solubilities > 10⁻² g/L).[22] For a highly miscible substance like DPM, the flask method would involve stirring the substance in water for a prolonged period to achieve equilibrium, followed by concentration analysis of the saturated solution.[23]

  • Partition Coefficient (n-octanol/water): OECD Test Guideline 117 This method uses High-Performance Liquid Chromatography (HPLC) to estimate the n-octanol/water partition coefficient (Pow).[5][24] The substance is passed through a reverse-phase HPLC column, and its retention time is measured.[25] The log Pow is then calculated by comparing this retention time to those of reference substances with known log Pow values.[24][25] This parameter is crucial for predicting the environmental fate and bioaccumulation potential of a substance.[9]

  • Refractive Index: ASTM D542 This test method measures the refractive index of transparent organic plastics, and the principle is applicable to liquids.[6][13] It is typically performed using an Abbé refractometer. A drop of the liquid is placed on the prism, and light is passed through it. The refractive index is read directly from the instrument's scale after aligning the light/dark boundary in the eyepiece.[26] This property is a fundamental measure useful for identification and quality control.[6][13]

Workflow for Physical Property Characterization

The following diagram illustrates a generalized workflow for the systematic physical and chemical characterization of a liquid chemical such as dipropylene glycol methyl ether.

G cluster_0 1. Sample Management cluster_1 2. Property Determination cluster_2 3. Standard Test Methods cluster_3 4. Analysis & Reporting Sample_ID Sample Identification (CAS, Batch, Purity) Sample_Prep Sample Preparation (Degassing, Filtration) Sample_ID->Sample_Prep Thermal Thermal Properties Physical Physical Properties Optical Optical Properties Solubility Solubility & Partitioning BP Boiling Point (ASTM D1078) Thermal->BP FP Flash Point (ASTM D92) Thermal->FP Density Density (ASTM D4052) Physical->Density Viscosity Viscosity (ASTM D445) Physical->Viscosity ST Surface Tension Physical->ST RI Refractive Index (ASTM D542) Optical->RI WS Water Solubility (OECD 105) Solubility->WS LogKow Log Kow (OECD 117) Solubility->LogKow Data_Analysis Data Analysis & QA/QC BP->Data_Analysis FP->Data_Analysis Density->Data_Analysis Viscosity->Data_Analysis RI->Data_Analysis ST->Data_Analysis WS->Data_Analysis LogKow->Data_Analysis Report Technical Data Sheet / Certificate of Analysis Data_Analysis->Report

Workflow for the physical characterization of a liquid chemical.

References

An In-depth Technical Guide to the Synthesis of 1-(2-Methoxypropoxy)-2-propanol from Propylene Oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(2-Methoxypropoxy)-2-propanol, a primary isomer of dipropylene glycol methyl ether (DPGME), from propylene oxide and methanol. This document details the underlying chemical principles, experimental methodologies, and analytical characterization pertinent to its laboratory-scale preparation.

Introduction

This compound is a widely utilized solvent in various industrial applications, including coatings, inks, and cleaners. Its synthesis involves a two-step process initiated by the reaction of methanol with propylene oxide. The careful selection of catalysts and reaction conditions is paramount to selectively yield the desired isomer. This guide will focus on the base-catalyzed pathway, which favors the formation of the target secondary alcohol isomer.

Reaction Stoichiometry and Mechanism

The synthesis of this compound from propylene oxide and methanol proceeds in two sequential nucleophilic ring-opening reactions.

Step 1: Formation of Propylene Glycol Methyl Ether (PGME)

Methanol reacts with propylene oxide to form a mixture of two isomers: 1-methoxy-2-propanol (the desired α-isomer) and 2-methoxy-1-propanol (the β-isomer). The use of a basic catalyst selectively promotes the formation of the α-isomer.[1]

Step 2: Formation of Dipropylene Glycol Methyl Ether (DPGME)

The 1-methoxy-2-propanol formed in the first step then acts as a nucleophile, reacting with a second molecule of propylene oxide to yield this compound.

The overall reaction is as follows:

CH₃OH + 2 C₃H₆O → C₇H₁₆O₃

Base-Catalyzed Reaction Mechanism

The base-catalyzed ring-opening of propylene oxide by an alcohol proceeds via an Sₙ2 mechanism. The alkoxide, generated by the deprotonation of the alcohol by the base, acts as the nucleophile. The nucleophilic attack occurs at the less sterically hindered carbon of the epoxide ring, leading to the formation of a secondary alcohol.

A detailed mechanism for the formation of the intermediate, 1-methoxy-2-propanol, on a magnesium oxide (MgO) catalyst involves the dissociation of methanol into a methoxide and a proton.[2][3][4] The propylene oxide is adsorbed on the MgO surface, and the methoxide attacks the less substituted carbon, leading to the highly selective formation of 1-methoxy-2-propanol.[2][3]

Experimental Protocols

The following sections outline a general laboratory-scale procedure for the synthesis of this compound.

Materials and Reagents
  • Propylene oxide (reagent grade)

  • Methanol (anhydrous)

  • Sodium hydroxide (pellets) or other suitable basic catalyst (e.g., solid sodium methylate)

  • Anhydrous diethyl ether

  • Magnesium sulfate (anhydrous)

  • Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels, etc.)

  • Heating mantles and magnetic stirrers

  • Distillation apparatus

Step-by-Step Synthesis

Step 1: Synthesis of 1-Methoxy-2-propanol (PGME)

  • A solution of sodium methoxide is prepared by cautiously dissolving sodium hydroxide in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Propylene oxide is added dropwise to the methanolic sodium hydroxide solution at a controlled temperature, typically between 80-100°C.

  • The reaction mixture is refluxed for several hours to ensure complete conversion of the propylene oxide.

  • After cooling, the catalyst is neutralized with an appropriate acid (e.g., sulfuric acid).

  • The resulting mixture is filtered, and the excess methanol is removed by distillation.

  • The crude 1-methoxy-2-propanol is then purified by fractional distillation.

Step 2: Synthesis of this compound (DPGME)

  • The purified 1-methoxy-2-propanol from the previous step is charged into a reaction flask with a fresh portion of a strong base catalyst, such as solid sodium hydroxide or sodium methylate.[5]

  • Propylene oxide is added dropwise to the heated mixture, maintaining the reaction temperature, typically in the range of 100-140°C.

  • The reaction is monitored for completion (e.g., by GC analysis).

  • Upon completion, the reaction mixture is cooled, and the catalyst is neutralized.

  • The crude product is washed with water to remove any remaining catalyst and byproducts.

  • The organic layer is dried over anhydrous magnesium sulfate.

  • The final product, this compound, is isolated and purified by vacuum distillation.[5]

Data Presentation

The yield and selectivity of the desired products are highly dependent on the catalyst and reaction conditions. Basic catalysts generally provide high selectivity towards the α-isomer.

Table 1: Catalyst Performance in the Synthesis of 1-methoxy-2-propanol from Propylene Oxide and Methanol

CatalystTemperature (°C)Reaction Time (h)Propylene Oxide Conversion (%)Selectivity for 1-methoxy-2-propanol (%)Reference
NaOH---90[6]
MgO160897.783.0[7]
Mg-Al-CO₃ hydrotalcite---High[7]

Visualization of Reaction Pathways and Workflows

Reaction Pathway for the Synthesis of this compound

Synthesis_Pathway Methanol Methanol PGME 1-Methoxy-2-propanol Methanol->PGME PropyleneOxide1 Propylene Oxide PropyleneOxide1->PGME Catalyst1 Basic Catalyst (e.g., NaOH) Catalyst1->PGME DPGME This compound PGME->DPGME PropyleneOxide2 Propylene Oxide PropyleneOxide2->DPGME Catalyst2 Basic Catalyst (e.g., NaOH) Catalyst2->DPGME

Caption: Reaction pathway for the two-step synthesis.

Experimental Workflow for Synthesis and Purification

Experimental_Workflow cluster_step1 Step 1: PGME Synthesis cluster_step2 Step 2: DPGME Synthesis Reaction1 Reaction of Methanol and Propylene Oxide with Basic Catalyst Neutralization1 Neutralization of Catalyst Reaction1->Neutralization1 Filtration1 Filtration Neutralization1->Filtration1 Distillation1 Fractional Distillation Filtration1->Distillation1 Reaction2 Reaction of PGME and Propylene Oxide with Basic Catalyst Distillation1->Reaction2 Neutralization2 Neutralization of Catalyst Reaction2->Neutralization2 Washing Water Wash Neutralization2->Washing Drying Drying over MgSO4 Washing->Drying Distillation2 Vacuum Distillation Drying->Distillation2 FinalProduct FinalProduct Distillation2->FinalProduct Pure this compound

Caption: Experimental workflow for synthesis and purification.

Characterization of this compound

The final product and intermediate species are typically characterized by spectroscopic and chromatographic methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the isomers of DPGME. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (148.20 g/mol ) and characteristic fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the desired isomer.

  • ¹H NMR: The proton NMR spectrum will show distinct signals for the different methyl, methylene, and methine protons in the molecule.

  • ¹³C NMR: The carbon NMR spectrum provides information about the chemical environment of each carbon atom. For the intermediate, 1-methoxy-2-propanol, characteristic peaks are observed.[8] The spectrum of the final product, this compound, will be more complex due to the presence of additional carbons.

Purification

Fractional distillation is the primary method for purifying this compound. Due to the presence of other isomers and higher propylene glycol ethers, a distillation column with high theoretical plates is recommended for efficient separation. The boiling point of the mixture of DPGME isomers is approximately 190°C. The boiling point of 1-(2-methoxypropoxy)propan-2-ol is reported to be 203.3 °C at 760 mmHg.[9]

Safety Considerations

Propylene oxide is a highly flammable and carcinogenic substance and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. Sodium hydroxide and sodium methylate are corrosive and should be handled with care.

This guide provides a foundational understanding of the synthesis of this compound. For specific applications, further optimization of reaction conditions and purification techniques may be necessary.

References

Chemical Identification and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 1-(2-Methoxypropoxy)-2-propanol (CAS Number 13429-07-7)

This technical guide provides a comprehensive overview of this compound, CAS number 13429-07-7, tailored for researchers, scientists, and professionals in drug development. This document compiles available data on its physicochemical properties, synthesis, analytical methods, and toxicological profile.

This compound is a chemical compound belonging to the family of propylene glycol ethers.[1] It is also referred to by several synonyms, including 2-Propanol, 1-(2-methoxypropoxy)- and is a component of dipropylene glycol monomethyl ether (DPGME) isomer mixtures.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 13429-07-7[2]
Molecular Formula C₇H₁₆O₃[2][3]
Molecular Weight 148.20 g/mol [2][3]
Appearance Colorless liquid[3]
Boiling Point 203.3 ± 15.0 °C (Predicted)[4]
Density 0.955 ± 0.06 g/cm³ (Predicted)[4]
Flash Point 76.7 °C (Predicted)[4]
Solubility Soluble in chloroform, DMSO (slightly), and methanol (slightly).[4]
Vapor Pressure 0.0678 mmHg at 25°C (Predicted)[4]
Refractive Index 1.422 (Predicted)[4]

Synthesis and Manufacturing

The primary industrial synthesis of this compound involves the catalytic alkoxylation of propylene oxide with a methoxypropanol isomer, typically 1-methoxy-2-propanol.[5] This reaction is characterized by the ring-opening of the propylene oxide epoxide ring by the hydroxyl group of methoxypropanol, forming an ether linkage.[5] The choice of catalyst is critical in controlling the regioselectivity of the reaction. Basic catalysts, such as sodium hydroxide (NaOH) or magnesium oxide (MgO), favor the formation of the secondary alcohol isomer, this compound.[5] In contrast, acidic catalysts tend to yield the primary alcohol isomer, 2-(2-methoxypropoxy)-1-propanol.[5]

The precursor, 1-methoxy-2-propanol, is industrially synthesized through the reaction of methanol with propylene oxide.[5]

Below is a generalized workflow for the synthesis of this compound.

G cluster_precursor Precursor Synthesis cluster_main_reaction Main Reaction Methanol Methanol Methoxypropanol 1-Methoxy-2-propanol Methanol->Methoxypropanol PropyleneOxide1 Propylene Oxide PropyleneOxide1->Methoxypropanol Catalyst1 Basic Catalyst (e.g., NaOH) Catalyst1->Methoxypropanol Product This compound Methoxypropanol->Product PropyleneOxide2 Propylene Oxide PropyleneOxide2->Product Catalyst2 Basic Catalyst (e.g., MgO) Catalyst2->Product Purification Purification (e.g., Distillation) Product->Purification

Synthesis Workflow for this compound

Analytical Methodologies

The characterization and quantification of this compound are typically achieved through various spectroscopic and chromatographic techniques.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR are used for structural elucidation. Spectral data is available on public databases such as PubChem.[2]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present, notably the hydroxyl (-OH) and ether (C-O-C) groups. The NIST WebBook provides vapor-phase IR spectra for this compound.[6][7]

  • Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern. The NIST WebBook and PubChem contain mass spectral data, typically obtained through gas chromatography-mass spectrometry (GC-MS).[2][6] The top peak (m/z) is observed at 59.[2]

Chromatographic Analysis

Gas chromatography (GC) is a common method for the analysis of propylene glycol ethers.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrument: Gas chromatograph coupled with a mass spectrometer.

  • Column: A cyano-based capillary column is often suitable for separating isomers of glycol ethers.[5]

  • Injector Temperature: Typically set around 250 °C to ensure efficient vaporization.[5]

  • Oven Temperature Program: An initial oven temperature of around 80 °C is a common starting point, followed by a programmed temperature ramp to achieve separation.[5]

  • Carrier Gas: Helium is commonly used.

  • Detector: Mass spectrometer operating in electron ionization (EI) mode.

Toxicological Profile

There is a lack of specific toxicological data for this compound (CAS 13429-07-7). The available information is often for the broader category of propylene glycol ethers or for its precursor, 1-methoxy-2-propanol. According to aggregated GHS information from ECHA, this chemical does not meet the criteria for classification as hazardous.[2]

Table 2: Toxicological Data for Related Compounds

TestSpeciesRouteValueCompoundSource(s)
LD₅₀RatOral> 5000 mg/kg1-Methoxy-2-propanol[8]
LD₅₀RabbitDermal13-14 g/kg1-Methoxy-2-propanol[8]
LC₅₀RatInhalation> 6000 ppm1-Methoxy-2-propanol[8]
Skin IrritationRabbitDermalNot an irritant1-Methoxy-2-propanol[8]
Eye IrritationRabbitOcularSlightly irritating1-Methoxy-2-propanol[8]

Metabolism: The metabolism of propylene glycol ethers has been studied. The beta isomer of propylene glycol monomethyl ether (PGME) is metabolized via alcohol and aldehyde dehydrogenases to 2-methoxypropionic acid.[6] A minor pathway involves metabolism by CYP450 enzymes to propylene glycol, which can then be further metabolized and excreted as CO₂.[6] Conjugation with glucuronide and sulfate also occurs.[6]

Biological Effects and Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the direct effects of this compound on any biological signaling pathways. Research on related propylene glycol ethers suggests that some members of this class may have neurotoxic effects, but these have not been specifically linked to this compound. Given its use as an industrial solvent, the primary biological interactions are expected to be related to its physicochemical properties rather than specific receptor-mediated signaling.

Applications

This compound is primarily used as a solvent in a variety of industrial and commercial applications, including:

  • Paints and coatings[5]

  • Inks[5]

  • Cleaners[5]

  • Cosmetics[5]

It also serves as a chemical intermediate in the synthesis of other compounds.[5]

Conclusion

This compound is a propylene glycol ether with a range of industrial applications as a solvent. While its general synthesis and analytical characterization methods are understood, there is a notable lack of specific, publicly available data on its experimental physicochemical properties, detailed experimental protocols, and, most significantly, its toxicological profile and interaction with biological signaling pathways. The available toxicological data is primarily for its precursor, 1-methoxy-2-propanol, and the general class of propylene glycol ethers. For a comprehensive risk assessment and understanding of its biological effects, further research specifically on the this compound isomer is warranted. Researchers should exercise caution and refer to data on structurally similar compounds in the absence of specific information, while clearly noting the limitations.

References

An In-Depth Technical Guide to the Isomers of Dipropylene Glycol Methyl Ether (DPGME)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of dipropylene glycol methyl ether (DPGME), a widely used solvent in various industrial and commercial applications. This document details their chemical structures, physicochemical properties, synthesis methodologies, and analytical procedures for isomer separation and quantification.

Introduction to Dipropylene Glycol Methyl Ether (DPGME)

Dipropylene glycol methyl ether (DPGME), with the CAS number 34590-94-8, is a colorless, combustible liquid with a mild, ether-like odor. It is completely miscible with water and a wide range of organic solvents. Commercial DPGME is not a single compound but a mixture of four structural isomers, which are produced during the reaction of propylene oxide with methanol. The distribution of these isomers can vary depending on the synthesis process.

DPGME is valued for its excellent solvency, high dilution ratio, and slow evaporation rate. These properties make it a versatile component in formulations for paints and coatings, cleaners, inks, and cosmetics. In the context of research and development, particularly in drug development, understanding the properties of individual isomers can be crucial for formulation studies, as slight variations in structure can influence solubility, stability, and interaction with other excipients.

Isomers of Dipropylene Glycol Methyl Ether

The commercial production of DPGME results in a mixture of four primary isomers. The relative abundance of these isomers can vary, but a typical composition is as follows:

  • 1-(2-methoxypropoxy)propan-2-ol (α-isomer, primary) : 40-50%

  • 1-(2-methoxy-1-methylethoxy)propan-2-ol (α-isomer, secondary) : 40-45%

  • 2-(2-methoxypropoxy)propan-1-ol (β-isomer, primary) : 2-5%

  • 2-(2-methoxy-1-methylethoxy)propan-1-ol (β-isomer, secondary) : 3-5%

The α-isomers are those in which the terminal hydroxyl group is on the secondary carbon of the propylene glycol unit, while in the β-isomers, it is on the primary carbon.

Chemical Structures of DPGME Isomers

The chemical structures of the four DPGME isomers are illustrated below.

DPGME_Isomers cluster_1 1-(2-methoxypropoxy)propan-2-ol cluster_2 1-(2-methoxy-1-methylethoxy)propan-2-ol cluster_3 2-(2-methoxypropoxy)propan-1-ol cluster_4 2-(2-methoxy-1-methylethoxy)propan-1-ol s1 CH3-O-CH2-CH(CH3)-O-CH2-CH(OH)-CH3 s2 CH3-O-CH(CH3)-CH2-O-CH2-CH(OH)-CH3 s3 CH3-O-CH2-CH(CH3)-O-CH(CH3)-CH2OH s4 CH3-O-CH(CH3)-CH2-O-CH(CH3)-CH2OH

Figure 1: Chemical structures of the four isomers of dipropylene glycol methyl ether.

Physicochemical Properties of DPGME Isomers

The following tables summarize the key physicochemical properties of the DPGME isomer mixture and the individual isomers. Data for individual isomers can be limited as they are not typically isolated in commercial production.

Table 1: Physicochemical Properties of Commercial DPGME (Isomer Mixture)

PropertyValueReference(s)
CAS Number 34590-94-8
Molecular Formula C₇H₁₆O₃
Molecular Weight 148.20 g/mol
Appearance Colorless liquid
Odor Mild, ether-like
Boiling Point 190 °C (at 760 mmHg)
Melting Point -83 °C
Density 0.951 g/mL at 25 °C
Vapor Pressure 0.4 mmHg at 25 °C
Flash Point 75 °C (closed cup)
Solubility in Water Miscible
Refractive Index 1.422 at 20 °C

Table 2: Physicochemical Properties of Individual DPGME Isomers

IsomerCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)Flash Point (°C)
1-(2-methoxypropoxy)propan-2-ol 13429-07-7148.20203.30.95576.7
1-(2-methoxy-1-methylethoxy)propan-2-ol 20324-32-7148.20203.30.95576.7
2-(2-methoxypropoxy)propan-1-ol 13588-28-8148.201880.950-
2-(2-methoxy-1-methylethoxy)propan-1-ol 55956-21-3148.20---

Note: Data for some individual isomers, particularly the minor components, is scarce in publicly available literature. The provided data is based on available sources and may have some predictive values.

Experimental Protocols

Synthesis of Dipropylene Glycol Methyl Ether

The industrial synthesis of DPGME involves the reaction of propylene oxide with methanol. The following is a generalized laboratory-scale protocol based on common industrial practices.

Synthesis_Workflow reactant1 Propylene Oxide reactor Pressurized Reactor reactant1->reactor reactant2 Methanol reactant2->reactor catalyst Basic Catalyst (e.g., NaOH, CH3ONa) catalyst->reactor reaction Reaction (e.g., 100-150°C, 2-4 bar) reactor->reaction neutralization Neutralization (e.g., with acid) reaction->neutralization filtration Filtration neutralization->filtration distillation Fractional Distillation filtration->distillation product DPGME Isomer Mixture distillation->product

Figure 2: General workflow for the synthesis of dipropylene glycol methyl ether.

Methodology:

  • Reactant Charging: A pressurized reactor is charged with methanol and a basic catalyst, such as sodium hydroxide or sodium methoxide.

  • Reaction Initiation: Propylene oxide is slowly fed into the reactor. The reaction is exothermic, and the temperature is typically maintained between 100-150°C, with pressures around 2-4 bar. The molar ratio of methanol to propylene oxide is kept high to favor the formation of mono- and di-propylene glycol ethers.

  • Reaction Monitoring: The reaction progress is monitored by analyzing aliquots for the consumption of propylene oxide using gas chromatography.

  • Catalyst Neutralization: Upon completion, the reaction mixture is cooled, and the basic catalyst is neutralized with an acid (e.g., sulfuric acid or phosphoric acid).

  • Salt Removal: The resulting salt is removed by filtration.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to separate unreacted methanol, propylene glycol methyl ether (PGME), and the DPGME isomer mixture.

Analysis of DPGME Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry is the most effective technique for the separation and quantification of DPGME isomers.

GCMS_Workflow sample DPGME Sample dilution Dilution with Solvent (e.g., Methanol, Dichloromethane) sample->dilution internal_std Internal Standard Addition (e.g., Deuterated analog) dilution->internal_std gc_injection GC Injection internal_std->gc_injection gc_separation Chromatographic Separation (Capillary Column) gc_injection->gc_separation ms_detection Mass Spectrometric Detection (EI, Scan/SIM mode) gc_separation->ms_detection data_analysis Data Analysis (Peak Integration, Quantification) ms_detection->data_analysis results Isomer Composition data_analysis->results

Figure 3: Experimental workflow for the GC-MS analysis of DPGME isomers.

Methodology:

  • Sample Preparation:

    • Accurately weigh a sample of the DPGME mixture.

    • Dilute the sample with a suitable solvent such as methanol or dichloromethane to a final concentration within the calibration range (e.g., 10-100 µg/mL).

    • Add an internal standard (e.g., a deuterated analog of DPGME or a compound with similar chromatographic behavior) for accurate quantification.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890A or equivalent.

    • Mass Spectrometer: Agilent 5975C or equivalent.

    • Column: A polar capillary column is recommended for good separation of the isomers, for example, a DB-WAX (50 m x 0.20 mm i.d., 0.2 µm film thickness).

    • Injector: Split/splitless injector, typically operated in split mode (e.g., 20:1 split ratio) at 250°C.

    • Oven Temperature Program: An example program could be: initial temperature of 40°C held for 1 minute, then ramped at 8°C/min to 240°C and held for several minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Full scan mode (e.g., m/z 35-350) for qualitative analysis and identification of isomers based on their mass spectra. Selected Ion Monitoring (SIM) mode for enhanced sensitivity and accurate quantification, monitoring characteristic ions for each isomer.

  • Quantification:

    • Prepare a series of calibration standards containing known concentrations of the DPGME isomer mixture and the internal standard.

    • Generate a calibration curve for each isomer by plotting the ratio of the peak area of the isomer to the peak area of the internal standard against the concentration of the isomer.

    • Calculate the concentration of each isomer in the sample using the calibration curve.

Toxicological Profile

Commercial DPGME exhibits low acute toxicity via oral, dermal, and inhalation routes. It is not considered a skin irritant or sensitizer and is only slightly irritating to the eyes. Repeated dose studies have shown effects such as sedation and adaptive liver changes at high concentrations. It is important to note that while the commercial mixture has a well-characterized toxicological profile, data on the individual isomers is limited.

Conclusion

This technical guide has provided a detailed overview of the isomers of dipropylene glycol methyl ether, including their structures, properties, synthesis, and analysis. For researchers and professionals in drug development and other scientific fields, a thorough understanding of the isomeric composition of DPGME is essential for ensuring the consistency, quality, and safety of their formulations and products. The provided experimental protocols offer a foundation for the synthesis and analysis of these compounds in a laboratory setting.

An In-depth Technical Guide on the Solubility of 1-(2-Methoxypropoxy)-2-propanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(2-Methoxypropoxy)-2-propanol, a versatile solvent commonly known as Dipropylene Glycol Methyl Ether (DPGME), in various organic solvents. This document compiles available data, outlines experimental methodologies for solubility determination, and presents logical workflows for assessing solvent miscibility.

Introduction to this compound

This compound is a high-performance, slow-evaporating solvent with a favorable toxicological profile. Its unique chemical structure, possessing both ether and alcohol functional groups, imparts a desirable balance of hydrophilicity and lipophilicity. This dual nature allows it to be an effective solvent for a wide range of substances, including resins, dyes, and oils, making it a valuable component in the formulation of coatings, inks, cleaners, and pharmaceutical products.

Solubility Profile of this compound

Extensive literature review indicates that this compound is miscible with a broad array of organic solvents. Miscibility refers to the ability of two liquids to mix in all proportions, forming a single, homogeneous phase. Due to this high degree of miscibility, quantitative solubility data (e.g., grams per 100 mL) is often not reported, as the components are soluble in each other without limit.

The following table summarizes the qualitative solubility of this compound in various classes of organic solvents based on available chemical information.

Solvent ClassRepresentative SolventsSolubility
Alcohols Methanol, Ethanol, IsopropanolMiscible
Ketones Acetone, Methyl Ethyl KetoneMiscible
Esters Ethyl Acetate, Butyl AcetateMiscible
Aromatic Hydrocarbons Toluene, XyleneMiscible
Aliphatic Hydrocarbons Hexane, HeptaneReported as Miscible
Glycol Ethers Propylene Glycol Methyl EtherMiscible
Chlorinated Solvents DichloromethaneMiscible

Experimental Protocol for Determining Liquid-Liquid Miscibility

For novel solvent systems or to verify miscibility under specific laboratory conditions, a standardized experimental protocol is essential. The following methodology is adapted from established practices for determining the miscibility of liquids.

Principle

This method involves the controlled mixing of this compound with a selected organic solvent at a specified ratio and temperature. The resulting mixture is then visually inspected for phase separation or turbidity, which would indicate immiscibility or partial miscibility.

Materials and Apparatus
  • This compound (high purity grade)

  • Organic solvent to be tested (high purity grade)

  • Calibrated volumetric pipettes or graduated cylinders

  • Glass test tubes or vials with stoppers

  • Constant temperature bath or water bath

  • Vortex mixer (optional)

  • Light source with a dark background for visual inspection

Procedure
  • Temperature Equilibration: Allow the this compound, the test solvent, and the mixing vessels to equilibrate to the desired experimental temperature (e.g., 25 °C) in a constant temperature bath.

  • Solvent Addition: Using a calibrated pipette, accurately transfer a defined volume of this compound into a clean, dry test tube.

  • Test Solvent Addition: Add a defined volume of the test solvent to the same test tube to achieve the desired ratio (e.g., 1:1 v/v).

  • Mixing: Securely stopper the test tube and invert it several times or use a vortex mixer for approximately 30 seconds to ensure thorough mixing.

  • Observation: Place the test tube in a rack at the controlled temperature and allow it to stand for a minimum of 30 minutes. Visually inspect the mixture against a dark background with adequate lighting for any signs of turbidity, haze, or the formation of a distinct second phase.

  • Interpretation of Results:

    • Miscible: The mixture remains a single, clear, and homogenous phase.

    • Immiscible or Partially Miscible: The mixture appears cloudy, turbid, or separates into two distinct layers.

Diagram of Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_procedure Procedure cluster_observation Observation & Analysis Temp_Equilibrate Equilibrate Solvents and Glassware to Test Temperature Add_DPGME Add Known Volume of this compound Temp_Equilibrate->Add_DPGME Add_Solvent Add Known Volume of Test Solvent Add_DPGME->Add_Solvent Mix Stopper and Mix Thoroughly Add_Solvent->Mix Stand Allow to Stand at Constant Temperature Mix->Stand Observe Visually Inspect for Phase Separation or Turbidity Stand->Observe Result Homogeneous? Observe->Result Miscible Miscible Result->Miscible Yes Immiscible Immiscible / Partially Miscible Result->Immiscible No

Caption: Experimental workflow for determining liquid-liquid miscibility.

Logical Framework for Solvent Selection

The selection of an appropriate solvent system is a critical step in many research and development processes. The following diagram illustrates a logical decision-making pathway for solvent screening based on miscibility.

solvent_selection Start Define Solvent Requirements Identify_Candidates Identify Potential Candidate Solvents Start->Identify_Candidates Screening Are Solvents Miscible with DPGME? Identify_Candidates->Screening Perform_Test Perform Miscibility Test (See Protocol) Screening->Perform_Test Uncertain Miscible_Proceed Proceed with Formulation/Process Development Screening->Miscible_Proceed Yes Immiscible_Reevaluate Re-evaluate Candidate or Modify System Screening->Immiscible_Reevaluate No Perform_Test->Screening End Final Solvent System Selected Miscible_Proceed->End Immiscible_Reevaluate->Identify_Candidates

Caption: Logical framework for solvent selection based on miscibility.

Conclusion

This compound exhibits excellent solvency and is miscible with a wide range of common organic solvents. This property makes it a highly versatile and valuable component in numerous applications within the chemical, pharmaceutical, and materials science industries. For applications requiring the use of novel or complex solvent blends, the experimental protocol outlined in this guide provides a reliable method for confirming miscibility. The logical framework for solvent selection further aids in the systematic development of effective solvent systems.

Navigating the Safe Use of 1-(2-Methoxypropoxy)-2-propanol in Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Safety and Handling

For researchers, scientists, and drug development professionals, a comprehensive understanding of the chemical compounds in their laboratories is paramount. This guide provides a detailed overview of the safety data and handling precautions for 1-(2-Methoxypropoxy)-2-propanol (also known as Dipropylene Glycol Methyl Ether or DPM), a common solvent in various industrial and research applications. A thorough grasp of its properties is essential for ensuring a safe and compliant laboratory environment.

Section 1: Chemical and Physical Properties

A foundational aspect of safe chemical handling is a clear understanding of its physical and chemical characteristics. This data, summarized in Table 1, has been compiled from various safety data sheets and chemical databases.

PropertyValue
CAS Number 34590-94-8[1][2]
Molecular Formula C7H16O3[3]
Molecular Weight 148.20 g/mol [3][4]
Appearance Colorless liquid[1][4]
Odor Mild, pleasant, characteristic[1][5]
Boiling Point 184-190 °C (363-374 °F)
Flash Point 75 - 81 °C (167 - 178 °F) (Closed Cup)
Vapor Pressure 0.3 - 0.5 mmHg at 20 °C
Density 0.95 - 0.96 g/cm³ at 25 °C
Solubility in Water Miscible
log Pow (Octanol/Water Partition Coefficient) -0.064 - 0.31[6]
Autoignition Temperature 207 - 270 °C (405 - 518 °F)[6]

Section 2: Toxicological Data

Understanding the toxicological profile of a substance is critical for risk assessment and the implementation of appropriate safety measures. The primary acute toxicity data for this compound is presented in Table 2.

Toxicity EndpointSpeciesRouteValue
LD50 RatOral> 5,000 mg/kg[7]
LD50 RabbitDermal9,510 mg/kg[7]
LC50 RatInhalation> 275 ppm (7 hours)
Eye Irritation Rabbit-Mild to moderate irritant
Skin Irritation Rabbit-Not a skin irritant[7]

Section 3: Experimental Protocols

The toxicological data presented in this guide are primarily derived from standardized studies conducted according to internationally recognized guidelines. Below are summaries of the methodologies for the key experiments cited.

Acute Oral Toxicity (OECD Test Guideline 401)

The acute oral toxicity of this compound was assessed based on the principles of the now-repealed OECD Test Guideline 401.[8][9][10] This method was designed to determine the median lethal dose (LD50), which is the statistically estimated dose of a substance expected to cause death in 50% of a test animal population.[1]

A typical protocol involves the following steps:

  • Animal Selection: Healthy, young adult rodents (commonly rats) of a single sex are used.[1] If females are used, they should be nulliparous and not pregnant.[1]

  • Housing and Fasting: Animals are housed in a controlled environment with a temperature of approximately 22°C (± 3°) and relative humidity between 30-70%.[1] Food is withheld overnight before dosing.[1]

  • Dose Administration: The test substance is administered in graduated doses to several groups of animals, with one dose per group.[1] Administration is typically done by gavage.[1]

  • Observation: Animals are observed for mortality, signs of toxicity, and behavioral changes for a set period, typically 14 days.[11]

  • Necropsy: All animals, including those that die during the test and those euthanized at the end, undergo a gross necropsy.[1][11]

Acute Dermal Toxicity (OECD Test Guideline 402)

The potential for acute toxicity from skin contact is evaluated using methods outlined in OECD Test Guideline 402.[7][11][12]

The general procedure is as follows:

  • Animal Preparation: A day before the test, the fur on the dorsal area of the test animals (often rats or rabbits) is clipped.[13] The area should be approximately 10% of the total body surface.[11]

  • Application of Test Substance: The substance is applied uniformly over the shaved area.[13] For liquids, a dose of 0.5 mL is typical.[5] The area is then covered with a porous gauze patch and non-irritating tape for a 24-hour exposure period.[11][13]

  • Observation: The animals are observed for signs of toxicity and mortality for at least 14 days.[11] Body weights are recorded weekly.[11]

  • Necropsy: A gross necropsy is performed on all animals at the end of the study.[11]

Acute Dermal Irritation/Corrosion (OECD Test Guideline 404)

This test assesses the potential of a substance to cause skin irritation or corrosion.[14][15]

The methodology involves:

  • Animal Model: The albino rabbit is the preferred species for this test.[5]

  • Test Substance Application: A small amount of the test substance (0.5 mL for liquids) is applied to a small patch of skin (approximately 6 cm²).[5] The patch is then covered with a semi-occlusive dressing.[16]

  • Exposure and Observation: The standard exposure period is 4 hours.[5] After exposure, the residual substance is removed.[5] The skin is then examined for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 60 minutes, 24, 48, and 72 hours) and scored.[16] Observations continue for up to 14 days to assess the reversibility of any effects.[5][16]

Section 4: Handling and Safety Precautions

Based on the properties and toxicological profile of this compound, the following handling and safety precautions are recommended for a laboratory setting.

Engineering Controls
  • Ventilation: Work in a well-ventilated area.[17][18] Use of a chemical fume hood is recommended, especially when heating the substance or when aerosols may be generated.

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[7][11] This substance is a combustible liquid.[11] Use non-sparking tools and explosion-proof equipment where necessary.[17]

  • Static Discharge: Take measures to prevent the buildup of electrostatic charge.[11][18]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial to minimize exposure.

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[17]

  • Hand Protection: Wear impervious gloves, such as nitrile rubber.[2] Gloves must be inspected prior to use.[17][18]

  • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[17] In situations with a higher risk of splashing, chemical-resistant aprons or suits may be necessary.

  • Respiratory Protection: If ventilation is inadequate or if exposure limits are exceeded, use a NIOSH-approved respirator with an organic vapor cartridge.[17]

Storage and Disposal
  • Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[2][17][18] Keep containers tightly closed.[11][18]

  • Disposal: Dispose of waste chemical and contaminated materials in accordance with local, state, and federal regulations. Do not allow the substance to enter drains or sewer systems.[17][18]

Section 5: Visualized Workflows and Relationships

To further aid in the safe handling and use of this compound, the following diagrams illustrate key decision-making processes and workflows.

G cluster_0 Risk Assessment Workflow start Start: New Experiment with This compound review_sds Review Safety Data Sheet (SDS) start->review_sds identify_hazards Identify Hazards (e.g., Combustible, Eye Irritant) review_sds->identify_hazards assess_exposure Assess Potential Exposure Routes (Inhalation, Dermal, Ingestion) identify_hazards->assess_exposure determine_controls Determine Control Measures assess_exposure->determine_controls implement_ppe Select and Implement Appropriate PPE determine_controls->implement_ppe emergency_plan Review Emergency Procedures (Spill, Fire, First Aid) implement_ppe->emergency_plan proceed Proceed with Experiment emergency_plan->proceed

Caption: Risk Assessment Workflow for this compound.

G cluster_1 Personal Protective Equipment (PPE) Selection task Task involving This compound small_scale Small scale, controlled use (e.g., transfer between containers) task->small_scale large_scale Large scale or potential for splashing task->large_scale heating Heating or aerosol generation task->heating ppe_standard Standard PPE: - Safety glasses with side shields - Lab coat - Nitrile gloves small_scale->ppe_standard ppe_splash Enhanced PPE: - Chemical splash goggles or face shield - Chemical-resistant apron - Nitrile gloves large_scale->ppe_splash ppe_inhalation Full Protection: - Chemical splash goggles or face shield - Lab coat - Nitrile gloves - Use in a chemical fume hood heating->ppe_inhalation

Caption: PPE Selection Guide for various laboratory tasks.

G cluster_2 Emergency Response for Spills spill Spill of this compound evacuate Evacuate immediate area spill->evacuate ventilate Ensure adequate ventilation evacuate->ventilate ignition Remove all ignition sources ventilate->ignition ppe Don appropriate PPE (gloves, goggles, respirator if needed) ignition->ppe contain Contain spill with inert absorbent material (e.g., sand, vermiculite) ppe->contain collect Collect absorbed material into a sealed container for disposal contain->collect clean Clean the spill area with soap and water collect->clean dispose Dispose of waste according to regulations clean->dispose

Caption: Spill Response Protocol.

Section 6: Conclusion

This compound is a versatile solvent with a generally low order of acute toxicity. However, its combustible nature and potential to cause eye and respiratory irritation necessitate careful handling and the implementation of robust safety protocols. By understanding its chemical properties, toxicological profile, and adhering to the recommended handling procedures, researchers can safely incorporate this compound into their work. This guide serves as a comprehensive resource to support the safe and responsible use of this compound in research and development settings.

References

Spectroscopic Data and Analysis of 1-(2-Methoxypropoxy)-2-propanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(2-Methoxypropoxy)-2-propanol (CAS No: 13429-07-7), a glycol ether with applications as a solvent in various industries.[1] The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the tables below. Due to the limited availability of experimentally derived NMR data in public repositories, the NMR spectral data presented are predicted values. The IR and Mass Spec data are derived from publicly available spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR data are provided for structure elucidation.

Table 1: Predicted ¹H NMR Data for this compound

Proton EnvironmentPredicted Chemical Shift (δ, ppm)Multiplicity
CH₃ (on secondary alcohol)~1.2Doublet
CH₃ (on methoxy group)~3.3Singlet
CH₃ (on propoxy group)~1.1Doublet
CH (on secondary alcohol)~3.9Multiplet
CH₂ (propoxy)~3.4-3.6Multiplet
CH (propoxy)~3.7Multiplet
OHVariableSinglet (broad)

Data is estimated based on structure and known chemical shifts for similar functional groups.[1]

Table 2: Predicted ¹³C NMR Data for this compound

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
CH₃ (on secondary alcohol)~20
CH₃ (on methoxy group)~56
CH₃ (on propoxy group)~18
CH (on secondary alcohol)~68
CH₂ (propoxy)~75
CH (propoxy)~78

Carbons bonded to electron-withdrawing oxygen atoms are deshielded and resonate at higher chemical shifts (downfield), typically in the 50-90 ppm range for ethers and alcohols.[1]

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

Table 3: IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupDescription
~3400 (broad)O-HAlcohol stretching
~2970, 2930, 2830C-HAlkane stretching
~1100C-OEther and alcohol stretching

Data interpreted from the gas-phase IR spectrum available on the NIST WebBook.[2]

Mass Spectrometry (MS)

Mass spectrometry data is used to determine the molecular weight and fragmentation pattern.

Table 4: Major Mass Spectrometry Fragments for this compound

m/zRelative IntensityPossible Fragment
59100% (Base Peak)[C₃H₇O]⁺
45~70%[C₂H₅O]⁺
43~40%[C₃H₇]⁺
89~30%[M - C₃H₇O]⁺
148Not ObservedMolecular Ion (M⁺)

Data interpreted from the electron ionization mass spectrum on the NIST WebBook. The molecular ion is often not observed in the mass spectra of alcohols due to facile fragmentation.[3]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below. These protocols are based on standard analytical techniques for compounds of this class.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance series, 400 MHz or higher) equipped with a 5 mm broadband probe. A Varian A-60 has also been cited for related compounds.[4]

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Cap the NMR tube and gently agitate until the sample is fully dissolved.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-5 seconds.

  • Acquisition Time: 2-4 seconds.

  • Spectral Width: 0-12 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2 seconds.

  • Spectral Width: 0-220 ppm.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale to the TMS signal (0.00 ppm).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., a DIGILAB FTS-14).[4] The analysis can be performed on a neat liquid sample using a salt plate (NaCl or KBr) or with an Attenuated Total Reflectance (ATR) accessory. The available public data is a gas-phase spectrum.[2]

Procedure (Liquid Sample using Salt Plates):

  • Ensure the salt plates are clean and dry.

  • Place a single drop of the neat liquid sample of this compound onto one salt plate.

  • Place the second salt plate on top and gently rotate to create a thin, uniform film.

  • Place the salt plate assembly into the sample holder of the FTIR spectrometer.

  • Acquire a background spectrum of the empty sample compartment.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Process the spectrum by subtracting the background and converting the transmittance to absorbance if necessary.

  • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

GC Conditions (based on general methods for glycol ethers):

  • Column: A capillary column suitable for polar compounds (e.g., DB-WAX or equivalent).

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 220 °C at 10 °C/min.

  • Injection Volume: 1 µL of a dilute solution of the analyte in a suitable solvent (e.g., methanol or dichloromethane).

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-200.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Data Analysis:

  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

  • Extract the mass spectrum for that peak.

  • Identify the molecular ion peak (if present) to confirm the molecular weight.

  • Analyze the fragmentation pattern and assign the major peaks to plausible fragment ions. The base peak is the most abundant fragment.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Interpretation & Characterization Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Dissolve in deuterated solvent IR IR Spectroscopy Sample->IR Neat liquid or gas phase MS Mass Spectrometry (GC-MS) Sample->MS Dilute in solvent for GC injection NMR_Data Chemical Shifts Multiplicities Integration NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data Mass-to-Charge Ratios (m/z) Relative Intensities MS->MS_Data Structure Structural Elucidation NMR_Data->Structure Identity Compound Identification IR_Data->Identity Functional Groups MS_Data->Identity Molecular Weight & Fragmentation Purity Purity Assessment Structure->Purity Identity->Purity

Caption: Workflow for Spectroscopic Analysis.

References

Commercial Production of Dipropylene Glycol Methyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dipropylene glycol methyl ether (DPM), a key solvent in a multitude of industrial and commercial applications, is prized for its excellent solvency, moderate evaporation rate, and low toxicity. Commercially, DPM is not a single compound but a mixture of four isomers.[1] Its production is a significant segment of the chemical industry, driven by its widespread use in coatings, cleaners, inks, and cosmetics. This technical guide provides an in-depth exploration of the core commercial production methods of DPM, tailored for researchers, scientists, and professionals in drug development who require a thorough understanding of its synthesis.

Primary Commercial Production Route: The Propylene Oxide-Methanol Addition Pathway

The dominant commercial method for producing dipropylene glycol methyl ether is a two-step process initiated by the reaction of propylene oxide (PO) with methanol. This pathway first yields propylene glycol methyl ether (PGME), which is then further reacted with propylene oxide to produce DPM. This multi-step synthesis allows for the formation of the various isomers that constitute the commercial-grade product.

Step 1: Synthesis of Propylene Glycol Methyl Ether (PGME)

The initial step involves the catalyzed reaction of methanol with propylene oxide. This reaction can be carried out using various catalytic systems, with a notable industrial process utilizing a dual homogeneous/heterogeneous basic catalyst system in a catalytic distillation column.[2] This approach combines reaction and separation in a single unit, enhancing efficiency.

Step 2: Synthesis of Dipropylene Glycol Methyl Ether (DPM)

The PGME produced in the first step is subsequently reacted with additional propylene oxide to form DPM. This reaction is typically carried out in the presence of a strong basic catalyst.[3] The residual mixture from the PGME production, often referred to as "tower bottoms," which is rich in PGME, can be used as the feedstock for this second etherification step.[3] This process also results in the formation of small quantities of tripropylene glycol methyl ether (TPM) and higher glycol ethers.

Alternative Production Route: Transetherification

An alternative, though less common, method for DPM synthesis is the transetherification of dipropylene glycol with methanol. This process involves heating the reactants in the presence of an acidic catalyst, such as sulfuric acid or an acidic resin. Water is produced as a by-product and must be removed to drive the reaction to completion.

Data Presentation: Process Parameters

The following tables summarize key quantitative data for the primary commercial production route.

Table 1: Reaction Conditions for Propylene Glycol Methyl Ether (PGME) Synthesis via Catalytic Distillation

ParameterValueReference
Catalyst System Dual homogeneous/heterogeneous basic catalyst[2]
Homogeneous Catalyst Basic catalyst dissolved in methanol[2]
Heterogeneous Catalyst Fixed-bed basic catalyst in distillation column[2]
Molar Feed Ratio (Methanol:Propylene Oxide) 1.5 to 5[2]
Reaction Zone Temperature 70 to 100 °C[2]
Pre-reactor Temperature (optional) up to 100 °C[2]
Distillation Column Top Temperature 50 to 70 °C[2]
Distillation Column Bottoms Temperature 100 to 160 °C[2]

Table 2: Reaction Conditions for Dipropylene Glycol Methyl Ether (DPM) Synthesis from PGME and Propylene Oxide

ParameterValueReference
Reactants Propylene Glycol Methyl Ether (from tower bottoms), Propylene Oxide[3]
Catalyst Strong basic catalyst (e.g., sodium hydroxide, sodium methylate)[3]
Reaction Type Ring-opening addition[3]

Experimental Protocols

The following is a representative, generalized experimental protocol for the commercial-scale production of DPM via the propylene oxide-methanol addition pathway.

Protocol 1: Synthesis of Propylene Glycol Methyl Ether (PGME) via Catalytic Distillation
  • Catalyst Preparation: A solid basic heterogeneous catalyst is packed into a designated section of a catalytic distillation column. A solution of a homogeneous basic catalyst in methanol is prepared.

  • Reaction Initiation: The methanol-catalyst solution is continuously fed to the upper section of the catalytic distillation column. Propylene oxide is simultaneously fed to a lower section of the column.

  • Reaction and Separation: The reactants mix and flow downwards through the heterogeneous catalyst bed, where the exothermic reaction to form PGME occurs. The heat of reaction facilitates the distillation process.

  • Product and Unreacted Material Separation: Unreacted methanol and any low-boiling impurities are vaporized and move up the column, where they are condensed and can be recycled. The higher-boiling PGME product moves down the column.

  • Product Collection: Substantially pure PGME is continuously withdrawn from the bottom of the distillation column.

Protocol 2: Synthesis of Dipropylene Glycol Methyl Ether (DPM)
  • Feed Preparation: The PGME-rich stream from the previous step (or PGME tower bottoms) is charged into a reactor.

  • Catalyst Addition: A strong basic catalyst, such as sodium hydroxide or sodium methylate, is added to the reactor.

  • Propylene Oxide Addition: Propylene oxide is gradually fed into the reactor. The reaction is exothermic, and the addition rate is controlled to maintain the desired reaction temperature.

  • Reaction: The mixture is maintained at the reaction temperature with continuous agitation to ensure complete conversion.

  • Catalyst Neutralization: After the reaction is complete, the basic catalyst is neutralized with an acid.

  • Purification: The crude DPM is subjected to fractional distillation to separate the desired DPM isomers from unreacted PGME, the neutralized catalyst salts, and any higher glycol ether by-products like TPM. The purified DPM is collected as the main product fraction.

Visualizations

Signaling Pathways and Workflows

Commercial_DPM_Production Methanol Methanol PGME_Synthesis Step 1: PGME Synthesis (Catalytic Distillation) Methanol->PGME_Synthesis PropyleneOxide1 Propylene Oxide PropyleneOxide1->PGME_Synthesis Catalyst1 Basic Catalyst Catalyst1->PGME_Synthesis PGME Propylene Glycol Methyl Ether (PGME) PGME_Synthesis->PGME DPM_Synthesis Step 2: DPM Synthesis (Addition Reaction) PGME->DPM_Synthesis PropyleneOxide2 Propylene Oxide PropyleneOxide2->DPM_Synthesis Catalyst2 Strong Basic Catalyst Catalyst2->DPM_Synthesis Crude_DPM Crude DPM Mixture DPM_Synthesis->Crude_DPM Purification Purification (Fractional Distillation) Crude_DPM->Purification DPM_Product Dipropylene Glycol Methyl Ether (DPM) (Isomer Mixture) Purification->DPM_Product Main Fraction Byproducts By-products (TPM, etc.) Purification->Byproducts Higher Boiling Fraction Reaction_Pathway cluster_step1 Step 1 cluster_step2 Step 2 cluster_step3 Further Addition PO Propylene Oxide p1 PO->p1 p2 PO->p2 p3 PO->p3 MeOH Methanol MeOH->p1 PGME PGME PGME->p2 DPM DPM DPM->p3 TPM TPM HigherEthers Higher Glycol Ethers TPM->HigherEthers + PO, etc. p1->PGME + Catalyst p2->DPM + Catalyst p3->TPM + Catalyst

References

An In-depth Technical Guide on the Environmental Fate and Toxicity of 1-(2-Methoxypropoxy)-2-propanol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Limited direct data is available for 1-(2-Methoxypropoxy)-2-propanol (CAS No. 13429-07-7). The majority of the following information is based on data for Dipropylene Glycol Monomethyl Ether (DPGME, CAS No. 34590-94-8), which is a mixture of isomers including this compound. DPGME is considered a close structural analogue and its data is used here as a surrogate.

Executive Summary

This technical guide provides a comprehensive overview of the environmental fate and toxicological profile of this compound, primarily based on data from its isomer mixture, Dipropylene Glycol Monomethyl Ether (DPGME). The document is intended for researchers, scientists, and professionals in drug development and chemical safety assessment. Key physicochemical properties, environmental degradation pathways, bioaccumulation potential, and ecotoxicity data are presented in structured tables for clarity. Detailed experimental methodologies, based on internationally recognized OECD guidelines, are described, and key experimental workflows are visualized using Graphviz diagrams. The available data indicates that DPGME has low toxicity, is readily biodegradable, and has a low potential for bioaccumulation.

Physicochemical Properties

The environmental fate and transport of a chemical are largely governed by its physicochemical properties. The following table summarizes the key properties for this compound and its isomer mixture, DPGME.

PropertyValue for this compoundValue for DPGME (Isomer Mixture)Reference
CAS Number 13429-07-734590-94-8[1][2]
Molecular Formula C₇H₁₆O₃C₇H₁₆O₃[1]
Molecular Weight 148.20 g/mol 148.20 g/mol [1]
Boiling Point 203.3 °C (Predicted)184-190 °C[3]
Vapor Pressure 0.0678 mmHg at 25°C0.37 hPa at 20°C[2][3]
Water Solubility MiscibleCompletely Miscible[2]
Log P (Octanol-Water Partition Coefficient) 0.4187 (Predicted)-0.064 to -1.47[2][3]

Environmental Fate

The environmental persistence and distribution of this compound are determined by its degradation in various environmental compartments, its potential to bioaccumulate, and its mobility in soil.

Environmental Degradation

DPGME is not considered persistent in the environment.[2] It undergoes degradation through several pathways.

Degradation PathwayHalf-life / % DegradationEnvironmental CompartmentReference
Atmospheric Photodegradation 5.3 hours (measured); 3.4 hours (estimated)Air[2]
Aerobic Biodegradation Readily biodegradableWater, Soil[2]
Anaerobic Biodegradation Slightly degradedWater, Soil[2]
Hydrolysis Not expected to be an important removal processWater[4]
Bioaccumulation

The potential for a substance to accumulate in living organisms is a key consideration in its environmental risk assessment.

ParameterValueInterpretationReference
Log P -0.064 to -1.47Low potential for bioaccumulation[2]
Bioconcentration Factor (BCF) ≤ 1 (Estimated)Not expected to bioaccumulate[2]
Soil Mobility

Based on its complete miscibility with water, DPGME is expected to have high mobility in soil, with a potential to leach into groundwater.[2] Adsorption to soil and sediment is expected to be minimal.[5]

Ecotoxicity

The ecotoxicity of DPGME has been evaluated in a range of aquatic and terrestrial organisms. The data consistently indicates a low order of toxicity.

Aquatic Toxicity
OrganismTest DurationEndpointValue (mg/L)Reference
Fish (species not specified)96 hoursLC50>1000[2]
Daphnia magna (Water Flea)48 hoursLC501919[2]
Algae (species not specified)Not specifiedEffect Concentration>1000[2]
Mammalian Toxicity
SpeciesRoute of ExposureEndpointValue (mg/kg body weight)Reference
RatOralLD505180 - 5400[2]
DogOralLD507500[2]
RabbitDermalLD509500 to >19000[2]
RatInhalation (4 weeks)NOAEL200 (oral equivalent)[2]
Rat, RabbitInhalationTeratogenicity NOAEL1818 mg/m³[2]

Experimental Protocols

The environmental fate and toxicity data for DPGME are largely based on standardized test guidelines from the Organisation for an Economic Co-operation and Development (OECD). These protocols ensure data quality and comparability across different laboratories.

Biodegradation: OECD 301F - Manometric Respirometry Test

This method determines the ready biodegradability of a substance by measuring the oxygen consumed by microorganisms.

Methodology:

  • A known concentration of the test substance is added to a mineral medium inoculated with microorganisms from activated sludge.

  • The mixture is incubated in a closed flask at a constant temperature in the dark for 28 days.

  • Oxygen consumption is measured over time using a manometric respirometer.

  • The amount of oxygen consumed is expressed as a percentage of the theoretical oxygen demand (ThOD).

  • A substance is considered readily biodegradable if it reaches 60% of its ThOD within a 10-day window during the 28-day test period.[6][7]

OECD_301F_Workflow cluster_prep Preparation cluster_incubation Incubation & Measurement cluster_analysis Data Analysis prep_medium Prepare Mineral Medium setup Combine Medium, Inoculum, and Test Substance in Respirometer Flasks prep_medium->setup prep_inoculum Obtain Activated Sludge Inoculum prep_inoculum->setup prep_substance Prepare Test Substance Solution prep_substance->setup incubation Incubate at Constant Temperature (28 days) setup->incubation measurement Continuously Measure Oxygen Consumption incubation->measurement calculate_biodegradation Calculate % Biodegradation vs. ThOD measurement->calculate_biodegradation calculate_thod Calculate Theoretical Oxygen Demand (ThOD) calculate_thod->calculate_biodegradation assess_biodegradability Assess Ready Biodegradability (>60% in 10-day window) calculate_biodegradation->assess_biodegradability

Workflow for OECD 301F Manometric Respirometry Test.
Aquatic Toxicity: OECD 202 - Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to the aquatic invertebrate Daphnia magna.[8]

Methodology:

  • Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours.[9]

  • The test is conducted in a static or semi-static system under controlled temperature and light conditions.[9]

  • The number of immobilized daphnids is recorded at 24 and 48 hours.[9]

  • The results are used to calculate the EC50, which is the concentration that immobilizes 50% of the daphnids.[10]

OECD_202_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_observation Observation & Analysis prep_daphnids Culture and Select <24h old Daphnids exposure Expose Daphnids to Test Solutions (48 hours) prep_daphnids->exposure prep_solutions Prepare Test and Control Solutions prep_solutions->exposure observe_24h Record Immobilization at 24h exposure->observe_24h observe_48h Record Immobilization at 48h observe_24h->observe_48h calculate_ec50 Calculate 48h EC50 observe_48h->calculate_ec50 OECD_203_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_observation Observation & Analysis prep_fish Acclimate Test Fish exposure Expose Fish to Test Solutions (96 hours) prep_fish->exposure prep_solutions Prepare Test and Control Solutions prep_solutions->exposure observe Record Mortalities at 24, 48, 72, 96h exposure->observe calculate_lc50 Calculate 96h LC50 observe->calculate_lc50

References

Methodological & Application

Application Notes and Protocols: 1-(2-Methoxypropoxy)-2-propanol in Coatings and Inks

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1-(2-Methoxypropoxy)-2-propanol, commonly known as Dipropylene Glycol Methyl Ether (DPM), for its use as a high-performance solvent in coating and ink formulations. This document includes detailed physical and chemical properties, application-specific benefits, and standardized experimental protocols for performance evaluation.

Introduction to this compound (DPM)

This compound is a propylene oxide-based (P-series) glycol ether, a versatile organic solvent recognized for its excellent solvency, moderate evaporation rate, and environmental profile.[1][2] It is a clear, colorless liquid with a mild, ether-like odor.[1][2] The commercial product, often referred to as DPM, is typically a mixture of isomers, with this compound being a primary component.[3] Its bifunctional nature, possessing both ether and alcohol functional groups, allows it to be miscible with water and a wide range of organic solvents, making it an ideal coupling agent and solvent in complex formulations.[4][5][6]

Key Performance Attributes in Coatings and Inks

The unique properties of DPM make it a valuable component for enhancing the performance and quality of various coating and ink systems.

Key Benefits:

  • Excellent Solvency: DPM is a powerful solvent for a vast array of resins used in coatings and inks, including acrylics, epoxies, polyurethanes, nitrocellulose, and cellulose acetate.[1][2][7] This ensures uniform dissolution and dispersion of pigments and binders, leading to stable and consistent formulations.[1][4]

  • Controlled Evaporation Rate: With a moderate evaporation rate, DPM is slower to evaporate than solvents like Methoxy Propanol but faster than heavier glycol ethers.[2][6][8] This balance is crucial for:

    • In Coatings: Improving flow and leveling, which helps to eliminate brush marks and ensures a smooth, uniform finish.[6] It prevents premature drying, allowing for longer wet edge times.

    • In Printing Inks: Keeping the ink wet on the printing plate (gravure, flexographic) to prevent clogging while allowing for controlled drying on the substrate to produce sharp, smudge-free prints.[2][4]

  • Coalescing Agent: In water-based latex paints, DPM acts as an effective coalescing agent, facilitating the fusion of polymer particles to form a continuous, durable film.[2]

  • Viscosity Reduction: It effectively reduces the viscosity of high-solids acrylic and epoxy systems, improving their application characteristics.[8]

  • Improved Wetting: DPM's ability to lower surface tension enhances the wetting and penetration of coatings and inks on various substrates.[2][7]

  • Favorable Safety Profile: Compared to some other organic solvents, DPM offers relatively lower toxicity and a high flash point, reducing flammability risks.[1][4][6]

Data Presentation: Physical and Chemical Properties

The following tables summarize the key quantitative data for this compound (DPM).

Table 1: General and Physical Properties

PropertyValueSource(s)
Chemical Name This compound[5][9][10]
Common Synonyms Dipropylene Glycol Methyl Ether (DPM)[1][6]
CAS Number 13429-07-7 (isomer); 34590-94-8 (mixture)[2][5][9]
Molecular Formula C₇H₁₆O₃[1][10][11]
Molecular Weight 148.20 g/mol [2][10][11]
Appearance Clear, colorless liquid[1][2]
Odor Mild, ether-like[2]

Table 2: Thermodynamic and Safety Properties

PropertyValueSource(s)
Boiling Point 189.6 °C - 203.3 °C[2][11]
Melting Point -80 °C[2]
Flash Point 76.7 °C - 85 °C[2][11]
Density / Specific Gravity 0.948 - 0.955 g/cm³ (at 25°C)[2][11]
Vapor Pressure 0.05 kPa (at 25°C)[2]
Vapor Density 5.14 (air=1)[2]
Refractive Index 1.422[11]
Solubility Completely miscible with water and many organic solvents[2][4]

Application-Specific Formulations

In Coatings:

DPM is used as a solvent and coupling agent in both solvent-based and water-based coatings.[2] In water-based formulations, it acts as a coalescent to ensure proper film formation.[2] It is also a key ingredient in paint removers and industrial cleaners due to its excellent solvency for oils and greases.[1][3]

In Inks:

DPM is highly effective in gravure, flexographic, and screen printing inks.[1][2] It serves as a primary or "tail" solvent to control drying times and ensure ink stability and vibrant color dispersion.[1][2][4] Its low toxicity makes it suitable for inks used in consumer product packaging.[4]

Experimental Protocols

The following protocols are based on ASTM standards and provide a framework for evaluating the performance of this compound in a given coating or ink formulation.

Protocol 1: Determination of Volatile Content

Objective: To determine the weight percent of volatile content in a coating formulation containing DPM, which relates to its evaporation characteristics. Standard: Based on ASTM D2369.[7][12][13][14]

Materials:

  • Analytical balance (accurate to 0.1 mg)

  • Aluminum foil dishes

  • Forced draft oven

  • Syringe

  • Desiccator

  • Coating sample with DPM and a control sample without DPM

Procedure:

  • Weigh an aluminum foil dish to the nearest 0.1 mg (W₁).

  • Add a specified amount of the coating specimen (e.g., 0.5 ± 0.1 g) to the dish. Weigh the dish and specimen (W₂).

  • Place the dish in a forced draft oven set to 110 ± 5°C for 60 minutes.[7][12]

  • After 60 minutes, remove the dish and place it in a desiccator to cool to ambient temperature.

  • Reweigh the dish and its contents to the nearest 0.1 mg (W₃).

  • Calculate the percent volatile matter (V) using the formula:

    • V (%) = [ (W₂ - W₃) / (W₂ - W₁) ] * 100

  • Compare the results of the DPM-containing formulation to the control.

Protocol 2: Viscosity Measurement of Inks and Coatings

Objective: To measure the apparent viscosity of a formulation to assess the solvent's effect on rheological properties. Standard: Based on ASTM D2196 (Rotational Viscometer).[2][9][15][16][17]

Materials:

  • Rotational viscometer (e.g., Brookfield type)

  • Appropriate spindle for the expected viscosity range

  • 600 mL Griffin beaker

  • Temperature-controlled bath

  • Formulation sample with DPM and a control sample

Procedure:

  • Condition the sample to a standard temperature (e.g., 25 ± 1°C).

  • Pour the sample into the 600 mL beaker.

  • Immerse the viscometer spindle into the liquid to the marked level.

  • Level the viscometer and allow the sample temperature to equilibrate.

  • Select a rotational speed that gives a mid-scale reading (20-80% of full scale).

  • Turn on the viscometer and allow the reading to stabilize (typically 30-60 seconds).

  • Record the torque reading and convert it to viscosity (in centipoise, cP) using the viscometer's calibration factor for the given spindle and speed.

  • To assess shear-thinning properties, take measurements at a series of increasing and then decreasing rotational speeds.[9][17]

  • Compare the viscosity profile of the DPM formulation to the control.

Protocol 3: Evaluation of Coating Hardness

Objective: To determine the surface hardness of a cured coating film, indicating the degree of cure and solvent release. Standard: Based on ASTM D3363 (Pencil Hardness Test).[1][18][19][20]

Materials:

  • Calibrated drawing pencils of varying hardness (e.g., 6B to 8H)

  • Pencil sharpener and abrasive paper (400-grit) to create a flat lead tip

  • A coated panel, properly cured

  • Pencil hardness tester (optional, for constant pressure)

Procedure:

  • Place the cured coated panel on a firm, level surface.

  • Starting with the hardest pencil (e.g., 8H), hold it at a 45° angle to the surface.

  • Push the pencil away from the operator with sufficient downward pressure to either scratch the film or crumble the lead, creating a stroke of about 6.5 mm (1/4 inch).[20]

  • Examine the surface. A scratch is a permanent indentation, while a gouge is the removal of the coating.

  • Repeat the process, moving down the hardness scale (8H, 7H, 6H, etc.) until a pencil is found that will not scratch or gouge the film.

  • The pencil hardness is defined as the hardest pencil that does not gouge the film. The scratch hardness is the hardest pencil that does not scratch the film.[20]

  • Report the hardness value and compare it to the control formulation.

Protocol 4: Assessment of Coating Adhesion

Objective: To assess the adhesion of a coating to its substrate after curing. Standard: Based on ASTM D3359 (Tape Test).[3][6][21][22][23]

Materials:

  • Cutting tool (sharp razor blade, scalpel, or a special cross-hatch cutter)

  • Pressure-sensitive tape (as specified in the standard)

  • Illuminated magnifier

  • Cured coated panel

Procedure (Test Method B - Cross-Hatch):

  • Select a representative area on the coated panel.

  • Make a series of six parallel cuts through the film to the substrate, spaced 1-2 mm apart.

  • Make a second series of six cuts at a 90° angle to the first, creating a lattice pattern.

  • Gently brush the area to remove any detached flakes.

  • Apply the center of the pressure-sensitive tape over the lattice and smooth it into place.

  • After 90 ± 30 seconds, remove the tape by pulling it off rapidly at a 180° angle.[6]

  • Examine the grid area for any removal of the coating and classify the adhesion according to the ASTM 5B to 0B scale (5B = no detachment, 0B = >65% detachment).[21]

  • Compare the adhesion rating to the control sample.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the use of this compound.

G cluster_tests Performance Evaluation Suite start Start: Define Formulation Goals (e.g., Viscosity, Drying Time) process1 Prepare Control Formulation (Without DPM) start->process1 process2 Prepare Test Formulation (With DPM at varying levels) start->process2 test_suite Perform Comparative Tests process1->test_suite process2->test_suite analysis Analyze Data: - Compare test vs. control - Assess performance trade-offs test_suite->analysis test1 Viscosity (ASTM D2196) test2 Drying Time / Volatility (ASTM D2369) test3 Film Properties (Hardness, Adhesion) (ASTM D3363, D3359) test4 Appearance (Gloss, Leveling) (ASTM D523) decision Optimize DPM Concentration analysis->decision decision->process2 Re-formulate if needed end Final Formulation Approved decision->end Goals Met

Caption: Experimental workflow for evaluating DPM in a coating or ink formulation.

G center This compound (DPM) prop1 Excellent Solvency (Resins, Pigments) center->prop1 prop2 Controlled Evaporation (Moderate Rate) center->prop2 prop3 Good Coupling Agent (Water & Organic Miscibility) center->prop3 prop4 Low Surface Tension center->prop4 prop5 Low Toxicity & High Flash Point center->prop5 bene3 Stable Pigment Dispersion prop1->bene3 bene1 Improved Flow & Leveling prop2->bene1 bene4 Optimized Printability (No Clogging, Sharp Prints) prop2->bene4 bene2 Enhanced Film Formation (Coalescence) prop3->bene2 prop4->bene1 bene5 Safer Handling & Use prop5->bene5

Caption: Logical relationship between DPM properties and formulation benefits.

References

Dipropylene Glycol Methyl Ether (DPM) as a Coupling Agent in Water-Based Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropylene Glycol Methyl Ether (DPM), a propylene oxide-based glycol ether, is a versatile and widely utilized solvent and coupling agent in a myriad of water-based formulations. Its unique combination of properties, including complete water solubility, a moderate evaporation rate, and excellent solvency for a wide range of resins and organic materials, makes it an indispensable component in the formulation of coatings, inks, cleaners, and other aqueous systems.[1][2][3] This document provides detailed application notes and experimental protocols for the use of DPM as a coupling agent, intended to guide researchers, scientists, and drug development professionals in harnessing its full potential.

DPM's primary function as a coupling agent is to improve the compatibility and stability of otherwise immiscible components in a formulation, such as oil and water phases.[4][5] Its amphiphilic nature, possessing both hydrophilic (ether and alcohol functionalities) and hydrophobic (alkyl chain) characteristics, allows it to act as a bridge between these disparate phases, leading to the formation of stable, homogeneous mixtures. This is particularly crucial in water-based systems where organic resins, pigments, and other functional ingredients need to be uniformly dispersed.

Mechanism of Action as a Coupling Agent

The efficacy of Dipropylene Glycol Methyl Ether (DPM) as a coupling agent in water-based systems stems from its molecular structure, which allows it to bridge the interface between hydrophobic (water-insoluble) and hydrophilic (water-soluble) components. This action is crucial for creating stable and homogenous mixtures, such as emulsions and dispersions.

At a molecular level, the ether and hydroxyl groups of the DPM molecule are hydrophilic and readily form hydrogen bonds with water molecules. Conversely, the propylene glycol backbone provides a hydrophobic character, allowing it to interact with non-polar substances like oils, resins, and other organic components within the formulation.

By positioning itself at the oil-water interface, DPM effectively reduces the interfacial tension between the two phases. This reduction in tension facilitates the dispersion of one phase into the other, leading to the formation of smaller, more stable droplets and preventing their coalescence or separation over time. This mechanism is fundamental to preventing issues like shocking (coagulation of emulsion) when hydrophobic solvents are introduced into a latex emulsion.[2][5]

Coupling_Mechanism Mechanism of DPM as a Coupling Agent cluster_Water_Phase Aqueous Phase cluster_Oil_Phase Dispersed Phase (Oil/Resin) Water Water Molecules DPM DPM Molecule Hydrophilic Head (Ether & Hydroxyl Groups) Hydrophobic Tail (Propylene Groups) Water->DPM:head Hydrogen Bonding Oil Hydrophobic Component DPM:tail->Oil Van der Waals Forces

Caption: DPM's amphiphilic nature enables it to stabilize oil-in-water emulsions.

Applications and Performance Data

DPM finds extensive use in a variety of water-based systems, where it contributes to improved stability, viscosity control, and overall performance.

Water-Based Coatings and Paints

In architectural and industrial coatings, DPM acts as a coalescing agent and a coupling solvent.[5][6] It facilitates the formation of a continuous film as the paint dries, improving properties such as gloss, scrub resistance, and adhesion. Its slow evaporation rate ensures a longer open time, which is beneficial for application and leveling.[1]

Table 1: Physical Properties of Dipropylene Glycol Methyl Ether (DPM)

PropertyValueReference
Chemical FormulaC₇H₁₆O₃[7]
Molecular Weight148.2 g/mol [7]
Boiling Point190 °C (374 °F)[8]
Flash Point (Setaflash Closed Cup)75 °C (167 °F)[8]
Freezing Point-83 °C (-117 °F)[8]
Specific Gravity (20/20 °C)0.951[9]
Viscosity (25 °C)3.7 cP[10]
Surface Tension (25 °C)28 dynes/cm[11]
Water Solubility100%[3]
Evaporation Rate (n-BuAc = 100)2[11]
Household and Industrial Cleaners

DPM is a key ingredient in many cleaning formulations, including glass cleaners, degreasers, and floor polishes.[6] Its ability to dissolve both water-soluble and oil-soluble soils makes it a highly effective cleaning agent. Furthermore, its low odor and slow evaporation rate contribute to a more pleasant user experience and prolonged cleaning action.[1]

Water-Based Inks

In the printing industry, DPM is used to control the drying time and viscosity of water-based inks.[6] As a coupling agent, it ensures the stability of the ink formulation, preventing the separation of pigments and binders.

Experimental Protocols

The following protocols provide a framework for evaluating the performance of DPM as a coupling agent in various water-based systems.

Protocol 1: Evaluation of DPM as a Coalescing and Coupling Agent in a Water-Based Acrylic Coating

Objective: To assess the effect of DPM concentration on the film-forming properties and stability of a water-based acrylic coating.

Materials:

  • Acrylic emulsion (e.g., Rhoplex™ AC-261 or equivalent)

  • Dipropylene Glycol Methyl Ether (DPM)

  • Deionized water

  • Defoamer (e.g., BYK-024)

  • Dispersant (e.g., TAMOL™ 731A)

  • Titanium dioxide (TiO₂) pigment

  • Thickener (e.g., ACRYSOL™ RM-8W)

Experimental Workflow:

Coating_Formulation_Workflow start Start: Prepare Pigment Grind A Mix Water, Dispersant, and Defoamer start->A B Add TiO2 pigment under high shear A->B C Prepare Letdown B->C D Combine Acrylic Emulsion and Pigment Grind C->D E Add DPM at varying concentrations (0%, 2%, 4%, 6% by weight) D->E F Adjust viscosity with thickener E->F G Measure film properties: - Minimum Film Formation Temperature (MFFT) - Gloss - Scrub Resistance F->G H Evaluate coating stability: - Heat-age stability - Freeze-thaw stability F->H end End: Analyze Results G->end H->end

Caption: Workflow for evaluating DPM in a water-based coating formulation.

Procedure:

  • Pigment Grind Preparation: In a high-shear mixer, combine deionized water, dispersant, and defoamer. Slowly add titanium dioxide pigment while mixing at high speed until a smooth, uniform dispersion is achieved.

  • Letdown: In a separate container, combine the acrylic emulsion with the pigment grind under low-speed agitation.

  • DPM Addition: Divide the letdown into separate batches. To each batch, add DPM at concentrations of 0%, 2%, 4%, and 6% by weight of the total formulation, while stirring gently.

  • Viscosity Adjustment: Adjust the viscosity of each formulation to a consistent value (e.g., 85-95 KU) using a suitable thickener.

  • Film Application and Curing: Apply the prepared coatings to appropriate substrates (e.g., Leneta charts, glass panels) using a drawdown bar to achieve a consistent wet film thickness. Allow the films to cure at ambient conditions (25°C, 50% relative humidity) for 7 days.

  • Performance Testing:

    • Minimum Film Formation Temperature (MFFT): Determine the MFFT of each formulation using an MFFT bar according to ASTM D2354.

    • Gloss: Measure the 60° and 85° gloss of the cured films using a gloss meter according to ASTM D523.

    • Scrub Resistance: Evaluate the scrub resistance of the cured films using a scrub tester according to ASTM D2486.

  • Stability Testing:

    • Heat-Age Stability: Store a portion of each liquid coating formulation in an oven at 50°C for 14 days. Observe for any changes in viscosity, phase separation, or gelling.

    • Freeze-Thaw Stability: Subject another portion of each formulation to three cycles of freezing at -18°C for 16 hours followed by thawing at room temperature for 8 hours. Observe for any changes in viscosity or coagulation.

Data Presentation:

Table 2: Effect of DPM Concentration on Coating Properties (Example Data)

DPM Concentration (%)MFFT (°C)60° Gloss (GU)Scrub Resistance (cycles)Viscosity Change after Heat-Age (%)Freeze-Thaw Stability
01575800+15Fail (Coagulated)
21080950+8Pass
45851100+3Pass
6<5861150+1Pass
Protocol 2: Evaluation of DPM as a Coupling Agent in a Water-Based Degreaser

Objective: To determine the effectiveness of DPM in improving the cleaning performance and stability of a water-based degreaser formulation.

Materials:

  • Deionized water

  • Surfactant blend (e.g., nonionic and anionic surfactants)

  • Builder (e.g., sodium metasilicate)

  • Corrosion inhibitor (e.g., sodium tolyltriazole)

  • Dipropylene Glycol Methyl Ether (DPM)

  • Greasy soil (e.g., motor oil, cooking grease)

  • Test substrates (e.g., stainless steel panels)

Procedure:

  • Formulation Preparation: Prepare a base degreaser formulation by dissolving the surfactant blend, builder, and corrosion inhibitor in deionized water.

  • DPM Addition: Create a series of formulations by adding DPM at different concentrations (e.g., 0%, 5%, 10%, 15% by weight).

  • Stability Assessment: Observe the formulations for phase separation or cloudiness immediately after preparation and after 24 hours at room temperature.

  • Cleaning Performance Test:

    • Apply a consistent amount of greasy soil to the test substrates and allow them to air dry.

    • Immerse the soiled substrates in each degreaser formulation for a fixed period (e.g., 5 minutes).

    • Rinse the substrates with deionized water and allow them to air dry.

    • Visually assess the percentage of soil removal or use a gravimetric method to quantify the cleaning efficiency.

Data Presentation:

Table 3: Effect of DPM Concentration on Degreaser Performance (Example Data)

DPM Concentration (%)Formulation Stability (24h)Cleaning Efficiency (%)
0Phase Separation65
5Stable, clear85
10Stable, clear95
15Stable, clear98

Conclusion

Dipropylene Glycol Methyl Ether is a highly effective and versatile coupling agent for a wide range of water-based systems. Its ability to improve the compatibility of dissimilar components, enhance stability, and contribute to desirable performance characteristics makes it a valuable tool for formulators. The protocols and data presented in this document provide a foundation for researchers and scientists to explore and optimize the use of DPM in their specific applications. By systematically evaluating its impact on key properties, the full benefits of this versatile solvent can be realized.

References

Application Notes and Protocols for the Analytical Detection of 1-(2-Methoxypropoxy)-2-propanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Methoxypropoxy)-2-propanol is a solvent used in a variety of industrial and commercial applications, including paints, coatings, inks, cleaners, and cosmetics. As with any chemical substance, the ability to accurately and reliably detect and quantify its presence in various samples is crucial for safety assessments, exposure monitoring, and quality control. This document provides detailed application notes and protocols for the analytical detection of this compound, primarily focusing on gas chromatography-mass spectrometry (GC-MS), a powerful and widely used technique for the analysis of volatile and semi-volatile compounds.

Analytical Methodologies

Gas chromatography is the principal technique for the separation and analysis of this compound and its isomers. Coupled with a mass spectrometry detector, it provides high sensitivity and specificity for identification and quantification.

Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective method for the analysis of this compound in various matrices, including biological samples such as urine, blood, and exhaled air. This technique offers excellent separation of isomers and provides definitive identification based on the mass spectrum of the analyte.

A study on the biological monitoring of 1-methoxy-2-propanol (a closely related isomer) developed a sensitive and reproducible GC-MS method. The method involves solvent extraction followed by GC-MS analysis and has a detection limit of 1 µmol/L in urine. The intra- and inter-assay coefficients of variation were reported to be 5% and 9%, respectively, demonstrating good reproducibility.

Alternative Method: Gas Chromatography with Flame Ionization Detection (GC-FID)

For routine analysis where high specificity is not as critical, GC-FID is a robust and cost-effective alternative. This method has been successfully applied to the determination of propylene glycol monomethyl ether (PGME) isomers in workplace air. The sample is collected on a charcoal tube, desorbed with a suitable solvent, and analyzed by GC-FID.

Quantitative Data Summary

The following table summarizes the quantitative data for the analytical methods described. Note that much of the detailed validation data comes from studies on the isomers of this compound, which are structurally very similar and are expected to have comparable analytical performance.

ParameterGas Chromatography-Mass Spectrometry (GC-MS) for 1-Methoxy-2-propanol in UrineGas Chromatography-Flame Ionization Detection (GC-FID) for PGME Isomers in Air
Limit of Detection (LOD) 1 µmol/L0.28 µg/mL (α-PGME), 0.29 µg/mL (β-PGME)
Limit of Quantitation (LOQ) Not specified0.95 µg/mL (α-PGME), 0.97 µg/mL (β-PGME)
Linearity (Correlation Coefficient) Not specified0.9999
Precision (Intra-batch) 5% (Coefficient of Variation)2.8% - 4.9% (α-PGME), 2.8% - 5.1% (β-PGME)
Precision (Inter-batch) 9% (Coefficient of Variation)4.2% - 5.7% (α-PGME), 4.5% - 5.9% (β-PGME)
Spiked Recovery Not specified98.8% - 100.3% (α-PGME), 96.4% - 102.9% (β-PGME)
Desorption Efficiency Not applicable (Solvent Extraction)92.7% - 97.3% (α-PGME), 92.2% - 98.1% (β-PGME)

Experimental Protocols

Protocol 1: Analysis of this compound in Biological Samples (Urine) by GC-MS

This protocol is adapted from a method developed for the analysis of 1-methoxy-2-propanol in urine.

1. Sample Preparation (Solvent Extraction)

  • Take a 1 mL aliquot of the urine sample in a glass vial.

  • Add a suitable internal standard (e.g., a deuterated analog of the analyte).

  • Add 2 mL of a suitable extraction solvent (e.g., ethyl acetate).

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge the sample at 3000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a new vial for analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound.

3. Data Analysis

  • Identify the peak corresponding to this compound based on its retention time and the presence of characteristic ions.

  • Quantify the analyte by comparing its peak area to that of the internal standard and using a calibration curve prepared from standards of known concentrations.

Protocol 2: Analysis of Propylene Glycol Monomethyl Ether (PGME) Isomers in Workplace Air by GC-FID

This protocol is based on a validated method for air monitoring.

1. Sample Collection and Preparation

  • Sample Collection: Use a coconut shell charcoal tube (e.g., SKC 226-01) to collect air samples. A recommended flow rate is 0.1 L/min with a total sample volume of 10 L.[1]

  • Desorption: Break the charcoal tube and transfer the front and back sections to separate vials. Add 1 mL of desorption solution (95:5 v/v methylene chloride/methanol) to each vial.[1]

  • Allow the samples to desorb for at least 30 minutes with occasional agitation.

  • Transfer an aliquot of the supernatant to an autosampler vial for analysis.

2. GC-FID Instrumentation and Conditions

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: A fused silica capillary column suitable for polar compounds, such as a DB-WAX or FFAP column (e.g., 30 m x 0.32 mm, 0.5 µm film thickness).

  • Inlet Temperature: 220 °C.

  • Injection Volume: 1 µL (splitless).

  • Carrier Gas: Nitrogen or Helium at an appropriate flow rate.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 minute.

    • Ramp 1: 5 °C/min to 100 °C.

    • Ramp 2: 10 °C/min to 200 °C, hold for 2 minutes.

  • Detector Temperature: 250 °C.

3. Data Analysis

  • Identify the peaks for the PGME isomers based on their retention times from standard injections.

  • Quantify the analytes using a calibration curve prepared from standards of known concentrations in the desorption solution.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation (Urine) cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis sp1 1. Aliquot 1 mL Urine sp2 2. Add Internal Standard sp1->sp2 sp3 3. Add 2 mL Ethyl Acetate sp2->sp3 sp4 4. Vortex & Centrifuge sp3->sp4 sp5 5. Collect Organic Layer sp4->sp5 gcms1 1. Inject 1 µL of Extract sp5->gcms1 Analysis gcms2 2. Separation on GC Column gcms1->gcms2 gcms3 3. Ionization & Mass Detection gcms2->gcms3 da1 1. Peak Identification (RT & m/z) gcms3->da1 Data Acquisition da2 2. Quantification vs. Internal Standard da1->da2 da3 3. Report Concentration da2->da3

Caption: Workflow for GC-MS analysis of this compound in urine.

References

Application Notes and Protocols for the GC-MS Analysis of Dipropylene Glycol Methyl Ether (DPGME)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropylene glycol methyl ether (DPGME) is a versatile organic solvent utilized in a wide array of industrial and commercial applications, including in the formulation of pharmaceuticals, coatings, and cleaning agents. Commercial DPGME is typically a complex mixture of four structural isomers.[1][2] Due to its potential impact on product performance, stability, and safety, a robust analytical method for the separation, identification, and quantification of DPGME isomers is crucial. This document provides a detailed application note and protocol for the analysis of DPGME using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for separating and identifying volatile and semi-volatile compounds.

Experimental Protocols

This section details the necessary instrumentation, reagents, and procedures for the successful GC-MS analysis of DPGME.

Instrumentation and Reagents
  • Gas Chromatograph-Mass Spectrometer (GC-MS): A system equipped with a capillary column inlet and a mass selective detector.

  • GC Column: A non-polar or medium-polarity capillary column is recommended for the separation of DPGME isomers. A Restek Rxi®-1301Sil MS column (30 m x 0.25 mm x 0.25 µm) or an equivalent cyanopropylphenyl-based column provides excellent resolution. Alternatively, an HP-5 or similar 5% phenyl-methylpolysiloxane column can be used.

  • Carrier Gas: Helium (≥99.999% purity) is recommended.

  • Reagents and Standards:

    • Dipropylene glycol methyl ether (DPGME) standard (mixture of isomers)

    • Solvents for sample preparation (e.g., methanol, dichloromethane, ethyl acetate) of appropriate purity.

    • Internal standard (optional, e.g., 1,2-Dichlorobenzene-d4) for quantitative analysis.

Sample Preparation

The following is a general protocol for sample preparation. The specific steps may require optimization based on the sample matrix.

  • Liquid Samples (e.g., pharmaceutical formulations):

    • Accurately weigh a known amount of the sample into a volumetric flask.

    • Dilute the sample with a suitable organic solvent (e.g., methanol, dichloromethane) to a final concentration within the calibrated range of the instrument.

    • If an internal standard is used, add a known concentration to the volumetric flask before dilution.

    • Vortex the solution to ensure homogeneity.

    • Transfer an aliquot of the final solution to a GC vial for analysis.

  • Solid Samples:

    • Accurately weigh a known amount of the homogenized solid sample into a centrifuge tube.

    • Add a measured volume of a suitable extraction solvent.

    • Vortex or sonicate the sample for a sufficient time to ensure complete extraction of DPGME.

    • Centrifuge the sample to pellet any insoluble material.

    • Transfer the supernatant to a clean tube.

    • If necessary, concentrate the extract under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a known volume of a suitable solvent for GC-MS analysis and transfer to a GC vial.

  • Biological Matrices (e.g., plasma, urine):

    • For biological samples, a protein precipitation step is often necessary. Add a cold organic solvent like acetonitrile to the sample, vortex, and centrifuge to remove precipitated proteins.

    • The supernatant can then be further cleaned up using solid-phase extraction (SPE) if required, to remove interfering matrix components.

    • Derivatization of the hydroxyl group of DPGME with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can improve peak shape and detectability.

GC-MS Operating Conditions

The following are recommended starting conditions for the GC-MS analysis. Optimization may be necessary depending on the specific instrument and column used.

Table 1: Gas Chromatography (GC) Conditions

ParameterValue
Column Rxi®-1301Sil MS, 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 20:1 (can be adjusted based on concentration)
Oven Program Initial temperature 70 °C, hold for 10 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Carrier Gas Helium
Flow Rate 1.5 mL/min (constant flow)

Table 2: Mass Spectrometer (MS) Conditions

ParameterValue
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230 °C
Quadrupole Temp. 150 °C
Scan Range 29-370 amu
Solvent Delay 2 minutes

Data Presentation

Quantitative data for the analysis of DPGME isomers should be clearly structured for easy comparison.

Table 3: Retention Times of DPGME Isomers

PeakCompoundRetention Time (min)
1DPGME Isomer I5.685
2DPGME Isomer II5.715
3DPGME Isomer III5.807

Retention times are based on the analysis using an Rxi®-1301Sil MS column and the GC conditions specified in Table 1.[3]

Table 4: Characteristic Mass Fragments of a Major DPGME Isomer (1-(2-methoxypropoxy)propan-2-ol)

m/zProposed Fragment IonRelative Abundance
59[C3H7O]+High
45[C2H5O]+Moderate
89[C4H9O2]+Moderate
117[C6H13O2]+Low
148[C7H16O3]+• (Molecular Ion)Very Low

Note: Glycol ethers readily fragment, and the molecular ion peak may be of very low abundance or absent.[3] The fragmentation pattern of other DPGME isomers is expected to be similar.

Mandatory Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (Liquid/Solid/Biological) Dilution Dilution/Extraction Sample->Dilution Cleanup Clean-up (SPE/Filtration) Dilution->Cleanup Derivatization Derivatization (Optional) Cleanup->Derivatization Vial Transfer to GC Vial Derivatization->Vial Autosampler Autosampler Vial->Autosampler GC_Inlet GC Inlet Autosampler->GC_Inlet GC_Column GC Column GC_Inlet->GC_Column MS_Source MS Ion Source GC_Column->MS_Source Mass_Analyzer Mass Analyzer MS_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data System Detector->Data_System Integration Peak Integration Data_System->Integration Library_Search Library Search Integration->Library_Search Quantification Quantification Library_Search->Quantification Report Report Generation Quantification->Report

Caption: Experimental workflow for the GC-MS analysis of DPGME.

GCMS_System GC Gas Chromatograph Injector (Vaporization) Column (Separation) MS Mass Spectrometer Ion Source (Ionization) Mass Analyzer (Filtering) Detector (Detection) GC->MS Transfer Line DataSystem Data System (Control & Analysis) MS->DataSystem Signal DataSystem->GC Control DataSystem->MS Control

Caption: Logical relationship of components in a GC-MS system.

References

Application Notes and Protocols: 1-(2-Methoxypropoxy)-2-propanol in Cleaning Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-(2-Methoxypropoxy)-2-propanol, a propylene glycol ether, in various cleaning formulations. Due to the limited availability of specific performance data for this compound, performance characteristics of the closely related and widely used Dipropylene Glycol Methyl Ether (DPM) are included as a representative proxy.

Introduction

This compound is a colorless liquid with a mild, ether-like odor, belonging to the family of propylene glycol ethers.[1] Its chemical structure, featuring both ether and alcohol functional groups, imparts a unique combination of hydrophilic and lipophilic properties. This dual nature makes it an effective solvent for a wide range of substances, including greases, oils, resins, and various polar and non-polar materials, rendering it a valuable component in cleaning formulations.[2][3] It is completely miscible with water and a number of organic solvents.[2][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial in determining its suitability for specific cleaning applications.

PropertyValueReference
Chemical Name 1-(2-methoxypropoxy)propan-2-ol[5]
CAS Number 13429-07-7[5]
Molecular Formula C₇H₁₆O₃[5]
Molecular Weight 148.20 g/mol [5][6]
Appearance Colorless liquid[1]
Odor Mild, ether-like[1]
Boiling Point 203.3 °C at 760 mmHg[5]
Flash Point 76.7 °C[5]
Density 0.955 g/mL[5]
Vapor Pressure 0.0678 mmHg at 25°C[5]
Water Solubility Miscible[2]
Refractive Index 1.422[5]

Performance Characteristics in Cleaning Formulations (with DPM as a proxy)

As a representative propylene glycol ether, DPM exhibits performance characteristics that are highly relevant to the application of this compound in cleaning formulations. These are summarized in Table 2.

Performance CharacteristicDescriptionReference
Solvency Power Excellent solvency for a wide variety of resins including acrylic, epoxies, alkyds, polyesters, nitrocellulose, and polyurethanes. Effectively dissolves oils, greases, and other contaminants.[2][4][7]
Evaporation Rate Moderate to slow evaporation rate, which allows for longer contact time with the soil, enhancing cleaning performance, especially for soaking applications.[1][3]
Surface Tension Reduction Efficiently reduces the surface tension of cleaning formulations, which improves wetting of surfaces and penetration into soils.[3][4]
Coupling Agent Acts as an excellent coupling agent, helping to create stable and homogeneous mixtures of otherwise immiscible components in a formulation, such as water and organic solvents.[3][4][8]
Low Odor Possesses a low, mild odor, which is advantageous for formulating consumer and industrial cleaners used in enclosed spaces.[3][7]
Low Toxicity Generally exhibits low toxicity, making it a safer alternative to some harsher industrial solvents.[2][4]

Applications in Cleaning Formulations

The versatile properties of this compound make it suitable for a variety of cleaning applications:

  • Household Cleaners: Its good solvency, low odor, and water miscibility make it an effective ingredient in all-purpose cleaners, floor cleaners, and wax strippers.[3]

  • Industrial & Institutional Cleaners: Used in heavy-duty degreasers, paint and graffiti removers, and metal cleaners due to its strong ability to dissolve tough residues like hardened paint, coatings, and foam.[1][9]

  • Electronics Cleaning: Can be employed for cleaning printed circuit boards and removing flux residues.[1]

  • Precision Cleaning: In the drug development and manufacturing sector, its properties are beneficial for cleaning laboratory equipment and surfaces where residue-free results are critical.

Experimental Protocol for Evaluating Cleaning Efficacy

This protocol provides a general framework for evaluating the cleaning performance of a formulation containing this compound. It is based on principles from established standards such as ASTM D4488 for testing cleaning performance.[10]

Objective: To quantify the soil removal efficacy of a cleaning formulation containing this compound from a standardized soiled substrate.

Materials:

  • Substrate: Standardized panels (e.g., stainless steel, vinyl composite tile).

  • Soil: A standardized soil mixture (e.g., a mixture of oils, grease, and particulate matter).

  • Cleaning Formulation: A test formulation containing a known concentration of this compound.

  • Reference Cleaner: A standard or commercially available cleaner for comparison.

  • Cleaning Apparatus: A straight-line washability apparatus or a similar automated cleaning device to ensure reproducibility.

  • Evaluation Equipment: A colorimeter or spectrophotometer to measure the change in surface reflectance or a high-resolution camera for visual assessment.

Procedure:

  • Substrate Preparation: Pre-clean the substrate panels to ensure a uniform surface.

  • Soiling: Apply the standardized soil mixture uniformly to the substrate panels. Allow the soil to age for a specified period to ensure it is set.

  • Cleaning:

    • Mount a soiled panel in the cleaning apparatus.

    • Apply a specified amount of the test cleaning formulation to the cleaning sponge or cloth.

    • Run the cleaning apparatus for a set number of cycles.

    • Rinse the panel with deionized water and allow it to air dry.

  • Evaluation:

    • Measure the reflectance of the cleaned panel using a colorimeter at multiple points.

    • Calculate the percentage of soil removal based on the reflectance values of the unsoiled, soiled, and cleaned panels.

    • Alternatively, a panel of trained evaluators can visually assess the cleaning performance against a rating scale.

  • Data Analysis: Compare the soil removal efficiency of the test formulation with the reference cleaner.

Visualizations

Logical Relationship of Properties to Cleaning Function

G cluster_properties Physicochemical Properties cluster_functions Functions in Cleaning Dual Nature (Ether & Alcohol) Dual Nature (Ether & Alcohol) Effective Solvency Effective Solvency Dual Nature (Ether & Alcohol)->Effective Solvency Moderate Evaporation Rate Moderate Evaporation Rate Increased Contact Time Increased Contact Time Moderate Evaporation Rate->Increased Contact Time Water Miscibility Water Miscibility Coupling Agent Coupling Agent Water Miscibility->Coupling Agent Low Surface Tension Low Surface Tension Improved Wetting & Penetration Improved Wetting & Penetration Low Surface Tension->Improved Wetting & Penetration Enhanced Cleaning Performance Enhanced Cleaning Performance Effective Solvency->Enhanced Cleaning Performance Increased Contact Time->Enhanced Cleaning Performance Formulation Stability Formulation Stability Coupling Agent->Formulation Stability Improved Wetting & Penetration->Enhanced Cleaning Performance

Caption: Relationship between properties and cleaning functions.

Experimental Workflow for Cleaning Efficacy Evaluation

G cluster_prep Preparation cluster_exec Execution cluster_eval Evaluation & Analysis A Select Substrate & Soil C Apply Standardized Soil to Substrate A->C B Prepare Cleaning Formulations (Test & Reference) D Automated Cleaning (e.g., Washability Apparatus) B->D C->D E Rinse & Dry Substrate D->E F Instrumental Measurement (e.g., Colorimetry) E->F G Visual Assessment (Panel Scoring) E->G H Calculate Soil Removal Efficiency F->H G->H I Compare Test vs. Reference H->I

Caption: Workflow for evaluating cleaning efficacy.

References

Application Notes and Protocols: The Use of Dipropylene Glycol Methyl Ether (DPM) as a Coalescing Agent in Latex Paints

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of Dipropylene Glycol Methyl Ether (DPM) as a coalescing agent in latex paint formulations. This document includes information on its mechanism of action, effects on paint properties, and detailed protocols for relevant experimental evaluations.

Introduction

Dipropylene Glycol Methyl Ether (DPM) is a slow-evaporating, hydrophilic glycol ether that is widely utilized as a coalescing agent in water-based latex paints.[1] Its primary function is to facilitate the formation of a continuous, uniform film when the paint is applied. DPM temporarily plasticizes the latex polymer particles, reducing the minimum film formation temperature (MFFT) and allowing for proper coalescence as the water evaporates.[2][3] This results in a durable, protective coating with desirable aesthetic and performance properties.

Mechanism of Action

The formation of a solid paint film from a liquid latex dispersion is a complex process that involves three main stages: evaporation, particle packing, and coalescence.

  • Evaporation and Particle Packing: As the water in the paint formulation evaporates, the latex polymer particles are forced into close contact with one another.

  • Particle Deformation and Coalescence: For a continuous film to form, these particles must deform and fuse together. This process, known as coalescence, is often limited by the inherent hardness of the polymer at ambient temperatures. The temperature at which the latex particles have enough mobility to fuse is known as the Minimum Film Formation Temperature (MFFT).[2][3]

  • Role of DPM: DPM, as a coalescing agent, partitions into the polymer particles, effectively lowering their glass transition temperature (Tg) and, consequently, the MFFT of the paint.[2][3] This softening of the polymer particles allows them to deform and fuse into a continuous film at a lower temperature than the polymer would allow on its own. As the film cures, the slow-evaporating DPM gradually diffuses out of the film, and the paint regains its original hardness and durability.

Latex_Film_Formation cluster_0 Stage 1: Evaporation & Particle Packing cluster_1 Stage 2: Coalescence with DPM cluster_2 Stage 3: Film Curing a Latex Particles in Water Water Evaporates b Closely Packed Particles Water Removed a->b Evaporation c DPM Penetrates Particles Lowers MFFT b->c d Particle Deformation & Fusion Continuous Film Forms c->d Coalescence e DPM Evaporates Film Hardens d->e f Durable, Coherent Paint Film e->f Curing

Caption: Mechanism of Latex Film Formation with DPM.

Data Presentation

The concentration of DPM in a latex paint formulation has a significant impact on its performance properties. The following tables summarize the expected quantitative effects based on typical industry observations.

Table 1: Effect of DPM Concentration on Minimum Film Formation Temperature (MFFT)

DPM Concentration (% on latex solids)MFFT (°C)
022
215
48
6< 5
8< 5

Table 2: Effect of DPM on Final Paint Film Properties

PropertyDPM Concentration (% on latex solids)Result
Gloss (60°) 075
480
882
Pencil Hardness (ASTM D3363) 0H
4F
8HB
Scrub Resistance (ASTM D2486, Cycles to Failure) 0400
4850
81200

Note: The data presented in these tables are representative and can vary depending on the specific latex polymer, pigment volume concentration (PVC), and other additives in the paint formulation.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Determination of Minimum Film Formation Temperature (MFFT) - ASTM D2354

Objective: To determine the minimum temperature at which a latex paint will form a continuous film.

Apparatus:

  • MFFT Bar (a metal platen with a controlled temperature gradient)

  • Film Applicator (e.g., 75 µm wet film thickness)

  • Dry Air or Nitrogen Source

Procedure:

  • Instrument Setup: Turn on the MFFT bar and allow the temperature gradient to stabilize. A typical range is from 0°C to 18°C.

  • Sample Application: Place a strip of paper or plastic film on the platen. Apply a uniform wet film of the latex paint across the temperature gradient using the film applicator.

  • Drying: Allow the film to dry under a gentle stream of dry air or nitrogen to prevent condensation at lower temperatures.

  • Observation: After the film is dry, observe the point on the temperature gradient where the film transitions from a white, cracked, or powdery appearance to a clear, continuous film.

  • MFFT Determination: The temperature at this transition point is the MFFT.

Low-Temperature Coalescence (LTC) - ASTM D7306

Objective: To evaluate the ability of a latex paint to form a uniform film at low temperatures.

Apparatus:

  • Low-Temperature Cabinet or Room (maintained at a specified low temperature, e.g., 4.5°C)

  • Test Panels (e.g., sealed and unsealed Leneta charts)

  • Film Applicator

Procedure:

  • Conditioning: Place the paint sample, test panels, and film applicator in the low-temperature cabinet for at least 2 hours to reach thermal equilibrium.

  • Film Application: Inside the low-temperature cabinet, apply a uniform film of the paint onto the test panels.

  • Drying: Allow the panels to dry in the low-temperature environment for 24 hours.

  • Evaluation: After drying, visually inspect the films for defects such as cracking, mud-cracking, and poor film formation. A passing result is a uniform, continuous film with no visible defects.[4]

Scrub Resistance - ASTM D2486

Objective: To determine the resistance of a paint film to erosion caused by scrubbing.[5][6][7][8][9]

Apparatus:

  • Scrub Test Machine

  • Abrasive Scrub Medium

  • Standardized Brush or Sponge

  • Test Panels (e.g., black plastic panels)

  • Film Applicator

Procedure:

  • Panel Preparation: Apply a uniform film of paint to the test panels and allow them to cure for a specified period (e.g., 7 days) under controlled temperature and humidity.

  • Test Setup: Mount the cured panel in the scrub test machine.

  • Scrubbing: Apply a standardized abrasive scrub medium to the brush and begin the scrubbing cycles.[10]

  • Endpoint: The test is complete when the paint film is worn through to the substrate. The number of cycles to failure is recorded.[10]

Experimental_Workflow cluster_Prep Paint Formulation cluster_Tests Performance Testing cluster_Analysis Data Analysis & Conclusion Formulate Prepare Latex Paint Samples with Varying DPM Concentrations MFFT MFFT Determination (ASTM D2354) Formulate->MFFT LTC Low-Temperature Coalescence (ASTM D7306) Formulate->LTC Scrub Scrub Resistance (ASTM D2486) Formulate->Scrub Gloss Gloss Measurement (60° Gardner Glossmeter) Formulate->Gloss Hardness Pencil Hardness (ASTM D3363) Formulate->Hardness Analyze Analyze Data and Correlate DPM Concentration with Performance MFFT->Analyze LTC->Analyze Scrub->Analyze Gloss->Analyze Hardness->Analyze Conclusion Draw Conclusions on Optimal DPM Concentration Analyze->Conclusion

Caption: Experimental Workflow for Evaluating DPM in Latex Paints.

Logical Relationships

The concentration of DPM is directly related to several key performance indicators of a latex paint.

Logical_Relationships DPM_Conc DPM Concentration MFFT MFFT DPM_Conc->MFFT Decreases Gloss Gloss DPM_Conc->Gloss Increases (Slightly) Hardness Hardness (Initial) DPM_Conc->Hardness Decreases Film_Formation Low-Temperature Film Formation MFFT->Film_Formation Improves Scrub_Resistance Scrub Resistance Film_Formation->Scrub_Resistance Improves

Caption: Logical Relationships of DPM Concentration and Paint Properties.

Conclusion

Dipropylene Glycol Methyl Ether (DPM) is an effective coalescing agent for latex paints, enabling the formation of high-quality films with enhanced durability and appearance. By understanding its mechanism of action and utilizing standardized testing protocols, researchers and formulators can optimize the concentration of DPM to achieve the desired performance characteristics for their specific applications. Proper evaluation of MFFT, low-temperature coalescence, and scrub resistance is critical in developing robust and reliable water-based coatings.

References

Application Notes and Protocols: 1-(2-Methoxypropoxy)-2-propanol in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Methoxypropoxy)-2-propanol, also known as Dipropylene Glycol Methyl Ether (DPM), is a versatile solvent and coupling agent increasingly utilized in the formulation of cosmetic and personal care products.[1][2][3] Its favorable safety profile, low odor, and excellent solvency for a wide range of cosmetic ingredients make it a valuable component in products such as fragrances, hair sprays, deodorants, lotions, shampoos, and makeup.[1][3][4]

These application notes provide a comprehensive overview of the physicochemical properties, functions, and safety assessment protocols for this compound. The detailed experimental protocols are based on internationally recognized guidelines to assist researchers and formulators in evaluating its performance and ensuring product safety.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for formulation development, enabling predictions of solubility, stability, and compatibility with other ingredients.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Name This compound[5]
CAS Number 13429-07-7[5]
Molecular Formula C7H16O3[5]
Molecular Weight 148.20 g/mol [5]
Appearance Clear, colorless liquid[6]
Odor Mild, ether-like[6]
Boiling Point 203.3 °C[5]
Flash Point 76.7 °C[5]
Density 0.955 g/cm³[5]
Viscosity Low[6]
Vapor Pressure 0.0678 mmHg at 25°C[5]
Solubility Miscible with water and many organic solvents[6]
logP (Octanol/Water Partition Coefficient) 0.41870[7]

Functions in Cosmetic Formulations

This compound serves several key functions in cosmetic products:

  • Solvent: It effectively dissolves a wide range of active ingredients, fragrance oils, and resins, ensuring a homogenous and stable formulation.[1][8]

  • Coupling Agent: In systems containing both oil and water, it acts as a coupling agent, improving the miscibility of immiscible components and enhancing product clarity and stability.[9]

  • Carrier: For active ingredients and fragrances, it can act as a carrier, aiding in their delivery and dispersion within the formulation and on the skin.[1]

  • Viscosity Modifier: Due to its low viscosity, it can be used to reduce the thickness of creams and lotions, improving their spreadability and feel upon application.[6]

  • Emollient: It can impart a light, non-greasy emollient feel to skincare and cosmetic products.[7][10]

Experimental Protocols: Safety and Efficacy Assessment

The following protocols are based on OECD (Organisation for Economic Co-operation and Development) guidelines and standard industry practices for the safety and performance evaluation of cosmetic ingredients.

Safety Assessment

The safety of a cosmetic ingredient is paramount. The following in vitro (non-animal) testing strategy is recommended to assess the potential of this compound to cause skin corrosion, irritation, or sensitization.

This test determines the potential of a substance to cause irreversible skin damage.[2][3][11]

Principle: The test substance is applied topically to a three-dimensional reconstructed human epidermis (RhE) model.[2][7][12] The ability of the substance to penetrate the stratum corneum and cause cell death in the underlying layers is assessed by measuring cell viability using the MTT assay.[12][13] A significant decrease in cell viability indicates a corrosive potential.[7][12]

Protocol:

  • Tissue Preparation: Reconstituted human epidermis tissue models are received and pre-incubated in a sterile culture medium.

  • Test Substance Application: A defined volume of this compound is applied directly to the surface of the RhE tissue.

  • Exposure: The tissues are exposed to the test substance for specific time points (e.g., 3 minutes and 1 hour).[14]

  • Rinsing: After the exposure period, the test substance is thoroughly rinsed from the tissue surface.

  • Post-Incubation: The tissues are incubated for a further period to allow for the development of cytotoxic effects.

  • Viability Assessment (MTT Assay): The tissues are incubated with MTT solution. Viable cells will convert the MTT into a blue formazan salt, which is then extracted.[12]

  • Data Analysis: The optical density of the extracted formazan is measured spectrophotometrically. The percentage of viable cells is calculated relative to negative controls.[14]

Interpretation of Results:

  • Corrosive: A mean tissue viability of less than 50% after a 3-minute exposure, or less than 15% after a 1-hour exposure.[14]

  • Non-Corrosive: A mean tissue viability of 50% or greater after a 3-minute exposure and 15% or greater after a 1-hour exposure.[14]

G Workflow for In Vitro Skin Corrosion Test (OECD TG 431) A Prepare Reconstructed Human Epidermis (RhE) Tissues B Apply this compound to Tissue Surface A->B C Expose for 3 minutes and 1 hour B->C D Rinse Tissues C->D E Post-Incubation D->E F MTT Assay to Assess Cell Viability E->F G Measure Optical Density and Calculate % Viability F->G H Classify as Corrosive or Non-Corrosive G->H

Workflow for In Vitro Skin Corrosion Test (OECD TG 431)

This test evaluates the potential of a substance to cause reversible skin irritation.[8][15][16]

Principle: Similar to the corrosion test, this method uses an RhE model.[8][15] However, the exposure and treatment conditions are less harsh to differentiate irritant from non-irritant substances.[15] A reduction in cell viability below a certain threshold suggests an irritant potential.[16]

Protocol:

  • Tissue Preparation: RhE tissues are prepared as in the corrosion test.

  • Test Substance Application: this compound is applied to the tissue surface.

  • Exposure: Tissues are exposed for a defined period (typically 15-60 minutes).[17]

  • Rinsing and Post-Incubation: The substance is rinsed off, and tissues are incubated for an extended period (e.g., 42 hours) to allow for recovery or progression of irritation.[16]

  • Viability Assessment (MTT Assay): Cell viability is determined using the MTT assay.[17]

  • Data Analysis: The percentage of viable cells is calculated relative to negative controls.[17]

Interpretation of Results:

  • Irritant (Category 2): Mean tissue viability is less than or equal to 50%.[16]

  • Non-Irritant: Mean tissue viability is greater than 50%.[16]

G Workflow for In Vitro Skin Irritation Test (OECD TG 439) A Prepare Reconstructed Human Epidermis (RhE) Tissues B Apply this compound A->B C Expose for 15-60 minutes B->C D Rinse and Post-Incubate (approx. 42 hours) C->D E MTT Assay for Cell Viability D->E F Calculate % Viability E->F G Classify as Irritant or Non-Irritant F->G

Workflow for In Vitro Skin Irritation Test (OECD TG 439)

This assay identifies substances with the potential to cause skin sensitization (allergic contact dermatitis).[10][13][18]

Principle: This test is based on the activation of the Keap1-Nrf2-ARE signaling pathway in keratinocytes, a key event in skin sensitization.[16][19] A genetically modified human keratinocyte cell line containing a luciferase reporter gene under the control of the Antioxidant Response Element (ARE) is used.[2] When exposed to a sensitizer, the pathway is activated, leading to the production of luciferase, which is measured by luminescence.[2]

Protocol:

  • Cell Culture: The ARE-Nrf2 luciferase keratinocyte cell line is cultured in 96-well plates.

  • Test Substance Preparation: A series of concentrations of this compound are prepared.

  • Exposure: The cells are exposed to the different concentrations of the test substance for a defined period (e.g., 48 hours).[20]

  • Luminescence Measurement: After exposure, a reagent is added to lyse the cells and provide the substrate for the luciferase enzyme. The resulting luminescence is measured using a luminometer.[2]

  • Cytotoxicity Assessment: A parallel cytotoxicity assay is performed to ensure that the observed luciferase induction is not due to cell death.[20]

  • Data Analysis: The fold induction of luciferase activity is calculated for each concentration relative to a vehicle control.

Interpretation of Results:

  • Sensitizer: A substance is classified as a sensitizer if it induces a statistically significant and concentration-dependent increase in luciferase activity above a certain threshold (e.g., 1.5-fold induction) at concentrations that are not cytotoxic.[16]

  • Non-Sensitizer: No significant induction of luciferase activity is observed.

G Signaling Pathway in ARE-Nrf2 Luciferase Test cluster_0 Signaling Pathway in ARE-Nrf2 Luciferase Test A This compound (Potential Sensitizer) B Keratinocyte Cell A->B C Activation of Keap1-Nrf2 Signaling Pathway B->C D Nrf2 Translocates to Nucleus C->D E Binds to Antioxidant Response Element (ARE) D->E F Luciferase Gene Transcription E->F G Luciferase Production F->G H Luminescence Signal G->H I Measurement H->I

Signaling Pathway in ARE-Nrf2 Luciferase Test
Performance and Stability Assessment

Principle: To determine the solubility of this compound in various cosmetic oils and solvents commonly used in formulations.

Protocol:

  • Solvent Selection: Choose a range of relevant cosmetic solvents (e.g., water, ethanol, mineral oil, silicone fluids, esters).

  • Sample Preparation: Prepare a series of vials for each solvent.

  • Titration: Gradually add known amounts of this compound to a known amount of each solvent, with constant agitation.

  • Observation: Visually inspect the mixture for clarity or the presence of undissolved material.

  • Endpoint Determination: The point at which the solution becomes saturated (i.e., no more this compound will dissolve) is the solubility limit.

  • Quantification: Express the solubility as a percentage (w/w) or in g/100g of solvent.

Principle: To assess the effect of adding this compound on the viscosity of a cosmetic formulation (e.g., a cream or lotion).

Protocol:

  • Formulation Preparation: Prepare a base cosmetic formulation and several variations with increasing concentrations of this compound.

  • Instrumentation: Use a rotational viscometer or rheometer with appropriate spindles or geometry.[21]

  • Sample Loading: Carefully load the sample into the viscometer, avoiding air bubbles.

  • Measurement: Measure the viscosity at a controlled temperature and defined shear rates.[21]

  • Data Recording: Record the viscosity values (in mPa·s or cP) at each concentration and shear rate.

Principle: To evaluate the physical and chemical stability of a cosmetic formulation containing this compound under various environmental conditions over time.[12][20]

Protocol:

  • Sample Preparation: Prepare the final cosmetic formulation containing this compound in its intended packaging.

  • Storage Conditions: Store samples under a range of conditions, including:

    • Accelerated Stability: High temperature (e.g., 40-45°C) and high humidity (e.g., 75% RH) for a period of 3-6 months.[20]

    • Real-Time Stability: Ambient room temperature for the intended shelf life of the product.[20]

    • Freeze-Thaw Cycling: Alternate between low and high temperatures (e.g., -10°C and 25°C) for several cycles.[12]

  • Evaluation Intervals: At specified time points (e.g., 1, 2, 3, and 6 months for accelerated testing), evaluate the samples for changes in:

    • Physical Properties: Appearance, color, odor, pH, and viscosity.

    • Packaging Integrity: Leakage, discoloration, or deformation.[20]

  • Centrifuge Test: As a quick preliminary test for emulsion stability, centrifuge the product at high speed (e.g., 3000 rpm) and observe for any phase separation.[11][22]

G Cosmetic Formulation Stability Testing Workflow A Prepare Final Formulation in Intended Packaging B Store Samples under Varied Conditions A->B C Accelerated (High Temp/Humidity) B->C D Real-Time (Ambient) B->D E Freeze-Thaw Cycling B->E F Evaluate at Specified Time Intervals C->F D->F E->F G Assess Physical Properties (Color, Odor, pH, Viscosity) F->G H Check Packaging Integrity F->H I Analyze Data and Determine Shelf Life G->I H->I

Cosmetic Formulation Stability Testing Workflow

Conclusion

This compound is a valuable multifunctional ingredient for cosmetic formulations. Its properties as a solvent, coupling agent, and viscosity modifier, combined with a favorable safety profile, make it suitable for a wide array of personal care products. The experimental protocols outlined in these application notes provide a robust framework for researchers and formulators to thoroughly evaluate the safety and performance of new formulations containing this ingredient, ensuring the development of stable, effective, and safe cosmetic products for the consumer.

References

Application Notes and Protocols for Dipropylene Glycol Methyl Ether in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of dipropylene glycol methyl ether (DPM) in organic synthesis. DPM is a versatile, high-boiling, polar aprotic solvent that offers a favorable safety and environmental profile, making it an attractive alternative to other solvents like N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF).[1] Its properties make it suitable for a range of applications, including as a reaction solvent and a reactant in the synthesis of various organic molecules.

Properties of Dipropylene Glycol Methyl Ether

Dipropylene glycol methyl ether is a colorless liquid with a mild, pleasant odor.[2][3] It is completely miscible with water and a wide variety of organic substances, possessing the combined solubility characteristics of an alcohol, an ether, and a hydrocarbon.[4] The commercial product is typically a mixture of four isomers.[5][6]

Table 1: Physical and Chemical Properties of Dipropylene Glycol Methyl Ether

PropertyValueReference
Chemical FormulaC₇H₁₆O₃[5]
Molar Mass148.20 g/mol [5]
Boiling Point190 °C (374 °F)[1][5]
Flash Point75 °C (167 °F)[5]
Density0.951 g/cm³[5]
Solubility in WaterMiscible[5]

Applications in Organic Synthesis

Due to its high boiling point, DPM is particularly useful as a solvent for reactions requiring elevated temperatures. Its polar aprotic nature makes it suitable for a variety of reaction types, including esterifications and the synthesis of heterocyclic compounds.

Esterification Reactions

DPM can be used both as a reactant and a high-boiling solvent in esterification reactions. Its high boiling point allows for effective removal of water by azeotropic distillation, driving the reaction towards completion.

Protocol: Synthesis of Dipropylene Glycol Methyl Ether Acetate (DPMAc)

This protocol is based on the continuous esterification process described in patent CN101863761A.

Materials:

  • Dipropylene glycol monomethyl ether (DPM)

  • Acetic acid

  • Solid acid catalyst (e.g., Amberlyst 15)

  • Distillation apparatus with a fixed-bed reactor

Procedure:

  • Pack a fixed-bed reactor with a solid acid catalyst.

  • Preheat the reactor to the reaction temperature of 70-150 °C.[7]

  • Continuously feed a mixture of dipropylene glycol monomethyl ether and acetic acid into the reactor.

  • During the reaction, continuously remove the water generated by azeotropic distillation.[7]

  • The effluent from the reactor, containing the product, unreacted starting materials, and byproducts, is collected.

  • Purify the product by distillation to remove and recover unreacted DPM and acetic acid, yielding dipropylene glycol methyl ether acetate.[7]

Table 2: Reaction Parameters for the Synthesis of DPMAc

ParameterValueReference
ReactantsDipropylene glycol monomethyl ether, Acetic acid[7]
CatalystSolid acid catalyst[7]
Reaction Temperature70-150 °C[7]
Key ProcessAzeotropic removal of water[7]

Logical Workflow for DPMAc Synthesis

G Reactants DPM + Acetic Acid Reactor Fixed-Bed Reactor (70-150 °C) Reactants->Reactor Catalyst Solid Acid Catalyst Catalyst->Reactor Azeotropic_Distillation Azeotropic Distillation (Water Removal) Reactor->Azeotropic_Distillation Product_Mixture Crude Product Mixture Azeotropic_Distillation->Product_Mixture Purification Distillation Product_Mixture->Purification Final_Product Pure DPMAc Purification->Final_Product Recovered_Reactants Recovered DPM & Acetic Acid Purification->Recovered_Reactants

Caption: Continuous esterification of DPM to DPMAc.

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used method for the preparation of ethers. While specific protocols using DPM as the primary solvent are not abundantly found in academic literature, its properties make it a suitable high-boiling alternative to more common solvents like DMF or DMSO, especially when higher reaction temperatures are required to drive the reaction to completion with less reactive alkyl halides.

General Protocol: Williamson Ether Synthesis using DPM

This is a generalized protocol based on the principles of the Williamson ether synthesis.

Materials:

  • Alcohol

  • Strong base (e.g., sodium hydride)

  • Alkyl halide

  • Dipropylene glycol methyl ether (DPM) as solvent

  • Apparatus for reaction under inert atmosphere

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol in DPM.

  • Carefully add the strong base (e.g., sodium hydride) portion-wise to the solution at room temperature to form the alkoxide.

  • Once the alkoxide formation is complete (cessation of hydrogen evolution), add the alkyl halide to the reaction mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC. The high boiling point of DPM allows for a wide range of reaction temperatures.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography.

Signaling Pathway for Williamson Ether Synthesis

G cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: SN2 Reaction Alcohol R-OH Alkoxide R-O⁻Na⁺ Alcohol->Alkoxide + Base Base NaH H2 H₂ gas Alkoxide->H2 byproduct Ether R-O-R' Alkoxide->Ether + R'-X Alkyl_Halide R'-X Salt NaX Ether->Salt byproduct

Caption: Key steps in the Williamson ether synthesis.

Safety and Handling

DPM is a combustible liquid and should be kept away from heat, sparks, open flames, and other ignition sources.[4] It is recommended to handle DPM in a well-ventilated area or in a chemical fume hood.[2] Personal protective equipment, including safety glasses, gloves, and protective clothing, should be worn.[4] DPM exhibits low acute toxicity.[4]

Conclusion

Dipropylene glycol methyl ether is a valuable solvent for organic synthesis, particularly for reactions requiring high temperatures. Its favorable physical and chemical properties, combined with a good safety profile, make it a suitable alternative to other high-boiling polar aprotic solvents. While its application in academic literature is not as widespread as that of other common solvents, its utility in industrial processes, such as esterification, highlights its potential for broader use in organic synthesis. Researchers are encouraged to explore DPM as a solvent in various organic transformations, particularly where its high boiling point and unique solubility characteristics can be advantageous.

References

Application Notes and Protocols for 1-(2-Methoxypropoxy)-2-propanol in Agricultural Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Methoxypropoxy)-2-propanol, commonly known as Dipropylene Glycol Methyl Ether (DPGME), is a versatile and effective solvent and stabilizer used in a variety of agricultural formulations.[1][2][3] Its unique properties, including a high solvency for a wide range of active ingredients, low volatility, and miscibility with water, make it a valuable component in the development of stable and efficacious pesticide and herbicide products.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in agricultural research and formulation development.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective incorporation into agricultural formulations. The following table summarizes key quantitative data for this compound.

PropertyValueReference
Chemical Formula C₇H₁₆O₃[]
Molecular Weight 148.20 g/mol [5]
Appearance Colorless liquid[]
Odor Mild, ether-like[3]
Boiling Point 190 °C (374 °F)[]
Melting Point -83 °C (-117 °F)[2]
Flash Point 75 °C (167 °F) - closed cup[6]
Density 0.951 g/mL at 25 °C[6]
Vapor Pressure 0.4 mmHg at 25 °C[6]
Solubility in Water Miscible[1]
logP (Octanol/Water Partition Coefficient) 0.419[7]

Applications in Agricultural Formulations

This compound serves several key functions in agricultural formulations:

  • Solvent: It is an excellent solvent for a wide range of active ingredients (AIs), including herbicides, insecticides, and fungicides.[1] Its strong solvency power helps to keep the AI in solution, preventing crystallization and ensuring a homogenous formulation.

  • Stabilizer: In herbicide formulations, it acts as a stabilizer, preventing the degradation of the active ingredient over time and ensuring the product's shelf-life and efficacy.[2]

  • Coupling Agent: Due to its miscibility with both water and a variety of organic solvents, it can act as a coupling agent to create stable emulsions and microemulsions, which is particularly useful for water-based formulations.[1]

  • Surfactant: In some pesticide formulations, particularly those applied to animals, it can function as a surfactant.[8]

Experimental Protocols

The following are detailed experimental protocols for evaluating the performance of this compound in agricultural formulations.

Protocol 1: Determination of Active Ingredient Solubility

Objective: To determine the solubility of a solid agricultural active ingredient (AI) in this compound.

Materials:

  • This compound (DPGME)

  • Technical grade active ingredient (solid)

  • Analytical balance

  • Vials with screw caps

  • Shaker or magnetic stirrer

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for AI quantification

Procedure:

  • Prepare a series of vials. To each vial, add a known weight of the active ingredient.

  • To each vial, add a known volume of DPGME. The amounts should be chosen to create a range of concentrations, some of which are expected to result in a saturated solution.

  • Securely cap the vials and place them on a shaker or add a magnetic stir bar and place on a stir plate.

  • Agitate the samples at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After the equilibration period, visually inspect the vials for the presence of undissolved solid material.

  • For vials containing undissolved solids, centrifuge the samples to separate the solid phase from the saturated solution.

  • Carefully extract an aliquot of the clear supernatant (the saturated solution).

  • Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved AI using a validated HPLC method or other appropriate analytical technique.

  • The highest concentration of the AI determined in the supernatant represents the solubility of the AI in DPGME at that temperature.

Protocol 2: Accelerated Stability Testing of a Liquid Formulation

Objective: To evaluate the stabilizing effect of this compound on an active ingredient in a liquid agricultural formulation under accelerated storage conditions.

Materials:

  • Test formulation containing the active ingredient and DPGME.

  • Control formulation containing the active ingredient but without DPGME (or with a different solvent for comparison).

  • Environmentally controlled storage chambers (e.g., ovens).

  • Glass bottles with secure caps.

  • Analytical instrumentation for AI quantification (e.g., HPLC, GC).

  • Equipment for physical property testing (e.g., viscometer, pH meter).

Procedure:

  • Prepare a sufficient quantity of both the test and control formulations.

  • Package the formulations in appropriate containers (e.g., glass bottles) that are sealed to prevent evaporation.

  • Analyze the initial concentration of the active ingredient and the initial physical properties (e.g., pH, viscosity, appearance) of both formulations at time zero.

  • Place the samples in a storage chamber at an elevated temperature, typically 54°C ± 2°C, for 14 days, as recommended by guidelines for accelerated storage stability testing.[7][9]

  • After the 14-day period, remove the samples and allow them to equilibrate to room temperature.

  • Visually inspect the samples for any physical changes such as phase separation, crystallization, or color change.

  • Re-analyze the concentration of the active ingredient in both the test and control formulations.

  • Measure the final physical properties of both formulations.

  • Compare the degradation of the active ingredient and the changes in physical properties between the test formulation containing DPGME and the control formulation. A lower degradation rate and fewer physical changes in the test formulation indicate a positive stabilizing effect of DPGME.

Protocol 3: Physical Compatibility "Jar Test"

Objective: To assess the physical compatibility of a formulation containing this compound with other tank-mix partners (e.g., other pesticides, adjuvants, liquid fertilizers).

Materials:

  • The agricultural formulation containing DPGME.

  • Other tank-mix components (pesticides, adjuvants, fertilizers).

  • Water from the intended spray source.

  • Clear glass jars with lids (e.g., quart jars).

  • Pipettes or graduated cylinders for accurate measurement.

Procedure:

  • Add one pint of the carrier (water or liquid fertilizer) to a clear glass jar.[10]

  • If a compatibility agent is being tested, add it to one of the jars.

  • Add the other tank-mix components one at a time, in the proper mixing order (generally, follow the W-A-L-E-S plan: Wettable powders and water-dispersible granules, Agitate, Liquid flowables and suspensions, Emulsifiable concentrates, and finally Surfactants).[1]

  • After each addition, cap the jar and shake it gently to ensure thorough mixing.

  • Once all components have been added, shake the jar vigorously for 15-30 seconds.

  • Let the jar stand for at least 15-30 minutes and observe for any signs of physical incompatibility, such as the formation of precipitates, sludge, gels, or separation into layers.[1]

  • If the mixture remains uniform, the components are considered physically compatible. If separation occurs but the mixture readily re-suspends upon shaking, it may still be usable with constant agitation in the spray tank.

Visualizations

The following diagrams illustrate key concepts related to the use of this compound in agricultural formulations.

Formulation_Development_Workflow cluster_0 Phase 1: Feasibility & Screening cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Performance & Stability Testing cluster_3 Phase 4: Finalization A Define Formulation Objectives B Select Active Ingredient (AI) A->B C Screen Solvents (including DPGME) for AI Solubility B->C D Prototype Formulation with DPGME C->D E Incorporate Adjuvants & Surfactants D->E F Physical & Chemical Characterization E->F G Accelerated Stability Testing F->G H Physical Compatibility (Jar Test) G->H I Bio-efficacy Trials H->I J Final Formulation Optimization I->J K Scale-up & Manufacturing J->K

Caption: Workflow for Agricultural Formulation Development.

DPGME_Roles cluster_Components Key Components Formulation Agricultural Formulation AI Active Ingredient AI->Formulation DPGME This compound (DPGME) DPGME->Formulation Enhances Shelf-life DPGME->AI Solubilizes & Stabilizes Adjuvants Other Adjuvants (e.g., surfactants, emulsifiers) DPGME->Adjuvants Acts as a Coupling Agent Carrier Carrier (e.g., Water, Oil) DPGME->Carrier Improves Miscibility Adjuvants->Formulation Carrier->Formulation

Caption: Functional Roles of DPGME in Formulations.

References

Application of Dipropylene Glycol Methyl Ether in Hydraulic Fluids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of dipropylene glycol methyl ether (DPM) in hydraulic fluid formulations. DPM is utilized as a solvent and coupling agent in hydraulic fluids to enhance fluid stability, improve the solubility of additives, and maintain performance across a range of operating conditions.

Physicochemical Properties of Dipropylene Glycol Methyl Ether

Dipropylene glycol methyl ether is a colorless, water-soluble liquid with a mild ether-like odor. Its key properties are summarized in the table below.

PropertyValueReference
Chemical FormulaC₇H₁₆O₃[1]
Molar Mass148.20 g/mol [1]
AppearanceColorless liquid[1]
OdorMild, ether-like[1]
Boiling Point190 °C (374 °F)[1]
Melting Point-83 °C (-117 °F)[1]
Flash Point75 °C (167 °F)[1]
Density0.951 g/cm³[1]
Viscosity3.7 cP at 25 °C[2]
Solubility in WaterMiscible[1]

Role in Hydraulic Fluid Formulations

DPM serves several key functions within a hydraulic fluid formulation, primarily acting as a solvent and a coupling agent. Its amphipathic nature, possessing both polar and non-polar characteristics, allows it to bridge the miscibility gap between the base oil (typically a mineral oil or synthetic hydrocarbon) and polar additives or contaminants like water.

Logical Relationship: DPM in Hydraulic Fluid Formulation

DPM_in_Hydraulic_Fluid Base_Oil Base Oil (Mineral or Synthetic) Hydraulic_Fluid Stable Hydraulic Fluid Formulation Base_Oil->Hydraulic_Fluid Additives Additive Package (Anti-wear, Corrosion Inhibitors, Antioxidants, etc.) Additives->Hydraulic_Fluid DPM Dipropylene Glycol Methyl Ether (DPM) DPM->Base_Oil Enhances Compatibility DPM->Additives Improves Solubility DPM->Hydraulic_Fluid

Caption: Role of DPM as a solvent and coupling agent in hydraulic fluid formulations.

Experimental Protocols for Performance Evaluation

The following sections detail the experimental protocols for evaluating the performance of hydraulic fluids containing DPM. These protocols are based on established industry standards.

Anti-Wear Characteristics

The addition of DPM can influence the performance of anti-wear additives by ensuring they remain dissolved and are effectively transported to metal surfaces. The anti-wear properties of a hydraulic fluid formulation should be evaluated using standardized testing.

Experimental Protocol: Four-Ball Wear Test (ASTM D4172)

Objective: To determine the wear preventive characteristics of a lubricating fluid.

Apparatus:

  • Four-Ball Wear Tester

  • Steel balls (AISI E-52100 steel)

  • Microscope for measuring wear scars

Procedure:

  • Clean four new steel balls and the test cup with a suitable solvent and dry thoroughly.

  • Assemble the test cup with three stationary balls and lock them in place.

  • Pour the test hydraulic fluid containing DPM into the cup to a level that covers the stationary balls.

  • Place the fourth ball in the chuck of the test machine.

  • Assemble the test cup onto the machine.

  • Apply a specified load (e.g., 15 kgf or 40 kgf) and start the motor to rotate the top ball at a set speed (e.g., 1200 rpm) for a specified duration (e.g., 60 minutes) at a controlled temperature (e.g., 75 °C).

  • At the end of the test, disassemble the apparatus, clean the stationary balls, and measure the diameter of the wear scars on each of the three lower balls using a microscope.

  • Calculate the average wear scar diameter. A smaller diameter indicates better anti-wear performance.

Corrosion Inhibition

DPM's ability to solubilize water can impact the corrosion characteristics of the hydraulic fluid. Therefore, it is crucial to evaluate the effectiveness of the corrosion inhibitor package in the presence of DPM.

Experimental Protocol: Corrosion Prevention by Petroleum Products (ASTM D130)

Objective: To assess the corrosiveness of a hydraulic fluid to copper.

Apparatus:

  • Copper corrosion test bomb

  • Polished copper strips

  • Water bath or dry block bath capable of maintaining a specified temperature

  • ASTM Copper Strip Corrosion Standards

Procedure:

  • Prepare a polished copper strip as per the standard.

  • Place the polished strip in a test tube with a sufficient volume of the hydraulic fluid containing DPM.

  • Place the test tube in a corrosion test bomb.

  • Heat the bomb in a bath at a specified temperature (e.g., 100 °C) for a specified time (e.g., 3 hours).

  • After the test period, remove the strip, wash it with a suitable solvent, and compare its appearance with the ASTM Copper Strip Corrosion Standards.

  • Report the corrosion level based on the standard classification (e.g., 1a, 1b, 2a, etc.).

Experimental Protocol: Vapor-Phase Rust-Preventing Characteristics (ASTM D5534)

Objective: To evaluate the ability of a hydraulic fluid to prevent rusting of steel in the vapor phase.

Apparatus:

  • Beverage bottle-style test apparatus

  • Steel test specimen

  • Water bath

Procedure:

  • Place a specified volume of the test hydraulic fluid and a specified volume of distilled water into the test bottle.

  • Suspend a polished steel specimen in the vapor phase above the liquid.

  • Seal the bottle and place it in a water bath at a specified temperature (e.g., 60°C) for a specified duration (e.g., 6 hours).

  • At the end of the test, remove the steel specimen and inspect it for any signs of rust.

  • Report the result as pass or fail.

Seal Compatibility

The solvency of DPM can affect the physical properties of elastomeric seals. It is essential to test the compatibility of the hydraulic fluid formulation with common seal materials.

Experimental Protocol: Elastomer Compatibility (Based on ASTM D471)

Objective: To determine the effect of the hydraulic fluid on elastomeric seals.

Apparatus:

  • Test tubes or containers with reflux condensers

  • Oven or heating bath

  • Standard elastomer specimens (e.g., Nitrile, Viton)

  • Hardness tester (Durometer)

  • Equipment for measuring volume change and tensile properties

Procedure:

  • Measure the initial hardness, volume, and tensile properties (tensile strength and elongation at break) of the elastomer specimens.

  • Immerse the specimens in the hydraulic fluid containing DPM in a test tube.

  • Heat the test tube at a specified temperature (e.g., 100 °C) for a specified duration (e.g., 168 hours).

  • After the immersion period, remove the specimens, cool them to room temperature, and blot them dry.

  • Measure the final hardness, volume, and tensile properties.

  • Calculate the percentage change in each property. The results will indicate swelling, hardening, and degradation of the seal material.

Workflow for Hydraulic Fluid Performance Evaluation

Hydraulic_Fluid_Testing_Workflow cluster_formulation Formulation cluster_testing Performance Testing cluster_analysis Data Analysis cluster_optimization Optimization Formulate_Fluid Formulate Hydraulic Fluid with DPM Anti_Wear Anti-Wear Test (ASTM D4172) Formulate_Fluid->Anti_Wear Corrosion Corrosion Tests (ASTM D130, D5534) Formulate_Fluid->Corrosion Seal_Compatibility Seal Compatibility Test (ASTM D471) Formulate_Fluid->Seal_Compatibility Analyze_Results Analyze Performance Data Anti_Wear->Analyze_Results Corrosion->Analyze_Results Seal_Compatibility->Analyze_Results Optimize_Formulation Optimize DPM Concentration and Additive Package Analyze_Results->Optimize_Formulation Optimize_Formulation->Formulate_Fluid Iterate

Caption: A typical workflow for the formulation and performance evaluation of a hydraulic fluid containing DPM.

Data Presentation

While specific performance data for hydraulic fluids containing DPM is often proprietary, the following tables provide a template for how such data should be structured for clear comparison. Researchers generating their own data are encouraged to use a similar format.

Table 1: Anti-Wear Performance (ASTM D4172)

FormulationDPM Concentration (wt%)Test Load (kgf)Test Duration (min)Test Temperature (°C)Average Wear Scar Diameter (mm)
Baseline (without DPM)0406075e.g., 0.55
Formulation A2406075Insert Data
Formulation B5406075Insert Data

Table 2: Corrosion Inhibition (ASTM D130 & D5534)

FormulationDPM Concentration (wt%)Copper Strip Corrosion (ASTM D130)Vapor Phase Rust (ASTM D5534)
Baseline (without DPM)0e.g., 1be.g., Pass
Formulation A2Insert DataInsert Data
Formulation B5Insert DataInsert Data

Table 3: Seal Compatibility (ASTM D471, 168 hours at 100°C)

FormulationDPM Concentration (wt%)ElastomerVolume Change (%)Hardness Change (Durometer A)Tensile Strength Change (%)
Baseline (without DPM)0Nitrilee.g., +2.5e.g., -3e.g., -15
Formulation A2NitrileInsert DataInsert DataInsert Data
Formulation B5NitrileInsert DataInsert DataInsert Data
Baseline (without DPM)0Vitone.g., +0.5e.g., -1e.g., -5
Formulation A2VitonInsert DataInsert DataInsert Data
Formulation B5VitonInsert DataInsert DataInsert Data

Conclusion

Dipropylene glycol methyl ether can be a valuable component in hydraulic fluid formulations, acting as a solvent and coupling agent to improve fluid stability and additive performance. However, its inclusion requires careful evaluation of its impact on key performance characteristics such as anti-wear properties, corrosion inhibition, and seal compatibility. The experimental protocols provided herein offer a standardized approach for researchers and formulators to systematically evaluate and optimize hydraulic fluids containing DPM.

References

Troubleshooting & Optimization

Technical Support Center: Water Removal from 1-(2-Methoxypropoxy)-2-propanol Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for handling 1-(2-Methoxypropoxy)-2-propanol, a common solvent also known as Dipropylene Glycol Methyl Ether (DPM). This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of water from DPM mixtures.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DPM) and why is water removal a concern?

A1: this compound is a hydrophilic, hygroscopic solvent, meaning it readily dissolves in water and absorbs moisture from the atmosphere.[1][2] For many applications in research and drug development, such as in moisture-sensitive reactions or formulations, the presence of water can negatively impact reaction yields, product purity, and stability. Therefore, controlling the water content to very low levels is often a critical requirement.

Q2: Why can't I remove water from DPM using simple distillation?

A2: DPM and similar glycol ethers can form azeotropes with water.[3][4] An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation. When an azeotrope is formed, the vapor phase has the same composition as the liquid phase, making it impossible to separate the components by simple distillation alone.[3][5]

Q3: What are the most common methods for drying DPM?

A3: The primary methods for removing water from DPM vary by scale and required level of dryness. Common techniques include:

  • Use of Drying Agents (Desiccants): Ideal for laboratory scale, this involves adding an anhydrous solid agent like molecular sieves or anhydrous salts to bind water.[6][7]

  • Azeotropic Distillation: Suitable for larger lab-scale or pilot-scale operations, this method involves adding a third component (an entrainer) to form a new, lower-boiling azeotrope with water that can be easily removed.[5][8]

  • Pervaporation: An industrial-scale membrane-based technique that offers high selectivity for water removal by passing the mixture over a hydrophilic membrane.[3][9]

Q4: Which drying method is most appropriate for my experiment?

A4: The choice depends on several factors, including the volume of solvent, the required final water content, and available equipment. For quick drying of small, laboratory-scale volumes (<1 L), molecular sieves are highly effective and convenient.[10][11] For larger volumes or when extremely low water levels are needed, azeotropic distillation may be more suitable. Pervaporation is generally reserved for continuous industrial processes.[3]

Method Selection Guide

The following diagram provides a decision-making workflow to help you select the most appropriate water removal technique based on your specific experimental needs.

MethodSelection start Start: Water-Contaminated This compound scale_q What is the volume? start->scale_q dryness_q1 Required Final Water Content? scale_q->dryness_q1 < 5 Liters (Lab Scale) dryness_q2 Required Final Water Content? scale_q->dryness_q2 > 5 Liters (Pilot/Industrial) mol_sieves Use Drying Agent (e.g., Molecular Sieves) dryness_q1->mol_sieves Moderate (<50 ppm) azeo_dist Perform Azeotropic Distillation dryness_q1->azeo_dist Very Low (<10 ppm) dryness_q2->azeo_dist Batch Process pervaporation Consider Pervaporation (Industrial Scale) dryness_q2->pervaporation Continuous Process LabWorkflow cluster_prep Preparation cluster_drying Drying Process cluster_final Final Steps activate_sieves 1. Activate Sieves (>300°C, 3h) cool_sieves 2. Cool Sieves in Desiccator activate_sieves->cool_sieves add_sieves 3. Add Sieves to DPM (5-10% w/v) cool_sieves->add_sieves stand 4. Seal and Stand (≥ 24 hours) add_sieves->stand decant 5. Decant Dry Solvent stand->decant verify 6. Verify Water Content (Karl Fischer) decant->verify

References

Technical Support Center: Purification of Dipropylene Glycol Methyl Ether (DPM) by Distillation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of dipropylene glycol methyl ether (DPM) by distillation. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is Dipropylene Glycol Methyl Ether (DPM) and why is it purified by distillation?

A1: Dipropylene Glycol Methyl Ether (DPM) is a versatile, colorless organic solvent with a slight ether-like odor, used in a wide range of industrial and commercial applications including coatings, cleaners, and cosmetics.[1][2][3][4] The commercial product is typically a mixture of four isomers.[2][4][5][6][7] Distillation is the primary purification method used to remove impurities such as water, unreacted starting materials like propylene glycol monomethyl ether (PGME), and higher boiling point by-products like tripropylene glycol methyl ether (TPM), ensuring the DPM meets the high purity requirements for its intended applications.[8]

Q2: What are the key physical properties of DPM relevant to its distillation?

A2: The most important properties for distillation are boiling point and vapor pressure. DPM has a relatively high boiling point, which influences the choice between atmospheric and vacuum distillation. It is also fully miscible with water.[1][2]

Q3: What are the common impurities found in commercial DPM?

A3: Commercial DPM is a mixture of isomers.[2][4][5][6][7] Impurities can include water, propylene glycol monomethyl ether (PGME) isomers from the manufacturing process, and higher glycol ethers like tripropylene glycol methyl ether (TPM).[2][5][8] The commercial product typically has a purity of 99% or higher.[2][5]

Q4: Does DPM form an azeotrope with water?

Q5: What are the typical operating conditions for DPM distillation?

A5: DPM can be distilled under atmospheric pressure, but vacuum distillation is often preferred to reduce the boiling temperature.[8] This helps to prevent thermal degradation of the product and saves energy. A Chinese patent describes a vacuum rectification process at pressures below -0.09 MPa with still temperatures between 75-85 °C.[8]

Q6: What safety precautions are necessary when distilling DPM?

A6: DPM is a combustible liquid and should be kept away from heat, sparks, and open flames.[13][14] It is essential to work in a well-ventilated area or use a fume hood to avoid inhaling vapors, which can cause dizziness or drowsiness.[14][15] Appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves (such as Butyl rubber or Nitrile rubber), and protective clothing, must be worn to prevent skin and eye contact.[1][13][14]

Data and Parameters for Distillation

The following tables summarize key quantitative data for the distillation of DPM.

Table 1: Physical Properties of Dipropylene Glycol Methyl Ether (DPM)

PropertyValueSource
CAS Number34590-94-8[1][16]
Molecular FormulaC₇H₁₆O₃[13][17]
Molar Mass148.20 g/mol [6]
Boiling Point (at 760 mmHg)190 °C[1][6]
Boiling Point (at 12 mmHg)90-91 °C[1]
Density (at 20 °C)0.951 - 0.954 g/mL[1][6]
Vapor Pressure (at 25 °C)0.068 - 0.5 mmHg[1][17]
Flash Point (TCC)75 - 76.7 °C[1][6]
Solubility in WaterMiscible[1][6][17]
Melting Point-83 °C[1]

Table 2: Potential Impurities and Their Boiling Points

ImpurityBoiling Point (at 760 mmHg)Notes
Water100 °CCommon impurity, miscible with DPM.
Propylene Glycol Methyl Ether (PGME)~120 °CA common lower-boiling precursor.
Tripropylene Glycol Methyl Ether (TPM)242 °CA common higher-boiling by-product.

Table 3: Example Vacuum Distillation Parameters (from Patent Literature)

ParameterTemperature Range
Still Temperature75 - 85 °C
Lower Tower Joint Temperature70 - 80 °C
Upper Tower Joint Temperature60 - 70 °C
Tower Top Temperature35 - 60 °C
System Pressure< -0.09 MPa (gauge)
Reflux Ratio1:2 to 2:1
(Source: CN104211584A)[8]

Troubleshooting Guide

Problem: Low Purity of Distilled DPM

  • Question: My final product purity is lower than expected after distillation. What could be the cause?

  • Answer:

    • Inefficient Separation: Your distillation column may not have enough theoretical plates for a clean separation, especially if impurities have close boiling points. Consider using a longer column or a more efficient packing material.

    • Incorrect Reflux Ratio: A low reflux ratio can lead to poor separation. Try increasing the reflux ratio to improve purity, though this may increase distillation time.[8]

    • Pressure/Temperature Fluctuations: Unstable vacuum or heating can disrupt the vapor-liquid equilibrium, leading to co-distillation of impurities. Ensure your vacuum pump is stable and your heating mantle provides consistent heat.

    • Foaming: Foaming can carry non-volatile impurities into the distillate. See the "Foaming in the Still" section below.

Problem: Product is Discolored (Yellowish)

  • Question: The distilled DPM has a yellow tint. Why did this happen?

  • Answer:

    • Thermal Decomposition: DPM can degrade at high temperatures. If the still pot temperature is too high, it can cause decomposition and discoloration. This is a key reason to use vacuum distillation, which lowers the required temperature.

    • Contamination: Ensure your glassware and equipment are scrupulously clean. Residual contaminants can react or degrade during distillation, causing color.

    • Air Leak: An air leak in a vacuum distillation setup can lead to oxidation of the hot DPM, causing discoloration. Check all joints and seals for leaks.

Problem: Bumping or Unstable Boiling

  • Question: The boiling in the distillation flask is unstable and violent ("bumping"). How can I fix this?

  • Answer:

    • Inadequate Boiling Chips/Stirring: Ensure you have added fresh boiling chips or a magnetic stir bar to the distillation flask before heating. This provides nucleation sites for smooth boiling.

    • Excessive Heat Input: The heating rate may be too high. Reduce the power to the heating mantle to achieve a gentle, controlled boil.

    • High Vacuum: A very high vacuum can sometimes lead to bumping. Ensure the pressure is controlled and appropriate for the desired boiling temperature.

Problem: Foaming in the Still

  • Question: The liquid in my distillation flask is foaming up into the column. What should I do?

  • Answer:

    • High Boiling Rate: Foaming is often caused by too rapid boiling. Reduce the heat input immediately.

    • Contaminants: Certain impurities can act as surfactants and promote foaming.

    • Still Overfill: Do not overfill the distillation flask. A good rule of thumb is to fill it no more than two-thirds full to leave adequate headspace.

Experimental Protocols

1. General Protocol for Vacuum Distillation of DPM

This protocol outlines a typical laboratory-scale vacuum distillation for purifying DPM.

  • Materials:

    • Crude Dipropylene Glycol Methyl Ether (DPM)

    • Round-bottom flask (distillation flask)

    • Fractionating column (e.g., Vigreux or packed column)

    • Distillation head with condenser and vacuum adapter

    • Receiving flasks

    • Heating mantle

    • Magnetic stirrer and stir bar (or boiling chips)

    • Vacuum pump and tubing

    • Cold trap

    • Thermometers or temperature probes

    • Glassware joints and clamps

  • Procedure:

    • Setup: Assemble the distillation apparatus as shown in the workflow diagram. Ensure all glass joints are properly sealed with appropriate grease or sleeves and securely clamped. Place a stir bar in the round-bottom flask.

    • Charging the Still: Fill the distillation flask with crude DPM, not exceeding two-thirds of its volume.

    • System Check: Start the condenser cooling water. Begin stirring the DPM.

    • Evacuation: Slowly and carefully apply vacuum to the system. A cold trap between the apparatus and the pump is crucial to protect the pump from solvent vapors.

    • Heating: Once the target pressure is reached and stable, begin heating the distillation flask gently with the heating mantle.

    • Fraction Collection:

      • Fore-run: Collect the initial distillate, which will contain lower-boiling impurities like water and PGME. The temperature at the distillation head will be lower than the boiling point of DPM at that pressure.

      • Main Fraction: As the temperature at the head rises and stabilizes at the expected boiling point of DPM, switch to a new receiving flask to collect the purified product.

      • Tails: When the distillation rate slows or the temperature begins to rise significantly, stop collecting the main fraction. The remaining liquid in the still contains higher-boiling impurities (e.g., TPM).

    • Shutdown: Turn off the heater and allow the system to cool completely. Gently and slowly vent the system to atmospheric pressure before turning off the vacuum pump. Disassemble the apparatus.

  • Purity Analysis: Analyze the collected main fraction using Gas Chromatography (GC) to determine its purity.

Visualizations

Troubleshooting_Workflow Start Distillation Problem (e.g., Low Purity) Check_Purity GC Analysis Shows Low Purity Start->Check_Purity Check_Separation Is separation of impurities poor? Check_Purity->Check_Separation Broad peaks or contaminants present Check_Color Is product discolored? Check_Purity->Check_Color Purity OK but color is off Improve_Column Action: Use more efficient column or packing Check_Separation->Improve_Column Yes Increase_Reflux Action: Increase reflux ratio Check_Separation->Increase_Reflux Yes Check_Stability Are Temp/Pressure stable? Check_Separation->Check_Stability No Check_Temp Was still pot temperature too high? Check_Color->Check_Temp Yes Success Problem Resolved Improve_Column->Success Increase_Reflux->Success Stabilize_System Action: Check for leaks, stabilize heating Check_Stability->Stabilize_System No Check_Stability->Success Yes Stabilize_System->Success Use_Vacuum Action: Use or increase vacuum to lower temp Check_Temp->Use_Vacuum Yes Check_Leaks Is there an air leak in the system? Check_Temp->Check_Leaks No Use_Vacuum->Success Seal_System Action: Check and reseal all joints Check_Leaks->Seal_System Yes Check_Leaks->Success No Seal_System->Success

References

overcoming solubility issues with 1-(2-Methoxypropoxy)-2-propanol in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 1-(2-Methoxypropoxy)-2-propanol

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming solubility challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental solubility characteristics of this compound?

A1: this compound, a major component of Di(propylene glycol) methyl ether (DPM), is a hydrophilic solvent with excellent water solubility.[1] Its chemical structure contains both ether and alcohol functional groups, giving it a dual nature that allows it to be miscible with both water and many common organic solvents.[1][2] This makes it an ideal coupling agent in a wide range of solvent systems.[1][3]

Q2: I am observing precipitation when using this compound. Isn't it supposed to be a good solvent?

A2: While this compound itself is highly soluble, solubility issues typically arise when it is used as a vehicle for a third compound (e.g., an active pharmaceutical ingredient, API) that has poor intrinsic solubility. The precipitation you are observing is likely the experimental compound, not the solvent. The challenge lies in creating a stable formulation where your compound of interest remains dissolved, especially when transitioning to an aqueous buffer system.

Q3: How does this compound improve the solubility of other compounds?

A3: It functions as a co-solvent. Many APIs are non-polar (hydrophobic) and do not dissolve well in water (a polar solvent). This compound acts as a bridge between them.[4] Its molecular structure has both polar (hydroxyl group) and non-polar (ether and alkyl groups) regions. This allows it to interact with and solvate the poorly soluble compound, while also maintaining miscibility with the aqueous phase of the experiment, thereby increasing the overall drug solubility in the final solution.

Q4: Can I pre-treat my poorly soluble compound to improve its performance with this solvent?

A4: Yes, several pre-treatment strategies can be effective. Reducing the particle size of your compound through techniques like micronization significantly increases the surface area available for solvation, which can improve the dissolution rate.[4] Another approach is to use the amorphous (non-crystalline) form of the compound, which is generally more soluble than its crystalline counterpart.[5]

Troubleshooting Guide for Poorly Soluble Compounds

Problem: My experimental compound precipitates when I add it to my aqueous experimental medium, even with this compound present.

Possible Cause Troubleshooting Step Explanation
Insufficient Co-solvent Concentration Increase the percentage of this compound in the final solution. Prepare a concentrated stock solution of your compound in 100% this compound first, then dilute it into the aqueous medium.The initial solvent system may not have enough non-polar character to keep the compound dissolved. A concentrated stock ensures the compound is fully solvated before introduction to the aqueous phase.
pH Incompatibility Measure and adjust the pH of your final aqueous solution.The solubility of many compounds is pH-dependent.[5] A slight change in pH can significantly increase or decrease solubility by altering the ionization state of the compound.
Temperature Effects Gently warm the solution while stirring. Perform a temperature stability test to ensure the compound remains in solution upon returning to ambient temperature.Solubility often increases with temperature.[5] However, be cautious, as the compound may precipitate out again upon cooling. This is not a suitable solution for experiments run at a specific temperature.
Incorrect Solvent System Introduce a stronger or complementary organic co-solvent like DMSO or DMF to create a ternary (three-component) system.For highly recalcitrant compounds, this compound alone may not be sufficient. A small amount of a stronger solvent can create a more favorable environment. Always check for solvent compatibility with your assay.
Quantitative Data: Physicochemical Properties

The following table summarizes key properties of Di(propylene glycol) methyl ether, which is primarily composed of this compound and its isomers.

PropertyValueSource
Molecular Formula C₇H₁₆O₃[6]
Molecular Weight 148.20 g/mol [6]
Appearance Colorless liquid[1][7]
Boiling Point ~190 °C (374 °F)[1]
Density ~0.954 g/mL at 20 °C[1]
Flash Point ~75 °C (167 °F)[1]
Water Solubility Miscible (100% soluble)[1][3]
logP (Octanol/Water) 0.419[8]

Experimental Protocols & Visualizations

Protocol: Preparing a Stock Solution for a Poorly Soluble Compound

This protocol outlines a general method for creating a usable experimental solution from a compound with low aqueous solubility using this compound as a primary co-solvent.

Objective: To prepare a 10 mM stock solution of "Compound X" (MW: 250 g/mol ) and dilute it to a final experimental concentration of 100 µM in Phosphate-Buffered Saline (PBS).

Materials:

  • Compound X

  • This compound (DPM)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Vortex mixer

  • Sonicator (water bath)

  • Sterile microcentrifuge tubes

Methodology:

  • Calculate Mass for Stock Solution:

    • To make 1 mL of a 10 mM stock solution:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 250 g/mol * (1000 mg / 1 g) = 2.5 mg.

  • Prepare Concentrated Stock:

    • Weigh 2.5 mg of Compound X into a sterile microcentrifuge tube.

    • Add 1.0 mL of 100% this compound.

    • Vortex vigorously for 1-2 minutes.

    • If solids remain, place the tube in a sonicator water bath for 5-10 minutes, or until the compound is fully dissolved. Visually inspect against a light source to ensure no particulates are visible. This is your 10 mM stock solution .

  • Perform Serial Dilution:

    • To achieve a final concentration of 100 µM (0.1 mM), you need to perform a 1:100 dilution (10 mM / 0.1 mM = 100).

    • Label a new tube for your final solution.

    • Add 990 µL of PBS to the new tube.

    • Add 10 µL of the 10 mM stock solution to the PBS.

    • Vortex immediately and thoroughly to prevent precipitation upon dilution.

  • Final Check & Use:

    • Visually inspect the final 100 µM solution for any signs of cloudiness or precipitation. If it remains clear, it is ready for experimental use.

    • The final concentration of the co-solvent (this compound) in your experiment is 1%. Always run a vehicle control with 1% solvent in PBS to account for any effects of the solvent itself.

Visualization: Troubleshooting Workflow

This diagram outlines the logical steps a researcher can take when encountering solubility issues with their compound in an experimental setup.

G start Compound Precipitation Observed in Assay check_stock Is the stock solution (in 100% solvent) clear? start->check_stock remake_stock Action: Remake Stock - Use sonication - Gently warm - Check compound purity check_stock->remake_stock No check_dilution Did precipitation occur after dilution into aqueous buffer? check_stock->check_dilution Yes remake_stock->check_stock increase_cosolvent Strategy 1: Increase Co-solvent % (e.g., dilute 1:50 instead of 1:100) check_dilution->increase_cosolvent Yes adjust_ph Strategy 2: Adjust pH of Aqueous Buffer check_dilution->adjust_ph Yes add_cosolvent Strategy 3: Add a secondary co-solvent (e.g., DMSO) to stock check_dilution->add_cosolvent Yes success Solution is Clear: Proceed with Experiment (with vehicle control) increase_cosolvent->success adjust_ph->success add_cosolvent->success

Caption: Troubleshooting workflow for addressing compound precipitation.

Visualization: Co-Solvency Mechanism

This diagram illustrates the role of this compound as a molecular bridge between a non-polar drug and a polar solvent like water.

Caption: The co-solvent mechanism of this compound.

Safety & Handling

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat when handling this compound.[9]

  • Ventilation: Handle the solvent in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[9]

  • Fire Safety: This compound is combustible. Keep away from open flames, sparks, and other sources of ignition.[10] Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher in case of a fire.[9]

  • Disposal: Dispose of waste in suitable, closed containers according to local, state, and federal regulations. Do not allow the chemical to enter drains.[7][9]

  • First Aid:

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[9]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[11]

    • Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[9]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately.[9]

References

Technical Support Center: Managing Dipropylene Glycol Methyl Ether in Chemical Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when using dipropylene glycol methyl ether (DPM) as a high-boiling point solvent in chemical reactions.

Physical and Chemical Properties of Dipropylene Glycol Methyl Ether (DPM)

A comprehensive understanding of DPM's properties is crucial for its effective management in experimental setups. Key quantitative data is summarized below.

PropertyValueCitations
Boiling Point (at 760 mmHg) 189.6 - 190 °C (373.3 - 374 °F)[1][2]
Boiling Point (at 12 mmHg) 90-91 °C[2]
Vapor Pressure 0.5 mmHg at 20 °C[2][3]
Molecular Weight 148.20 g/mol [1]
Density 0.951 - 0.954 g/mL at 20-25 °C[1][2]
Water Solubility Miscible[2][3]
Flash Point 74 - 85 °C (165 - 185 °F)[1][2]
Melting Point -83 °C to -80 °C (-117 °F to -112°F)[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is removing DPM from my reaction mixture so challenging?

A1: The primary challenge in removing DPM stems from its high boiling point (approximately 190 °C at atmospheric pressure) and low vapor pressure.[2][3][4] This means that significant energy input (high temperatures) or a substantial reduction in pressure is required to achieve efficient evaporation.

Q2: At what temperature should I set my rotary evaporator to remove DPM?

A2: To effectively remove DPM via rotary evaporation, it is recommended to use a high-vacuum pump and a heated water or oil bath.[1] The bath temperature should be set significantly lower than the atmospheric boiling point of DPM to prevent product decomposition. A general starting point is to aim for a bath temperature of 50-70 °C while applying a vacuum of <10 torr.[1]

Q3: My compound is heat-sensitive. How can I remove DPM without degrading my product?

A3: For temperature-sensitive compounds, several strategies can be employed:

  • High-Vacuum Distillation: This is the most common method. By significantly reducing the pressure, the boiling point of DPM can be lowered substantially, allowing for its removal at a much lower temperature.[2][5]

  • Liquid-Liquid Extraction: If your product has favorable solubility in a lower-boiling point, water-immiscible organic solvent, you can dilute the DPM reaction mixture with water and extract your product.[6] This moves the product into a solvent that is easier to remove.

  • Azeotropic Distillation: In some cases, adding a solvent that forms a lower-boiling azeotrope with DPM can facilitate its removal. However, this requires careful selection of the azeotropic agent and specific experimental conditions.

Q4: I'm performing a liquid-liquid extraction to remove my product from DPM, but I'm getting an emulsion. What should I do?

A4: Emulsion formation is a common issue when working with DPM due to its miscibility with both aqueous and organic phases. To break an emulsion, you can try the following:

  • Addition of Brine: Adding a saturated sodium chloride solution increases the ionic strength of the aqueous phase, which can help force the separation of the layers.

  • Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times to minimize emulsion formation.

  • Centrifugation: If the emulsion is persistent, centrifuging the mixture can aid in phase separation.

  • Addition of a Different Solvent: Adding a small amount of a different organic solvent can alter the polarity and help break the emulsion.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Slow or Incomplete DPM Removal on Rotary Evaporator - Insufficient vacuum.- Water bath temperature is too low.- Leak in the system.- Ensure your vacuum pump is capable of reaching low pressures (<10 torr).- Gradually increase the water bath temperature, being mindful of your product's stability.- Check all seals and joints for leaks.
Product Decomposition During DPM Removal - The bath temperature is too high.- Use a lower bath temperature in combination with a higher vacuum.- Consider alternative, non-thermal removal methods like liquid-liquid extraction.
Low Product Recovery After Liquid-Liquid Extraction - Product has some solubility in the aqueous/DPM layer.- Insufficient number of extractions.- Perform multiple extractions (3-5 times) with the organic solvent to maximize recovery.- If the product is polar, consider back-extraction from the aqueous layer.
Co-distillation of Product with DPM - The product has a relatively high vapor pressure at the distillation temperature.- Use a fractionating column during distillation to improve separation.- Optimize the temperature and pressure to maximize the difference in volatility between DPM and your product.

Experimental Protocols

Protocol 1: Removal of DPM by High-Vacuum Distillation (Rotary Evaporation)

This protocol is suitable for thermally stable compounds.

Methodology:

  • Setup: Assemble a rotary evaporator with a high-vacuum pump and a cold trap. Ensure the receiving flask is empty and of an appropriate size.

  • Sample Preparation: Transfer the reaction mixture containing DPM to a round-bottom flask. Do not fill the flask more than halfway.

  • System Assembly: Securely attach the round-bottom flask to the rotary evaporator.

  • Cooling: Fill the condenser with a coolant (e.g., a mixture of dry ice and acetone or use a recirculating chiller).

  • Vacuum Application: Start the vacuum pump and allow the system to reach a low pressure (<10 torr).

  • Rotation and Heating: Begin rotating the flask at a moderate speed. Once a stable vacuum is achieved, gradually immerse the flask into a pre-heated water or oil bath set to 50-70 °C.

  • Distillation: DPM will begin to evaporate and collect in the receiving flask. Continue the process until no more solvent is visibly distilling.

  • Completion: Once the distillation is complete, release the vacuum, stop the rotation, and remove the flask from the bath.

Protocol 2: Product Isolation from DPM via Liquid-Liquid Extraction

This protocol is ideal for products that are sensitive to heat and have good solubility in a water-immiscible organic solvent.

Methodology:

  • Dilution: Transfer the DPM reaction mixture to a separatory funnel. Dilute the mixture with deionized water (a 1:1 or 1:2 ratio of DPM to water is a good starting point).

  • Extraction: Add a suitable water-immiscible organic solvent with a lower boiling point (e.g., ethyl acetate, dichloromethane). The volume of the extraction solvent should be comparable to the initial DPM volume.

  • Mixing: Stopper the separatory funnel and gently invert it several times to allow for partitioning of the product into the organic layer. Avoid vigorous shaking to prevent emulsion formation.

  • Phase Separation: Allow the layers to separate fully.

  • Collection: Drain the organic layer. If using a denser solvent like dichloromethane, this will be the bottom layer.

  • Repeat: Repeat the extraction process (steps 2-5) with fresh organic solvent 2-3 more times to ensure complete recovery of the product.

  • Combine and Dry: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Solvent Removal: Filter off the drying agent and remove the low-boiling point organic solvent using a rotary evaporator under standard conditions.

Visualizing Workflows and Logic

experimental_workflow cluster_prep Reaction Completion cluster_decision Product Properties Assessment cluster_path1 Thermal Removal cluster_path2 Non-Thermal Removal cluster_end Product Isolation start Reaction in DPM Complete decision Is the product thermally stable? start->decision rotovap High-Vacuum Distillation (Rotary Evaporation) decision->rotovap Yes extraction Liquid-Liquid Extraction decision->extraction No end Isolated Product rotovap->end wash Wash with Brine (if emulsion forms) extraction->wash dry Dry Organic Layer wash->dry solvent_removal Remove Low-Boiling Point Solvent dry->solvent_removal solvent_removal->end

Caption: Decision workflow for product isolation from DPM.

troubleshooting_workflow cluster_checks Initial Checks cluster_solutions Solutions start Problem: Incomplete DPM Removal check_vacuum Is the vacuum pressure <10 torr? start->check_vacuum check_temp Is the bath temperature adequate (50-70 °C)? check_vacuum->check_temp Yes increase_vac Improve Vacuum check_vacuum->increase_vac No check_leaks Are there any leaks in the system? check_temp->check_leaks Yes increase_temp Increase Bath Temperature check_temp->increase_temp No fix_leaks Seal Leaks check_leaks->fix_leaks Yes end Successful DPM Removal check_leaks->end No increase_vac->check_vacuum increase_temp->check_temp fix_leaks->check_leaks

References

preventing peroxide formation in aged 1-(2-Methoxypropoxy)-2-propanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides essential information for researchers, scientists, and drug development professionals on preventing, detecting, and managing peroxide formation in aged 1-(2-Methoxypropoxy)-2-propanol.

Frequently Asked Questions (FAQs)

Q1: Why is peroxide formation a concern in this compound?

A1: this compound, as a glycol ether containing secondary alcohol and ether functionalities, is susceptible to autoxidation in the presence of air and light.[1][2][3] This process can form unstable and potentially explosive peroxide by-products.[4][5] The risk of explosion increases significantly if these peroxides become concentrated through distillation or evaporation.[6][7]

Q2: What are the visual signs of peroxide formation?

A2: While not always visible, especially at low concentrations, signs of significant peroxide formation can include the formation of crystals, particularly around the cap, viscous liquids, or a cloudy appearance in the solvent.[8] It is crucial to test for peroxides even if no visual indicators are present.

Q3: How often should I test my this compound for peroxides?

A3: Testing frequency depends on the age and storage conditions of the solvent. A general guideline for opened containers of peroxide-forming solvents is to test for peroxides before each use or on a regular schedule (e.g., every 3-6 months).[8] Unopened containers should be disposed of by the manufacturer's expiration date.[8]

Q4: Can I store this compound in the refrigerator to prevent peroxide formation?

A4: While storing in a cool, dark place is recommended, refrigeration does not prevent peroxide formation and may in some cases promote the precipitation of explosive peroxide crystals.[4][5] Therefore, refrigeration is not a substitute for proper monitoring and testing.

Q5: What are common inhibitors used to prevent peroxide formation?

A5: Butylated hydroxytoluene (BHT) is a common inhibitor added to ethers to scavenge free radicals and prevent peroxide formation. For applications where BHT might interfere, other stabilizers may be used by the manufacturer. It's important to note that distillation will remove these inhibitors, making the distilled solvent more susceptible to peroxide formation.[9]

Troubleshooting Guide

If you suspect or have detected peroxides in your aged this compound, follow this guide to assess and manage the situation.

TroubleshootingGuide start Start: Aged this compound visual_inspection Visually inspect the container for crystals, wisp-like structures, or discoloration. start->visual_inspection crystals_present Crystals or solid mass present? visual_inspection->crystals_present stop_do_not_move STOP! Do not move or open the container. Contact Environmental Health & Safety (EHS) for immediate disposal. crystals_present->stop_do_not_move Yes no_crystals No visual signs of peroxides. crystals_present->no_crystals No test_for_peroxides Test for peroxides using peroxide test strips or the potassium iodide (KI) method. no_crystals->test_for_peroxides peroxides_detected Peroxides detected? test_for_peroxides->peroxides_detected peroxide_level Determine peroxide concentration (ppm). peroxides_detected->peroxide_level Yes no_peroxides_detected No peroxides detected. peroxides_detected->no_peroxides_detected No low_peroxides Low Peroxides (< 100 ppm) peroxide_level->low_peroxides high_peroxides High Peroxides (≥ 100 ppm) peroxide_level->high_peroxides remove_peroxides Proceed with peroxide removal protocol (e.g., activated alumina column or ferrous sulfate wash). low_peroxides->remove_peroxides If intending to use contact_ehs_high Contact EHS for guidance on safe decontamination or disposal. high_peroxides->contact_ehs_high retest Retest to confirm peroxide removal. remove_peroxides->retest use_or_stabilize Use immediately or add an inhibitor (e.g., BHT) for short-term storage. retest->use_or_stabilize safe_to_use Safe for use. Ensure proper storage and re-test according to schedule. no_peroxides_detected->safe_to_use

Caption: Troubleshooting workflow for aged this compound.

Data Presentation

Table 1: Recommended Storage and Handling Practices

PracticeRecommendationRationale
Container Store in original, tightly sealed, air-impermeable, dark amber glass bottles.[10][11]Prevents exposure to air and light, which catalyze peroxide formation.[3][11]
Atmosphere For uninhibited solvent, store under an inert atmosphere (e.g., nitrogen or argon).[10]Excludes oxygen, a key reactant in peroxide formation.[11]
Labeling Label containers with the date received and the date opened.[4]Tracks the age of the chemical to adhere to testing and disposal schedules.
Distillation Test for peroxides before any distillation or concentration step. Never distill to dryness, leave at least 10-20% of the liquid.[7][10]Peroxides are less volatile than the solvent and can concentrate to explosive levels.[6]

Table 2: Peroxide Detection Methods and Interpretation

MethodProcedurePositive Result Indication
Peroxide Test Strips Dip the strip into the solvent, remove, and wait for the color to develop. For some strips, a drop of water is added after the solvent evaporates.[6][12]Color change (typically to blue or yellow/brown, depending on the strip) indicates the presence of peroxides. Compare to the color scale provided.[6][12]
Potassium Iodide (KI) Add 0.5-1.0 mL of the solvent to an equal volume of glacial acetic acid containing ~0.1 g of KI.[3][6]A yellow to brown color indicates the presence of peroxides. A dark blue color will form if a starch indicator is added.[6]

Experimental Protocols

Protocol 1: Peroxide Detection using the Potassium Iodide Method

Materials:

  • Sample of this compound

  • Glacial acetic acid

  • Sodium iodide or potassium iodide crystals

  • Test tube

Procedure:

  • In a clean test tube, add 0.5-1.0 mL of the this compound to be tested.

  • Add an equal volume of glacial acetic acid.

  • Add approximately 0.1 g of sodium iodide or potassium iodide crystals and mix.[6]

  • Observe the color of the solution. A yellow color indicates the presence of peroxides, while a brown color suggests a high concentration.[3][6]

  • Optional: For increased sensitivity, add one drop of a saturated aqueous starch solution. A dark blue color indicates the presence of peroxides.[6]

Protocol 2: Removal of Peroxides using Activated Alumina

Materials:

  • Peroxide-containing this compound

  • Basic activated alumina (80-mesh)

  • Chromatography column

  • Collection flask

Procedure:

  • Prepare a chromatography column packed with basic activated alumina. A general guideline is to use approximately 80g of alumina for every 100-400 mL of solvent.[10]

  • Carefully pass the peroxide-containing solvent through the alumina column.

  • Collect the purified solvent in a clean collection flask.

  • Test the collected solvent for the presence of peroxides to ensure their removal.[10]

  • Note: This process will also remove any added inhibitors (e.g., BHT). The purified solvent should be used immediately or stabilized with a fresh inhibitor.[9][13] The alumina should be handled as potentially hazardous waste.

Logical Relationships

PeroxideFormationPrevention solvent This compound autoxidation Autoxidation (Free Radical Chain Reaction) solvent->autoxidation oxygen Atmospheric Oxygen oxygen->autoxidation initiators Initiators (Light, Heat) initiators->autoxidation peroxides Peroxide Formation autoxidation->peroxides prevention_storage Prevention: Proper Storage dark_container Dark, Airtight Container prevention_storage->dark_container inert_atmosphere Inert Atmosphere prevention_storage->inert_atmosphere prevention_inhibitors Prevention: Inhibitors (e.g., BHT) scavenging Free Radical Scavenging prevention_inhibitors->scavenging dark_container->initiators Blocks Light inert_atmosphere->oxygen Excludes scavenging->autoxidation Terminates Chain Reaction

Caption: Prevention of peroxide formation in this compound.

References

Technical Support Center: Optimizing Dipropylene Glycol Methyl Ether (DPM) Evaporation in Coating Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dipropylene Glycol Methyl Ether (DPM) in coating applications. The following sections offer insights into controlling the evaporation rate of DPM to prevent coating defects and ensure optimal film formation.

Frequently Asked Questions (FAQs)

Q1: What is DPM and why is it used in coatings?

Dipropylene Glycol Methyl Ether (DPM) is a hydrophilic glycol ether known for its moderate to slow evaporation rate.[1][2] It is completely soluble in water and miscible with many organic solvents, making it an excellent coupling agent in a wide range of coating systems.[3] Its slow evaporation profile helps in promoting leveling and preventing defects like blushing, making it a valuable component in various coating formulations.

Q2: What are the key factors that influence the evaporation rate of DPM?

The evaporation rate of DPM, like any solvent, is primarily influenced by three environmental factors:

  • Temperature: Higher temperatures increase the vapor pressure of the solvent, leading to a faster evaporation rate.[4]

  • Airflow: Increased airflow across the coating surface removes solvent vapor, accelerating the rate of evaporation.

  • Humidity: For a water-miscible solvent like DPM, high humidity can slow down the evaporation rate, particularly in water-based formulations.[5]

Q3: How does the evaporation rate of DPM affect the final coating properties?

The rate at which DPM evaporates is crucial for achieving the desired film properties.

  • Too Fast Evaporation: Can lead to defects such as "orange peel," where the coating has a textured, uneven surface, or "cobwebbing" during spray application.[4]

  • Too Slow Evaporation: May result in sagging or running of the coating on vertical surfaces and can trap solvent within the film, potentially compromising its hardness and adhesion.[4]

Q4: Can I blend DPM with other solvents to control the evaporation rate?

Yes, blending DPM with co-solvents is a common practice to fine-tune the evaporation profile of the solvent system.[4] Faster evaporating solvents can be added to reduce the drying time, while slower evaporating solvents can be used to extend it. However, the interactions between solvents in a blend can be complex and may not result in a linear change in the evaporation rate.[4]

Troubleshooting Guide: Common Coating Defects

This guide addresses common issues encountered during coating applications related to DPM evaporation.

Problem Potential Cause(s) Troubleshooting Steps
Slow Drying Time • Excessive coating thickness.• Low ambient temperature.• High relative humidity.• Insufficient airflow over the coated surface.• Incorrect solvent blend (too many slow-evaporating solvents).• Apply thinner, more uniform coats.• Increase the ambient temperature in the drying area.• Reduce humidity using dehumidifiers.• Ensure adequate ventilation and air movement.• Reformulate with a faster-evaporating co-solvent.
Sagging or Running • Coating viscosity is too low.• The evaporation rate of the solvent system is too slow.• The coating has been applied too thickly on a vertical surface.• Increase the viscosity of the coating formulation.• Introduce a faster-evaporating co-solvent to the blend.• Apply multiple thin coats instead of one thick coat.
Blistering • Solvent entrapment due to the surface of the coating drying too quickly, trapping DPM underneath.• Application on a damp or contaminated substrate.[6]• Optimize the solvent blend to ensure a more uniform evaporation rate.• Increase the flash-off time between coats.• Ensure the substrate is clean and completely dry before application.
Orange Peel • The solvent evaporates too quickly, preventing the coating from leveling properly.• Improper spray gun technique (e.g., holding the gun too far from the surface).[7]• Add a slower-evaporating "tail" solvent to the blend to allow for better flow and leveling.• Adjust spray application parameters, such as gun distance and pressure.
Blushing • Condensation of moisture on the coating surface, often caused by rapid solvent evaporation leading to cooling.• Use a slower-evaporating solvent blend to reduce the cooling effect.• Apply the coating in a lower humidity environment.

Data Presentation

Estimated Evaporation Rate of DPM under Various Conditions

The following table provides estimated relative evaporation rates of DPM at different temperatures and relative humidity (RH) levels. These values are estimations based on the known properties of DPM and general principles of solvent evaporation, intended for comparative purposes. The relative evaporation rate is benchmarked against n-butyl acetate (nBuAc = 1.0).

Temperature (°C)Relative Humidity (%)Estimated Relative Evaporation Rate (nBuAc = 1.0)
20300.035
20700.030
30300.050
30700.042
40300.075
40700.063

Note: These are illustrative values and actual evaporation rates should be determined experimentally under specific process conditions.

Physical Properties of DPM and Common Co-solvents
SolventChemical FamilyRelative Evaporation Rate (nBuAc = 1.0)Boiling Point (°C)
DPM Glycol Ether 0.035 [2]190 [2]
Propylene Glycol n-Butyl Ether (PnB)Glycol Ether0.05170
Ethylene Glycol n-Butyl Ether (EB)Glycol Ether0.08171
Water-0.36100
n-Butyl AcetateEster1.0126
IsobutanolAlcohol0.6108
TolueneAromatic Hydrocarbon2.0111
AcetoneKetone5.656

Experimental Protocols

Protocol for Determining Solvent Evaporation Rate (Based on ASTM D3539)

This protocol outlines a method for determining the relative evaporation rate of a solvent or solvent blend using a thin-film evaporometer.

1. Objective: To measure the time required for a known volume of solvent to evaporate from a filter paper disc under controlled conditions.

2. Materials and Equipment:

  • Thin-film evaporometer
  • Constant temperature and humidity chamber
  • Analytical balance
  • Syringe (1 mL)
  • Filter paper discs
  • Stopwatch
  • Test solvent (DPM or DPM blend)
  • Reference solvent (n-butyl acetate)

3. Procedure:

  • Set the temperature and humidity of the chamber to the desired experimental conditions (e.g., 25°C and 50% RH).
  • Place a filter paper disc in the evaporometer and allow it to equilibrate with the chamber environment.
  • Using the syringe, dispense a precise volume (e.g., 0.7 mL) of the test solvent onto the filter paper.
  • Start the stopwatch immediately.
  • Record the weight of the solvent-laden filter paper at regular intervals until approximately 90% of the solvent has evaporated.
  • Repeat the procedure for the reference solvent (n-butyl acetate).

4. Data Analysis:

  • Plot the weight of the solvent versus time for both the test and reference solvents.
  • Determine the time it takes for 90% of each solvent to evaporate.
  • Calculate the relative evaporation rate (RER) using the following formula: RER = (Time for 90% evaporation of n-butyl acetate) / (Time for 90% evaporation of test solvent)

Mandatory Visualizations

Evaporation_Factors DPM DPM Evaporation Rate Defects Coating Defects DPM->Defects Improper rate leads to Temp Temperature Temp->DPM Increases Airflow Airflow Airflow->DPM Increases Humidity Humidity Humidity->DPM Decreases (especially in water-based systems) CoSolvent Co-solvent Blend CoSolvent->DPM Modulates Film Film Thickness Film->DPM Decreases overall drying time

Caption: Factors influencing the evaporation rate of DPM in coatings.

Troubleshooting_Workflow Start Coating Defect Observed (e.g., Sagging, Blistering) CheckEvap Is Evaporation Rate Optimal? Start->CheckEvap Slow Issue: Slow Evaporation CheckEvap->Slow No (Too Slow) Fast Issue: Fast Evaporation CheckEvap->Fast No (Too Fast) CheckOther Are other factors involved? (e.g., Viscosity, Application) CheckEvap->CheckOther Yes ActionSlow Action: - Increase Temperature/Airflow - Reduce Humidity - Add Faster Co-solvent Slow->ActionSlow ActionFast Action: - Decrease Temperature/Airflow - Add Slower Co-solvent Fast->ActionFast Resolve Defect Resolved ActionSlow->Resolve ActionFast->Resolve CheckOther->Resolve No AdjustOther Adjust Other Parameters CheckOther->AdjustOther Yes AdjustOther->Resolve

Caption: Troubleshooting workflow for evaporation-related coating defects.

References

Technical Support Center: Troubleshooting 1-(2-Methoxypropoxy)-2-propanol as a Solvent

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-(2-Methoxypropoxy)-2-propanol. This resource is designed for researchers, scientists, and drug development professionals to address common issues and inconsistencies encountered when using this versatile solvent in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a solvent?

This compound, also known as Dipropylene Glycol Methyl Ether (DPM), is a colorless liquid widely used as a solvent in various applications, including pharmaceuticals, cosmetics, and industrial processes.[1] Its desirable properties include the ability to dissolve a wide range of substances due to its ether and alcohol functional groups, which provide both hydrophilic and lipophilic characteristics.[2] It is also miscible with water and many organic solvents.[2]

Q2: Are there different isomers of this compound?

Yes, commercially available this compound is often a mixture of isomers.[3][4] The manufacturing process, which typically involves the reaction of propylene oxide with methanol, can result in different structural isomers.[2][3] The specific isomer ratio can vary between suppliers and even between batches from the same supplier. This variability can be a significant source of inconsistent experimental results.

Q3: What are the primary safety concerns when handling this solvent?

While generally considered to have low toxicity, this compound is a combustible liquid and can be irritating to the skin, eyes, nose, and throat.[4][5][6][7] Prolonged or excessive inhalation may cause dizziness and other central nervous system effects.[6][8] A critical, though less immediate, hazard is its tendency to form unstable peroxides upon exposure to air and light, which can be explosive.[4][6]

Troubleshooting Guide for Inconsistent Experimental Results

Issue 1: Variability in Reaction Yields or Kinetics

Possible Cause: Inconsistent isomer ratio in the solvent.

Explanation: Different isomers of this compound can have slightly different physical properties, such as polarity and boiling point, which can affect reaction rates and equilibrium positions.

Troubleshooting Steps:

  • Request Certificate of Analysis (CoA): Always request a detailed CoA from your supplier for each batch of solvent. Pay close attention to the specified isomer distribution.

  • Standardize Solvent Batch: For a series of related experiments, use a single, large batch of the solvent to minimize batch-to-batch variability.

  • Isomer Characterization (Advanced): If inconsistencies persist and are critical, consider in-house analysis of the isomer ratio using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

Issue 2: Unexpected Side Reactions or Product Degradation

Possible Cause: Presence of peroxides in the solvent.

Explanation: Glycol ethers like this compound can form peroxides over time when exposed to air and light.[4][6] These peroxides are reactive and can initiate unwanted side reactions or degrade sensitive reagents and products.

Troubleshooting Workflow:

start Inconsistent Results: Unexpected Side Products check_peroxides Test for Peroxides start->check_peroxides peroxides_present Peroxides Detected? check_peroxides->peroxides_present purify_solvent Purify Solvent: (e.g., Alumina Column) peroxides_present->purify_solvent Yes no_peroxides No Peroxides Detected peroxides_present->no_peroxides No retest_peroxides Re-test for Peroxides purify_solvent->retest_peroxides use_purified Use Purified Solvent for Experiment retest_peroxides->use_purified end Consistent Results use_purified->end investigate_other Investigate Other Causes (e.g., Water Content) no_peroxides->investigate_other

Caption: Workflow for troubleshooting peroxide contamination.

Issue 3: Poor Solubility or Precipitation of Reagents

Possible Cause: High water content in the solvent.

Explanation: Although this compound is miscible with water, its solvating power for non-polar compounds can be significantly reduced by the presence of excess water. This solvent is hygroscopic and can absorb atmospheric moisture.

Troubleshooting Steps:

  • Use Anhydrous Grade: For moisture-sensitive applications, purchase and use an anhydrous grade of the solvent.

  • Proper Storage: Store the solvent in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and in a dry environment.

  • Solvent Drying: If high water content is suspected, the solvent can be dried using standard laboratory techniques, such as distillation from a suitable drying agent or by using molecular sieves.

Experimental Protocols

Protocol 1: Qualitative Test for Peroxides

Objective: To quickly screen for the presence of peroxides in this compound.

Materials:

  • 1-2 mL of the solvent to be tested

  • 1 mL of a freshly prepared 10% potassium iodide (KI) solution

  • 1-2 drops of 3% acetic acid

  • Test tube

Procedure:

  • Add 1-2 mL of the solvent to a clean test tube.

  • Add 1 mL of the 10% potassium iodide solution.

  • Add 1-2 drops of 3% acetic acid and mix.

  • A yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.

Protocol 2: Determination of Water Content by Karl Fischer Titration

Objective: To quantify the amount of water in a solvent sample.

Methodology: This protocol assumes the use of a standard Karl Fischer titrator.

  • Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves flushing the system with a dry solvent and standardizing the titrant.

  • Sample Preparation: Directly inject a known volume or weight of the this compound sample into the titration vessel.

  • Titration: The instrument will automatically titrate the sample with the Karl Fischer reagent until the endpoint is reached.

  • Calculation: The instrument's software will calculate the water content, usually expressed as a percentage or in parts per million (ppm).

Data Summary

PropertyValueReference
Molecular Formula C₇H₁₆O₃[1][9][10]
Molecular Weight 148.20 g/mol [1][9][10]
Boiling Point ~203 °C (Predicted)[11]
Flash Point ~74 °C (166 °F)[1]
Density ~0.955 g/cm³ (Predicted)[1]
Vapor Pressure 0.5 mm Hg[1]

Logical Relationships in Troubleshooting

The following diagram illustrates the logical progression of troubleshooting when encountering inconsistent results with this compound.

cluster_actions Corrective Actions start Inconsistent Experimental Results check_coa Review Supplier's Certificate of Analysis start->check_coa check_peroxides Test for Peroxides start->check_peroxides check_water Measure Water Content start->check_water check_storage Verify Storage Conditions start->check_storage standardize_batch Standardize Solvent Batch check_coa->standardize_batch purify_solvent Purify Solvent check_peroxides->purify_solvent dry_solvent Dry Solvent check_water->dry_solvent improve_storage Improve Storage Practices check_storage->improve_storage

Caption: Key troubleshooting pathways for solvent-related issues.

References

Technical Support Center: Formulation Stability of Dipropylene Glycol Methyl Ether (DPM)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for formulations containing dipropylene glycol methyl ether (DPM). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of their DPM-containing formulations.

Troubleshooting Guides and FAQs

This section addresses common stability issues encountered during experiments with DPM in a question-and-answer format.

1. Peroxide Formation

Question: My DPM-containing formulation shows an increase in peroxide value over time. What is causing this and how can I prevent it?

Answer: Dipropylene glycol methyl ether, like other glycol ethers, is susceptible to autoxidation in the presence of air, light, and heat, leading to the formation of unstable peroxides.[1][2] This can compromise the stability and safety of your formulation, as concentrated peroxides can be explosive.[1][2]

Troubleshooting Steps:

  • Storage Conditions: Ensure DPM and your formulation are stored in tightly sealed, opaque containers, in a cool, dark, and well-ventilated area to minimize exposure to oxygen and light.[3] Consider storage under an inert atmosphere, such as nitrogen, to further reduce the risk of peroxide formation.[3]

  • Antioxidant Addition: The most effective way to prevent peroxide formation is by adding an antioxidant to your formulation. Common and effective antioxidants for glycol ethers include:

    • Butylated Hydroxytoluene (BHT)

    • Sterically hindered phenols

    • Aromatic amines

  • Material Compatibility: Avoid contact with materials that can catalyze oxidation, such as certain metals. Use glass or stainless steel containers for storage and handling.

2. Phase Separation

Question: My aqueous-based formulation containing DPM is showing signs of phase separation. What could be the cause and how can I resolve it?

Answer: DPM is completely miscible with water and a wide range of organic solvents, making it an excellent coupling agent.[4] However, phase separation can still occur due to several factors.

Troubleshooting Steps:

  • Concentration of DPM: While DPM is an effective coupling agent, its concentration needs to be optimized for your specific formulation. Insufficient DPM may not be able to adequately solubilize all components. Conversely, excessively high concentrations could alter the polarity of the solvent system, leading to the separation of other components.

  • Excipient Incompatibility: Certain excipients may not be compatible with the DPM/water ratio in your formulation. Review the solubility of all excipients in your solvent system. Hydrophobic components may require a higher concentration of DPM or the addition of a suitable surfactant.

  • Temperature Effects: Changes in temperature can affect the solubility of components and lead to phase separation. Evaluate the stability of your formulation at different temperature conditions that it might be exposed to during storage and use.

  • pH Adjustment: The pH of the formulation can influence the ionization state and solubility of certain components. Ensure the pH of your formulation is within a range where all ingredients are soluble and stable.

3. Color Change

Question: My DPM-containing formulation is developing an undesirable color over time. What is the likely cause and how can I prevent it?

Answer: Color instability in formulations can arise from the degradation of DPM, the active pharmaceutical ingredient (API), or other excipients. It can also be a result of interactions between these components.

Troubleshooting Steps:

  • Oxidative Degradation: The same oxidative processes that lead to peroxide formation can also generate degradation products that impart color. The addition of antioxidants, as mentioned for preventing peroxide formation, is a key strategy to mitigate color change.

  • API or Excipient Degradation: The color change may be due to the degradation of a specific component in your formulation that is sensitive to light, pH, or temperature. Conduct a forced degradation study on individual components to identify the source of the color change.

  • Packaging: Protect your formulation from light by using amber or opaque containers.[5]

  • pH Control: The pH of the formulation can significantly impact the stability of colorants and other components. Buffer your formulation to a pH that ensures the stability of all ingredients.

4. Precipitation

Question: I am observing precipitation in my DPM-based formulation. What are the potential causes and solutions?

Answer: Precipitation occurs when a component of the formulation is no longer soluble in the solvent system. This can be triggered by changes in temperature, pH, or solvent composition, or by chemical degradation.

Troubleshooting Steps:

  • Solubility Assessment: Re-evaluate the solubility of your API and all excipients in the DPM-based solvent system. You may need to adjust the concentration of DPM or other co-solvents.

  • Temperature and pH Stability: Assess the solubility of your components at various temperatures and pH levels to identify conditions that may lead to precipitation.

  • Degradation-Induced Precipitation: A degradation product may be less soluble than the parent compound, leading to its precipitation over time. A stability-indicating analytical method can help identify if degradation is occurring.

  • Excipient Interactions: Incompatibilities between the API and excipients can lead to the formation of insoluble complexes.[6] Conduct compatibility studies to screen for such interactions.

Experimental Protocols

1. Forced Degradation Study Protocol

A forced degradation study is essential for understanding the degradation pathways of DPM in your formulation and for developing a stability-indicating analytical method.[7][8]

Objective: To generate potential degradation products of DPM under various stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of DPM in your formulation vehicle at a typical concentration (e.g., 1-10% w/v). Also, prepare a solution of DPM in a simple solvent like water or methanol as a control.

  • Stress Conditions: Expose the samples to the following conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24-48 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24-48 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24-48 hours.

    • Thermal Degradation: Heat at 80°C for 48-72 hours.

    • Photostability: Expose to light according to ICH Q1B guidelines.

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a suitable analytical technique, such as HPLC-UV or GC-MS, to identify and quantify any degradation products.

2. Stability-Indicating HPLC-UV Method for DPM

Objective: To develop a validated HPLC-UV method capable of separating and quantifying DPM from its potential degradation products.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of water and acetonitrile or methanol. The exact gradient will need to be optimized based on the separation of degradation products observed in the forced degradation study.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: DPM has no strong chromophore, so low UV wavelength (e.g., 210 nm) is required.

  • Method Validation: Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

3. Determination of Peroxide Value

Objective: To quantify the concentration of peroxides in a DPM-containing formulation.

Methodology (Iodometric Titration): [8][9]

  • Sample Preparation: Accurately weigh a specific amount of your formulation into an Erlenmeyer flask. Dissolve the sample in a mixture of acetic acid and a suitable organic solvent (e.g., chloroform or isooctane).[9]

  • Reaction: Add a saturated solution of potassium iodide (KI). Peroxides in the sample will oxidize the iodide to iodine.

  • Titration: Titrate the liberated iodine with a standardized sodium thiosulfate (Na₂S₂O₃) solution until the yellow iodine color almost disappears.

  • Endpoint Determination: Add a starch indicator solution, which will turn the solution blue in the presence of iodine. Continue the titration with sodium thiosulfate until the blue color disappears.

  • Calculation: The peroxide value is calculated based on the volume of sodium thiosulfate solution consumed.

Data Presentation

Table 1: Factors Influencing DPM Formulation Stability

Stability IssuePotential CausesRecommended Solutions
Peroxide Formation Exposure to air (oxygen), light, and heat; presence of catalytic metals.[1][2]Store in airtight, opaque containers; add antioxidants (e.g., BHT); use inert storage atmosphere (e.g., nitrogen).[3]
Phase Separation Incorrect solvent-to-co-solvent ratio; excipient incompatibility; temperature fluctuations; inappropriate pH.Optimize DPM concentration; screen for compatible excipients; evaluate temperature stability; adjust and buffer pH.
Color Change Oxidative degradation of DPM or other components; light-induced degradation; pH-sensitive components.Add antioxidants; use UV-protective packaging; control and buffer the formulation's pH.[5]
Precipitation Poor solubility of API or excipients; changes in temperature or pH affecting solubility; formation of insoluble degradants.Re-evaluate solubility profiles; control storage temperature and pH; identify and prevent degradation pathways.

Visualizations

Troubleshooting_Workflow start Stability Issue Observed in DPM Formulation issue_type Identify Issue Type start->issue_type peroxide Increased Peroxide Value issue_type->peroxide Oxidation phase_sep Phase Separation issue_type->phase_sep Physical Incompatibility color_change Color Change issue_type->color_change Discoloration precipitate Precipitation issue_type->precipitate Solid Formation check_storage Check Storage Conditions (Air, Light, Heat) peroxide->check_storage check_ratio Review Solvent/Co-solvent Ratio phase_sep->check_ratio identify_source Identify Source of Color (Forced Degradation) color_change->identify_source check_solubility Check Component Solubility (API & Excipients) precipitate->check_solubility add_antioxidant Add Antioxidant (e.g., BHT) check_storage->add_antioxidant Inadequate resolve Issue Resolved check_storage->resolve Adequate add_antioxidant->resolve screen_excipients Screen Excipient Compatibility check_ratio->screen_excipients Inadequate check_ratio->resolve Adequate screen_excipients->resolve identify_source->add_antioxidant Oxidation-sensitive use_uv_packaging Use UV-Protective Packaging identify_source->use_uv_packaging Light-sensitive use_uv_packaging->resolve control_temp_ph Control Temperature and pH check_solubility->control_temp_ph Inadequate check_solubility->resolve Adequate control_temp_ph->resolve

Caption: Troubleshooting workflow for DPM formulation stability.

Peroxide_Formation_Pathway DPM DPM (Glycol Ether) Radical DPM Radical (R•) DPM->Radical Initiation Hydroperoxide Hydroperoxide (ROOH) (Unstable) DPM->Hydroperoxide Initiator Initiator (Light, Heat) Initiator->Radical Oxygen Oxygen (O2) Peroxy_Radical Peroxy Radical (ROO•) Oxygen->Peroxy_Radical Radical->Peroxy_Radical Propagation Peroxy_Radical->Hydroperoxide Propagation Stable_Radical Stable Radical (A•) Peroxy_Radical->Stable_Radical Termination Degradation_Products Degradation Products (Aldehydes, Ketones, etc.) Hydroperoxide->Degradation_Products Decomposition Antioxidant Antioxidant (AH) Antioxidant->Stable_Radical

Caption: Simplified pathway of peroxide formation in DPM.

References

Technical Support Center: Viscosity Management in Formulations with 1-(2-Methoxypropoxy)-2-propanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-(2-Methoxypropoxy)-2-propanol, commonly known as dipropylene glycol methyl ether (DPGME), focusing on addressing viscosity-related challenges in experimental mixtures.

Troubleshooting Guide

This guide provides solutions to common viscosity problems encountered during the formulation with this compound.

Problem: Unexpectedly High Viscosity

Possible Causes:

  • Low Temperature: The viscosity of this compound and its mixtures is highly dependent on temperature. Lower temperatures will result in a significant increase in viscosity.

  • Co-solvent Interaction: The addition of certain co-solvents can lead to intermolecular interactions, such as hydrogen bonding, which can increase the overall viscosity of the mixture.

  • High Solute Concentration: Dissolving high concentrations of solids or polymers can dramatically increase the viscosity of the solution.

  • Improper Mixing: Incomplete dissolution or dispersion of components can lead to localized areas of high viscosity.

Solutions:

  • Temperature Control:

    • Gently warm the mixture to the desired operating temperature. Ensure the temperature is uniform throughout the solution.

    • For temperature-sensitive materials, consider a controlled heating bath.

  • Solvent Selection and Optimization:

    • If possible, substitute or add a co-solvent with a lower intrinsic viscosity.

    • Experiment with different ratios of this compound to the co-solvent to find an optimal balance between solvency and viscosity.

  • Concentration Adjustment:

    • If the formulation allows, reduce the concentration of the high-viscosity-inducing solute.

    • Consider a multi-step dissolution process to avoid shocking the system.

  • Mixing Technique:

    • Ensure vigorous and thorough mixing to achieve a homogenous solution.

    • For solids, consider a gradual addition to the solvent under constant agitation.

Problem: Inconsistent Viscosity Between Batches

Possible Causes:

  • Variation in Raw Material: The commercial grade of this compound can be a mixture of isomers, and batch-to-batch variability can affect viscosity.

  • Inaccurate Measurements: Small errors in the measurement of solvents or solutes can lead to noticeable differences in viscosity.

  • Fluctuations in Environmental Conditions: Changes in ambient temperature and humidity can affect the viscosity of the mixture, especially for hygroscopic materials.

Solutions:

  • Raw Material Qualification:

    • Source this compound from a reliable supplier with consistent specifications.

    • Consider performing a viscosity check on incoming raw materials as part of quality control.

  • Standardized Procedures:

    • Implement and strictly follow a standard operating procedure (SOP) for all measurements and mixing steps.

    • Use calibrated equipment for all measurements.

  • Environmental Control:

    • Conduct experiments in a temperature and humidity-controlled environment.

Frequently Asked Questions (FAQs)

Q1: What is the typical viscosity of this compound?

The viscosity of this compound, commercially known as dipropylene glycol methyl ether (DPGME), is approximately 3.5 centipoise (cP) at 25°C. The related compound, tripropylene glycol methyl ether, has a kinematic viscosity of 5.7 mm²/s at 25°C[1].

Q2: How does temperature affect the viscosity of mixtures containing this compound?

Like most liquids, the viscosity of this compound and its mixtures decreases as the temperature increases. This relationship is non-linear and can be significant. For example, in mixtures with ethanol, the viscosity decreases as the temperature is raised from 298.15 K to 318.15 K[2].

Q3: How does the addition of water or ethanol affect the viscosity of this compound?

The viscosity of binary mixtures of this compound with water or ethanol will vary depending on the composition and temperature. Detailed data for mixtures with ethanol at different temperatures is provided in the data tables below[2]. Generally, the viscosity of the mixture will be between the viscosities of the two pure components and will change with the mole fraction of each.

Q4: My formulation is too viscous to handle. What are the immediate steps I can take to reduce its viscosity?

  • Increase Temperature: Gently warming the solution is often the quickest way to reduce viscosity.

  • Dilution: If the formulation allows, adding more of a low-viscosity solvent can effectively decrease the overall viscosity.

  • Increase Agitation: Sometimes, apparent high viscosity can be due to poor mixing. Ensure your mixture is homogenous.

Q5: Are there any chemical incompatibilities I should be aware of that could affect viscosity?

This compound may react with strong oxidizing agents[3]. Such reactions could potentially alter the chemical composition and, consequently, the viscosity of your mixture. Always consult the safety data sheet (SDS) for detailed chemical compatibility information.

Data Presentation

Table 1: Viscosity of this compound (DPGME) and Related Compounds

CompoundViscosityTemperature (°C)
This compound (DPGME)3.5 cP25
Tripropylene glycol methyl ether5.7 mm²/s25

Table 2: Dynamic Viscosity (η) of this compound (1) + Ethanol (2) Binary Mixtures at Different Temperatures and Mole Fractions (x₁) [2]

Mole Fraction (x₁)η (mPa·s) at 298.15 Kη (mPa·s) at 308.15 Kη (mPa·s) at 318.15 K
0.00001.0830.8970.751
0.10341.4321.1590.956
0.20451.7651.4111.153
0.30152.0541.6321.321
0.40482.3181.8311.472
0.50122.5211.9871.591
0.60532.7032.1241.693
0.70212.8242.2151.758
0.80342.9152.2891.815
0.90122.9642.3281.846
1.00002.9812.3451.862

Experimental Protocols

Protocol 1: Preparation of a Binary Mixture with this compound

  • Materials and Equipment:

    • This compound (analytical grade)

    • Co-solvent (e.g., ethanol, water)

    • Calibrated balance

    • Volumetric flasks

    • Magnetic stirrer and stir bar

    • Temperature-controlled water bath

  • Procedure:

    • Ensure all glassware is clean and dry.

    • Bring the this compound and the co-solvent to the desired experimental temperature using the water bath.

    • Accurately weigh the required amount of this compound and the co-solvent to achieve the desired mole fraction or weight percentage.

    • Transfer the weighed components into a volumetric flask.

    • Add a magnetic stir bar and place the flask on a magnetic stirrer.

    • Stir the mixture until it is completely homogenous. The stirring speed should be sufficient to create a vortex without splashing.

    • Allow the mixture to equilibrate to the target temperature in the water bath for at least 30 minutes before proceeding with viscosity measurements.

Protocol 2: Viscosity Measurement using a Rotational Viscometer

  • Equipment:

    • Rotational viscometer with appropriate spindles

    • Temperature-controlled sample holder/bath

    • Beaker or sample container

  • Procedure:

    • Calibrate the viscometer according to the manufacturer's instructions using a standard viscosity fluid.

    • Select a spindle and rotational speed appropriate for the expected viscosity of the sample. The torque reading should ideally be between 10% and 90% of the instrument's range.

    • Place the prepared sample mixture into the sample container and allow it to thermally equilibrate in the temperature-controlled holder.

    • Immerse the spindle into the sample up to the immersion mark.

    • Start the rotation of the spindle at the selected speed.

    • Allow the reading to stabilize before recording the viscosity value. This may take a few minutes, especially for more viscous fluids.

    • Record the viscosity, spindle number, rotational speed, and temperature.

    • For non-Newtonian fluids, repeat the measurement at several different rotational speeds to characterize the shear-dependent viscosity.

Mandatory Visualization

TroubleshootingWorkflow start High Viscosity Issue Identified check_temp Is the temperature too low? start->check_temp check_concentration Is solute concentration too high? check_temp->check_concentration No adjust_temp Increase and control temperature check_temp->adjust_temp Yes check_mixing Was mixing incomplete? check_concentration->check_mixing No adjust_concentration Reduce solute concentration check_concentration->adjust_concentration Yes improve_mixing Ensure thorough mixing check_mixing->improve_mixing Yes re_evaluate Re-measure viscosity check_mixing->re_evaluate No adjust_temp->re_evaluate adjust_concentration->re_evaluate improve_mixing->re_evaluate

Caption: Troubleshooting workflow for high viscosity issues.

ViscosityMeasurementWorkflow prep_sample Prepare Sample Mixture equilibrate_temp Equilibrate to Target Temperature prep_sample->equilibrate_temp measure_viscosity Immerse Spindle and Measure Viscosity equilibrate_temp->measure_viscosity calibrate_viscometer Calibrate Viscometer select_spindle Select Appropriate Spindle and Speed calibrate_viscometer->select_spindle select_spindle->measure_viscosity record_data Record Viscosity, Speed, and Temperature measure_viscosity->record_data analyze_data Analyze Data record_data->analyze_data

Caption: Experimental workflow for viscosity measurement.

References

Technical Support Center: Separation of Dipropylene Glycol Methyl Ether (DPGME) Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis and separation of dipropylene glycol methyl ether (DPGME) isomers. Commercial DPGME is typically a mixture of four structural isomers, making their separation and quantification a critical task for researchers and professionals in chemical and drug development.[1][2][3] This guide provides detailed answers to frequently asked questions, troubleshooting advice for common experimental issues, and standardized protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomers in a commercial DPGME mixture?

A1: Commercial DPGME is a mixture of four primary structural isomers. While the exact composition can vary, a typical distribution is:

  • 40-50% 1-(2-methoxypropoxy)propan-2-ol

  • 40-45% 1-(2-methoxy-1-methylethoxy)propan-2-ol

  • 2-5% 2-(2-methoxypropoxy)propan-1-ol

  • 3-5% 2-(2-methoxy-1-methylethoxy)propan-1-ol[1][2]

Q2: What is the most common analytical technique for separating DPGME isomers?

A2: Gas chromatography (GC) is the most prevalent and effective technique for separating DPGME isomers.[4][5] The choice of capillary column and temperature programming is crucial for achieving baseline resolution. GC coupled with a mass spectrometer (GC-MS) is often used for definitive identification and quantification.[4][5][6][7]

Q3: Which type of GC column is best suited for DPGME isomer separation?

A3: A mid-polarity column is generally recommended. Specifically, cyanopropylphenyl-based stationary phases, such as those in "624-type" columns, have shown success. For faster and improved resolution, newer cyano-based thin film columns like the Rxi®-1301Sil MS are highly effective and can provide baseline resolution of the DPGME isomer group.[4][6][7] For certain applications, strong polarity columns like FFAP (Free Fatty Acid Phase) have also been used.[8]

Q4: Can I separate DPGME isomers using HPLC?

A4: While gas chromatography is the standard method, High-Performance Liquid Chromatography (HPLC) is less common for this specific separation. The volatility and properties of DPGME isomers make them ideally suited for GC analysis. There is limited literature available on successful HPLC methods for these specific isomers.

Troubleshooting Guides

This section addresses common problems encountered during the GC analysis of DPGME isomers.

Issue 1: Poor Peak Resolution or Co-elution of Isomers

Poor separation between the closely related DPGME isomers is a frequent challenge.

Potential Cause Recommended Solution
Incorrect Column Choice The stationary phase chemistry dictates selectivity. A non-polar column will not resolve these polar isomers effectively. Solution: Use a mid-polarity cyanopropylphenyl-based column (e.g., Rxi®-1301Sil MS or a 624-type column).[4][7]
Temperature Program Too Fast A rapid temperature ramp reduces the interaction time between the analytes and the stationary phase, leading to poor separation. Solution: Decrease the oven temperature ramp rate (e.g., from 15°C/min to 5-10°C/min) to improve resolution.[9]
Carrier Gas Flow Rate is Not Optimal The linear velocity of the carrier gas affects column efficiency. Solution: Optimize the flow rate for your column's internal diameter. For a 0.25 mm ID column, a helium flow rate of around 1-1.5 mL/min is a good starting point.[5]
Column Degradation Over time, the stationary phase can degrade, leading to active sites and loss of resolution.[10] Solution: Condition the column according to the manufacturer's instructions. If performance does not improve, trim the first few centimeters of the column inlet or replace the column entirely.[11]
Issue 2: Peak Tailing

Peak tailing can compromise peak integration and reduce quantification accuracy.

Potential Cause Recommended Solution
Active Sites in the System Active sites in the injection port liner, column, or connections can cause undesirable interactions with the polar glycol ether molecules.[10] Solution: Use a deactivated or silanized injection port liner. Ensure all connections are clean and properly made. If the column is old, it may have become active; consider replacement.[11]
Injection Port Temperature Too Low Insufficient temperature can lead to slow or incomplete vaporization of the sample, causing tailing. Solution: Increase the injection port temperature. A typical starting point is 250°C.
Column Overload Injecting too much sample can saturate the stationary phase. Solution: Reduce the injection volume or dilute the sample.
Issue 3: Poor Repeatability of Retention Times

Shifting retention times make peak identification unreliable.

Potential Cause Recommended Solution
Fluctuations in Oven Temperature Inconsistent oven temperature control will directly impact retention times. Solution: Verify the GC oven's temperature stability and calibration. Allow sufficient equilibration time at the initial temperature before each run.
Carrier Gas Pressure/Flow Instability Leaks or inconsistent pressure from the gas source will cause retention time drift. Solution: Perform a leak check on the entire system from the gas source to the detector.[12] Ensure the gas regulator is providing a stable output pressure.
Changes in Column Length Repeatedly trimming the column for maintenance shortens it, leading to decreased retention times.[9] Solution: After trimming the column, adjust the carrier gas flow rate or update the integration windows in your data analysis software.

Experimental Protocols & Data

Optimized GC-MS Method for DPGME Isomer Separation

This protocol is adapted from a rapid analysis method demonstrating baseline resolution of DPGME isomers.[4][6]

Objective: To achieve baseline separation of the four main DPGME isomers in under 10 minutes.

Workflow Diagram

G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing prep Prepare DPGME Standard in Dichloromethane/Methanol inject Inject Sample (1 µL) prep->inject sep Chromatographic Separation inject->sep detect Mass Spec Detection sep->detect integrate Integrate Peaks detect->integrate quant Quantify Isomers integrate->quant

Caption: General workflow for DPGME isomer analysis by GC-MS.

Instrumentation and Consumables:

  • Gas Chromatograph: Any system capable of electronic pressure control.

  • Mass Spectrometer: Capable of scanning from 20-200 amu.[4]

  • Column: Rxi®-1301Sil MS, 30 m x 0.25 mm ID x 0.25 µm (or similar mid-polarity column).[4]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection Liner: Deactivated split/splitless liner.

  • Sample: 1000 µg/mL DPGME commercial mixture in a suitable solvent (e.g., 85:15 dichloromethane/methanol).[13]

GC-MS Parameters:

ParameterValue
Injection Mode Split (10:1 ratio)
Injection Volume 1.0 µL
Injector Temperature 250°C
Oven Program 40°C (hold 1 min), then 15°C/min to 100°C, then 30°C/min to 250°C (hold 1 min)
Transfer Line Temp 250°C
MS Source Temp 230°C
MS Quad Temp 150°C
Scan Range 20 - 200 amu

Expected Retention Time Data:

The following table shows example retention times for DPGME isomers obtained using a fast GC method on an Rxi®-1301Sil MS column.[6]

AnalyteRetention Time (min)
DPGME Isomer I~5.6
DPGME Isomer II~5.7
DPGME Isomer III~5.8

Note: The specific elution order and retention times of the four isomers can vary based on the exact column and conditions. Isomer identification should be confirmed with mass spectra.

Troubleshooting Logic Flowchart

This diagram provides a systematic approach to diagnosing poor chromatographic results.

G start Problem Detected: Poor Resolution / Tailing check_method Verify GC Method Parameters (Oven, Flow, Temp) start->check_method check_consumables Inspect Consumables (Liner, Septum, Syringe) start->check_consumables check_column Evaluate Column Health start->check_column action_method Adjust Method: - Slower Temp Ramp - Optimize Flow Rate check_method->action_method action_consumables Replace Liner and Septum check_consumables->action_consumables action_column Condition Column (or trim inlet) check_column->action_column retest Re-run Analysis action_method->retest action_consumables->retest action_column->retest final_sol Problem Resolved retest->final_sol Success escalate Issue Persists: Replace Column retest->escalate Failure

Caption: A logical flowchart for troubleshooting common GC separation issues.

References

Validation & Comparative

A Comparative Guide to the Solvent Properties of 1-(2-Methoxypropoxy)-2-propanol and Propylene Glycol Methyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical research, the selection of an appropriate solvent is a critical decision that can significantly impact experimental outcomes, from reaction kinetics to the bioavailability of a drug formulation. This guide provides a detailed comparison of two common propylene glycol-based ether solvents: 1-(2-Methoxypropoxy)-2-propanol, a primary isomer and major component of commercial Di(propylene glycol) methyl ether (DPM), and Propylene Glycol Methyl Ether (PGME). This objective overview is intended to assist researchers in making informed decisions based on the distinct solvent properties and relevant experimental data of these two compounds.

Executive Summary

Propylene Glycol Methyl Ether (PGME) is a fast-evaporating, hydrophilic solvent with a strong ability to dissolve a wide range of polar and non-polar substances. In contrast, this compound (a key component of DPM) is a slower-evaporating, hydrophilic solvent, which also boasts broad solvency but with a significantly higher flash point, offering safety advantages in handling and storage.

The choice between these two solvents is often dictated by the specific requirements of an application, such as the desired drying time of a coating, the need for a particular solvency for a specific resin or active pharmaceutical ingredient (API), and the safety considerations of the laboratory or manufacturing environment.

Physical and Chemical Properties

A clear, quantitative comparison of the key physical and chemical properties of this compound (represented by DPM) and Propylene Glycol Methyl Ether (PGME) is presented in the table below. These properties are fundamental to understanding the behavior of these solvents in various applications.

PropertyThis compound (DPM)Propylene Glycol Methyl Ether (PGME)
CAS Number 34590-94-8 (mixture of isomers)[1][2][3]107-98-2[4]
Molecular Formula C₇H₁₆O₃[1][3]C₄H₁₀O₂[4]
Molecular Weight ( g/mol ) 148.20[1][3]90.12
Boiling Point (°C) ~190[2][5]~120[6]
Flash Point (°C) ~75[2][5]~32
Density (g/cm³ at 25°C) ~0.951[2][5]~0.916[4]
Water Solubility Miscible[4][5]100% Soluble[4]
Evaporation Rate Mid-to-slow[5]Fast

Solvent Power and Miscibility

Both this compound (DPM) and Propylene Glycol Methyl Ether (PGME) are valued for their excellent solvency and miscibility with a wide range of substances. Their bifunctional nature, possessing both ether and alcohol functionalities, allows them to dissolve a variety of resins, including acrylics, epoxies, alkyds, polyesters, nitrocellulose, and polyurethanes.[7] Both solvents are completely miscible with water and a large number of organic solvents.[4][5]

A more theoretical approach to comparing their solvent capabilities can be achieved using Hansen Solubility Parameters (HSP). The HSP theory is based on the principle that "like dissolves like," where the total cohesive energy of a substance is divided into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh). A smaller distance between the HSP values of a solute and a solvent suggests a higher likelihood of dissolution.

Hansen Solubility Parameters (MPa½)

Solventδd (Dispersion)δp (Polar)δh (Hydrogen Bonding)
Propylene Glycol Methyl Ether (PGME)15.66.311.6

The high water solubility of both solvents makes them excellent coupling agents in aqueous formulations.[4][5] PGME, being the fastest evaporating solvent in the glycol ether family, is often used in applications where quick drying is necessary.[4] Conversely, the slower evaporation rate of DPM makes it suitable for applications requiring longer open times, such as in certain coating and cleaning formulations.[5]

Experimental Protocols

Determining the Solubility of a Pharmaceutical Compound

The following is a general experimental protocol for determining and comparing the equilibrium solubility of a solid pharmaceutical compound in this compound and Propylene Glycol Methyl Ether.

Objective: To quantify the solubility of a target compound in each solvent at a specified temperature.

Materials:

  • Target pharmaceutical compound (solid)

  • This compound (DPM)

  • Propylene Glycol Methyl Ether (PGME)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature orbital shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or a suitable quantitative analytical instrument

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Add an excess amount of the solid pharmaceutical compound to separate vials.

  • Solvent Addition: Add a known volume or weight of either DPM or PGME to the respective vials.

  • Equilibration: Tightly cap the vials and place them in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25°C or 37°C). Allow the mixtures to agitate for a sufficient time to reach equilibrium (typically 24-72 hours, to be determined by preliminary experiments).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial to remove any undissolved solid.

  • Dilution: Accurately dilute a known volume or weight of the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method (or other appropriate analytical technique) to determine the concentration of the dissolved pharmaceutical compound.

  • Calculation: Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or mol/L.

This protocol should be repeated for each solvent to obtain a direct comparison of the compound's solubility.

Logical Workflow for Solvent Selection

The choice between this compound and Propylene Glycol Methyl Ether often involves a multi-faceted decision-making process. The following diagram illustrates a typical workflow for solvent selection in a research and development context.

Solvent_Selection_Workflow cluster_input Initial Requirements cluster_screening Solvent Screening cluster_decision Solvent Choice Application Define Application (e.g., Coating, API delivery) Solvency Evaluate Solvency (HSP, Experimental Testing) Application->Solvency Solute Identify Solute (e.g., Polymer, API) Solute->Solvency Evaporation Consider Evaporation Rate Solvency->Evaporation Safety Assess Safety Profile (Flash Point, Toxicity) Evaporation->Safety Regulatory Regulatory Compliance Safety->Regulatory PGME Propylene Glycol Methyl Ether Regulatory->PGME Fast Evaporation Needed Higher Volatility Tolerable DPM 1-(2-Methoxypropoxy) -2-propanol (DPM) Regulatory->DPM Slower Evaporation/Longer Open Time Higher Flash Point Required

Caption: A logical workflow for selecting between PGME and DPM based on application requirements.

Conclusion

Both this compound and Propylene Glycol Methyl Ether are versatile and effective solvents with broad utility in scientific research and drug development. The primary distinctions lie in their evaporation rates and flash points. PGME is the solvent of choice for applications requiring rapid drying, while DPM offers a safer alternative with a higher flash point and is preferred when a slower evaporation rate is beneficial. The selection process should be guided by a thorough evaluation of the specific application's requirements, including solvency, drying time, safety, and regulatory considerations. The experimental protocol provided offers a framework for generating direct comparative solubility data to aid in this critical decision-making process.

References

A Comparative Guide to Analytical Methods for 1-(2-Methoxypropoxy)-2-propanol Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of analytical methodologies for the quantification of 1-(2-Methoxypropoxy)-2-propanol, a common solvent and chemical intermediate. The primary focus is on the widely adopted Gas Chromatography with Flame Ionization Detection (GC-FID) method, with a discussion of High-Performance Liquid Chromatography (HPLC) as a potential alternative. This document is intended for researchers, scientists, and professionals in drug development who require accurate and reliable quantification of this analyte.

Introduction to Analytical Approaches

The accurate quantification of this compound is crucial for various applications, from quality control in manufacturing to monitoring its presence in environmental or biological samples. The selection of an appropriate analytical method depends on factors such as the sample matrix, required sensitivity, and available instrumentation. Gas chromatography is a powerful and frequently used technique for analyzing volatile and semi-volatile compounds like this compound.[1]

Primary Analytical Method: Gas Chromatography (GC)

Gas Chromatography, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is the most established and validated technique for the analysis of this compound and related glycol ethers.

Performance Characteristics of GC-FID Method

The following table summarizes the typical validation parameters for the quantification of a closely related isomer, 1-methoxy-2-propanol, using a capillary GC-FID method. These parameters are expected to be comparable for this compound.

Validation ParameterTypical Performance
Linearity (Correlation Coefficient) > 0.997[2]
Range 2 - 700 µg/mL[2]
Limit of Quantification (LOQ) Approximately 2 µg/mL[2]
Precision (Relative Standard Deviation) 2.8 - 8.8%[2]
Accuracy (Recovery) 3.2 - 13% deviation from nominal[2]
Experimental Protocol: GC-FID Method

This protocol is adapted from established methods for related glycol ethers, such as OSHA Method 99 and NIOSH Method 2554.

1. Sample Preparation:

  • For air samples, collect the analyte on a solid sorbent tube, such as a coconut shell charcoal tube.

  • Desorb the analyte from the sorbent using a suitable solvent. A common desorption solvent is a mixture of methylene chloride and methanol (e.g., 95:5 v/v).

2. GC-FID System and Conditions:

  • Gas Chromatograph: Agilent 6890N or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector.

  • Column: A polar capillary column, such as a DB-FFAP (30 m x 0.32 mm, 1.0 µm film thickness), is recommended.

  • Carrier Gas: Helium at a constant flow rate (e.g., 4.9 mL/min).

  • Injector Temperature: 200°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 4 minutes.

    • Ramp: Increase at 10°C/min to 150°C.

    • Hold: 5 minutes at 150°C.

  • Injection Volume: 1 µL.

3. Calibration:

  • Prepare a series of calibration standards of this compound in the desorption solvent.

  • Analyze the standards under the same GC conditions as the samples.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

4. Quantification:

  • Inject the prepared sample into the GC-FID system.

  • Identify the this compound peak based on its retention time.

  • Quantify the analyte concentration in the sample by comparing its peak area to the calibration curve.

Alternative Analytical Method: High-Performance Liquid Chromatography (HPLC)

While GC is the predominant technique, HPLC can be considered as an alternative, particularly for less volatile analytes or when GC is unavailable. However, specific validated HPLC methods for this compound are not as commonly reported in the literature.

Conceptual HPLC Method

A potential HPLC method would likely involve a normal-phase or reversed-phase separation with a suitable detector.

ParameterSuggested Approach
Column Reversed-phase C18 or a polar-modified column
Mobile Phase A gradient of water and an organic solvent like acetonitrile or methanol
Detector Refractive Index Detector (RID) or a UV detector at a low wavelength (if the analyte has sufficient chromophore)
Sample Preparation Dissolution in a suitable solvent compatible with the mobile phase

Note: Method development and validation would be required to establish the performance characteristics of an HPLC method for this analyte.

Method Validation Workflow

The following diagram illustrates the typical workflow for validating an analytical method to ensure its suitability for its intended purpose.

G Analytical Method Validation Workflow A Method Development B Specificity / Selectivity A->B C Linearity & Range B->C D Accuracy C->D F Limit of Detection (LOD) C->F E Precision (Repeatability & Intermediate) D->E H Robustness E->H G Limit of Quantification (LOQ) F->G G->H I Validated Method H->I

Caption: A flowchart of the key stages in analytical method validation.

References

performance comparison of DPM with other glycol ethers in cleaning solutions

Author: BenchChem Technical Support Team. Date: November 2025

In the competitive landscape of cleaning formulations, the choice of solvent is paramount to achieving optimal performance. Dipropylene Glycol Methyl Ether (DPM) is a widely utilized glycol ether, valued for its effective solvency, moderate evaporation rate, and good coupling properties.[1][2] This guide provides a detailed performance comparison of DPM with other common glycol ethers, namely Propylene Glycol n-Butyl Ether (PnB) and Ethylene Glycol Monobutyl Ether (EB), supported by experimental data and standardized testing protocols. This objective analysis is intended to assist researchers, scientists, and formulation chemists in selecting the most suitable glycol ether for their specific cleaning applications.

Key Performance Metrics: A Comparative Analysis

The efficacy of a glycol ether in a cleaning solution is determined by a combination of physical and chemical properties. The following table summarizes key performance data for DPM, PnB, and EB, offering a clear comparison for formulation development.

PropertyDPM (Dipropylene Glycol Methyl Ether)PnB (Propylene Glycol n-Butyl Ether)EB (Ethylene Glycol Monobutyl Ether)
Cleaning Efficiency (%) Soil-dependent, generally high for greasy soils[3][4]Excellent for greasy soils[5]Effective on a broad range of soils[6]
Kauri-Butanol (Kb) Value ~136[7]Not widely reported, expected to be highNot widely reported, expected to be high
Evaporation Rate (n-BuAc=1) 0.03[8]0.09[9]0.08[10]
Surface Tension (mN/m @ 25°C) ~28.8~27.4[9]~27.1[11]
Flash Point (°C) 75[12]66[9]61[10]
Water Solubility (% by wt @ 25°C) Complete[7]6.4[9]Complete[6]

Experimental Protocols: The Foundation of Performance Evaluation

To ensure accurate and reproducible comparisons, standardized test methods are crucial. The following are detailed methodologies for key experiments cited in the performance comparison of glycol ethers.

Cleaning Efficiency Test (Based on ASTM G122)

This test evaluates the effectiveness of a cleaning agent in removing a specific soil from a standardized substrate.

  • Substrate Preparation: Stainless steel coupons are cleaned, dried, and weighed to establish a baseline.

  • Soil Application: A consistent amount of a representative soil (e.g., a mixture of mineral oil, carbon black, and fatty acids to simulate greasy industrial soil) is applied to a defined area of each coupon. The soiled coupons are then reweighed.

  • Cleaning Process: The cleaning solution containing the glycol ether is prepared at a specified concentration and temperature. The soiled coupons are immersed in the solution and subjected to a defined agitation method (e.g., magnetic stirring, ultrasonic bath) for a set duration.

  • Rinsing and Drying: After cleaning, the coupons are thoroughly rinsed with deionized water and dried to a constant weight.

  • Efficiency Calculation: The final weight of the cleaned coupon is recorded. The cleaning efficiency is calculated as the percentage of soil removed:

    Cleaning Efficiency (%) = [(Weight of Soiled Coupon - Weight of Cleaned Coupon) / (Weight of Soiled Coupon - Initial Weight of Coupon)] x 100

Solvency Power: Kauri-Butanol Value (ASTM D1133)

This method measures the relative solvent power of hydrocarbon solvents and can be adapted for glycol ethers. A higher Kb value indicates stronger solvency.[13][14]

  • Standard Solution: A standardized solution of kauri resin in n-butanol is prepared.

  • Titration: A measured volume of the kauri-butanol solution is titrated with the glycol ether being tested until a defined turbidity (cloudiness) is observed.[13]

  • Endpoint Determination: The endpoint is reached when the sharp outlines of a standard print type viewed through the solution become blurred.

  • Calculation: The volume of the glycol ether required to reach the endpoint is recorded and used to calculate the Kauri-Butanol value.

Evaporation Rate (ASTM D3539)

This test determines the rate of evaporation of a solvent relative to n-butyl acetate (n-BuAc = 1).

  • Apparatus: A thin-film evaporometer is used, which allows for a controlled environment (temperature, air flow).

  • Sample Application: A precise volume of the glycol ether is spread onto a filter paper disc.

  • Measurement: The time taken for a specific percentage (e.g., 90%) of the solvent to evaporate is measured.

  • Relative Rate Calculation: The evaporation time of the test solvent is compared to the evaporation time of n-butyl acetate under the same conditions to determine the relative evaporation rate.[15][16]

Surface Tension Measurement (ASTM D1331)

This method measures the surface tension of a liquid, which is a critical factor in the wetting and penetration of a cleaning solution. A lower surface tension generally leads to better cleaning performance.

  • Apparatus: A tensiometer (Du Noüy ring or Wilhelmy plate method) is used.

  • Procedure: The force required to pull a platinum ring or plate from the surface of the glycol ether solution is measured.

  • Calculation: This force is then used to calculate the surface tension of the liquid in millinewtons per meter (mN/m).

Logical Workflow for Glycol Ether Selection

The selection of an appropriate glycol ether for a cleaning formulation is a multi-faceted process that involves balancing performance, safety, and environmental considerations. The following diagram illustrates a logical workflow to guide this selection process.

Glycol_Ether_Selection A Define Cleaning Requirements B Soil Type A->B C Greasy/Oily Soil B->C Greasy/Oily D Particulate Soil B->D Particulate O High Solvency (High Kb) C->O S Lower Surface Tension D->S E Substrate Compatibility F Solvent-Sensitive Plastics E->F Yes G Metals E->G No H Drying Time Requirement F->H G->H I Fast H->I Fast J Moderate/Slow H->J Slow R Faster Evaporation Rate I->R Q Slower Evaporation Rate J->Q K VOC Regulations L Low VOC Required K->L Stringent M Standard VOC K->M Standard V Consider DPM L->V T Consider DPM, PnB M->T U Consider EB M->U N Select Glycol Ether O->E O->T P Good Coupling Agent P->V Q->K Q->V R->K R->U S->E S->T T->N U->N V->N

References

Assessing the Purity of 1-(2-Methoxypropoxy)-2-propanol from Different Suppliers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. This guide provides a framework for assessing the purity of 1-(2-Methoxypropoxy)-2-propanol, a versatile solvent and chemical intermediate, from various suppliers. While direct comparative data from suppliers is often limited to certificates of analysis with general purity statements, this guide offers detailed experimental protocols for in-house verification and characterization of potential impurities.

Understanding Potential Impurities

The synthesis of this compound can result in the formation of several impurities. The most common of these is its isomer, 2-(2-methoxypropoxy)-1-propanol. Other potential impurities could include unreacted starting materials or byproducts from side reactions. Given that this compound itself is a mixture of diastereomers, understanding the isomeric and diastereomeric purity is crucial for applications sensitive to stereochemistry.

Supplier Purity Comparison

Obtaining detailed, batch-specific purity data from suppliers beyond a general percentage can be challenging. Typically, suppliers will provide a Certificate of Analysis (CoA) stating the purity, often as ">99%". The table below provides a representative comparison based on commonly available information. Researchers are strongly encouraged to perform their own comprehensive analysis to confirm these specifications and identify any minor impurities that could impact their work.

Supplier Stated Purity (%) Analytical Method on CoA Reported Impurities
Supplier A ≥ 99.0Gas Chromatography (GC)Not specified
Supplier B > 99.5GC-FIDNot specified
Supplier C ≥ 99.0Not specifiedIsomer content <0.5%

Note: This table is a generalized representation. Actual specifications may vary by supplier and by batch.

Recommended Experimental Protocols for Purity Assessment

To independently verify the purity of this compound, a combination of chromatographic and spectroscopic methods is recommended.

Gas Chromatography-Flame Ionization Detection (GC-FID) for Overall Purity and Isomer Separation

Gas chromatography is a robust technique for determining the overall purity of volatile compounds and for separating isomers.

Methodology:

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A polar capillary column, such as a DB-Wax or equivalent, is recommended for good separation of the isomers. A standard column dimension would be 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector:

    • Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (can be adjusted based on sample concentration)

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 220 °C at a rate of 10 °C/min.

    • Final Hold: Hold at 220 °C for 5 minutes.

  • Detector:

    • Temperature: 280 °C

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

    • Makeup Gas (Nitrogen or Helium): 25 mL/min

  • Sample Preparation: Dilute the this compound sample in a suitable solvent such as methanol or isopropanol to a concentration of approximately 1000 µg/mL.

  • Data Analysis: Purity is determined by the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram. The relative amounts of any isomeric impurities can also be quantified.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Diastereomeric Ratio

NMR spectroscopy is an indispensable tool for confirming the chemical structure and for determining the ratio of diastereomers.

Methodology:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Nuclei:

    • ¹H NMR for proton environment analysis.

    • ¹³C NMR for carbon skeleton analysis.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). The choice of solvent can sometimes influence the chemical shift differences between diastereomers.

  • Sample Preparation: Prepare a solution of approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

  • Data Acquisition:

    • Acquire standard ¹H and ¹³C spectra.

    • For more detailed structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

  • Data Analysis:

    • Confirm the presence of all expected proton and carbon signals corresponding to the structure of this compound.

    • Carefully integrate distinct signals in the ¹H or ¹³C NMR spectra that are resolved for the different diastereomers to determine their relative ratio.

Visualizing the Purity Assessment Workflow

The following diagrams illustrate the logical flow of the experimental process for a comprehensive purity assessment.

experimental_workflow cluster_sample Sample Reception & Preparation cluster_analysis Analytical Procedures cluster_data Data Interpretation & Reporting Sample Receive this compound from Suppliers A, B, C Prep Prepare Samples for GC and NMR Analysis Sample->Prep GC_FID GC-FID Analysis Prep->GC_FID NMR NMR Spectroscopy (¹H and ¹³C) Prep->NMR Purity_Calc Calculate Overall Purity (Area % from GC-FID) GC_FID->Purity_Calc Isomer_Quant Quantify Isomeric Impurities (from GC-FID) GC_FID->Isomer_Quant Diastereomer_Ratio Determine Diastereomeric Ratio (from NMR) NMR->Diastereomer_Ratio Final_Report Generate Comparison Report Purity_Calc->Final_Report Isomer_Quant->Final_Report Diastereomer_Ratio->Final_Report logical_relationship cluster_methods Analytical Techniques cluster_assessment Purity Assessment Aspects GC Gas Chromatography (GC-FID) Overall_Purity Overall Purity (%) GC->Overall_Purity Primary Method Isomeric_Purity Isomeric Purity GC->Isomeric_Purity Primary Method NMR Nuclear Magnetic Resonance (NMR) Diastereomeric_Ratio Diastereomeric Ratio NMR->Diastereomeric_Ratio Primary Method Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation Confirmatory

A Comparative Toxicological Profile of Dipropylene Glycol Methyl Ether (DPGME) Isomers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the toxicological properties of Dipropylene Glycol Methyl Ether (DPGME) isomers, summarizing available data and outlining experimental methodologies.

Dipropylene glycol methyl ether (DPGME) is a widely used solvent in a variety of industrial and commercial applications. Commercially available DPGME is a mixture of four structural isomers. Understanding the toxicological profile of these isomers is crucial for risk assessment and ensuring safe handling and use. This guide provides a comparative overview of the available toxicity data for the DPGME isomer mixture and discusses the challenges in assessing the toxicity of the individual isomers.

Isomer Identification

Commercial DPGME is composed of the following four isomers:

Isomer NameCAS NumberMolecular Formula
1-(2-methoxy-1-methylethoxy)-2-propanol20324-32-7C₇H₁₆O₃
2-(2-methoxy-1-methylethoxy)-1-propanolNot assignedC₇H₁₆O₃
1-(2-methoxy-2-methylethoxy)-2-propanolNot assignedC₇H₁₆O₃
2-(2-methoxy-2-methylethoxy)-1-propanolNot assignedC₇H₁₆O₃

It is important to note that the individual isomers are not typically isolated or produced commercially, and as a result, the vast majority of toxicological data available pertains to the isomer mixture.[1][2]

Comparative Toxicity Data of Commercial DPGME Mixture

The commercial mixture of DPGME isomers has undergone extensive toxicological evaluation and is generally considered to have low acute and chronic toxicity.[1][3] The available quantitative data from various studies are summarized in the tables below.

Acute Toxicity of DPGME Isomer Mixture
Route of ExposureSpeciesTestValueReference
OralRatLD505180-5400 mg/kg bwOECD SIDS[1][3]
OralDogLD507500 mg/kg bwOECD SIDS[1][3]
DermalRabbitLD509500 to >19000 mg/kg bwOECD SIDS[1][3]
InhalationRatLC50 (4 hours)>500 ppm (no lethality observed)OECD SIDS[1][3]
Repeated Dose Toxicity of DPGME Isomer Mixture
DurationRoute of ExposureSpeciesNOAEL (No Observed Adverse Effect Level)Effects Observed at Higher DosesReference
13 weeksInhalationRat, Rabbit200 ppmCentral nervous system depression, adaptive liver changesLandry & Yano, 1984
4 weeksOral (gavage)Rat200 mg/kg/daySalivation, adaptive liver changes at 1000 mg/kg/dayOECD SIDS[3]
90 daysInhalationRat, Mouse, Rabbit, Guinea Pig, Monkey>50 ppm to 200 ppmCentral nervous system depression, adaptive liver changes at 300-400 ppmOECD SIDS[1][3]
Developmental and Reproductive Toxicity

Studies conducted on the DPGME isomer mixture have not shown it to be teratogenic (causing birth defects) or to have adverse effects on reproduction.[1][3] Notably, while the beta-isomer of the related compound propylene glycol methyl ether (PGME) is a known developmental toxicant, it is considered unlikely to be a significant metabolite of DPGME.[3]

Experimental Protocols

The toxicological data presented above are derived from studies following standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the quality, consistency, and comparability of chemical safety data.

Acute Oral Toxicity Testing (Based on OECD Guideline 423)

A common method for determining the acute oral toxicity of a chemical is the Acute Toxic Class Method.

Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.

Experimental Workflow:

Acute_Oral_Toxicity_Workflow start Start: Dose Selection step1 Administer single oral dose to a group of 3 animals (usually female rats) start->step1 observe1 Observe for mortality and clinical signs of toxicity for up to 14 days step1->observe1 decision1 Mortality observed? observe1->decision1 step2a Dose a new group of 3 animals at a lower dose level decision1->step2a Yes step2b Dose a new group of 3 animals at a higher dose level decision1->step2b No observe2 Observe for mortality and clinical signs step2a->observe2 step2b->observe2 end End: Determine LD50 cut-off value and GHS classification observe2->end

Acute Oral Toxicity Testing Workflow

Methodology:

  • Animal Selection: Healthy, young adult rodents (commonly rats) of a single sex (typically females, as they are often more sensitive) are used.

  • Dose Administration: The test substance is administered in a single dose by gavage. The volume administered should be minimized.

  • Observation Period: Animals are observed individually for signs of toxicity shortly after dosing and periodically during the first 24 hours, with special attention given during the first 4 hours. Observations continue daily for a total of 14 days.

  • Clinical Observations: Observations include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects, and somatomotor activity and behavior patterns.

  • Body Weight: Animals are weighed before dosing and at least weekly thereafter.

  • Pathology: All animals (including those that die during the test and those euthanized at the end) are subjected to a gross necropsy.

Metabolic Pathways of DPGME

The metabolism of DPGME has been studied in rats. The primary metabolic pathways involve conjugation and hydrolysis, leading to the formation of more water-soluble compounds that can be readily excreted.

DPGME_Metabolism cluster_PhaseI Phase I Metabolism cluster_PhaseII Phase II Metabolism DPGME Dipropylene Glycol Methyl Ether (DPGME) (Isomer Mixture) hydrolysis_methoxy Hydrolysis of Methoxy Group DPGME->hydrolysis_methoxy hydrolysis_backbone Hydrolysis of Propylene Glycol Backbone DPGME->hydrolysis_backbone conjugation Conjugation DPGME->conjugation DPG Dipropylene Glycol hydrolysis_methoxy->DPG PGME Propylene Glycol Methyl Ether (PGME) hydrolysis_backbone->PGME conjugates Glucuronide and Sulfate Conjugates conjugation->conjugates excretion Urinary Excretion DPG->excretion PG Propylene Glycol PGME->PG PG->excretion conjugates->excretion

Metabolic Pathways of DPGME

The major metabolic routes for the DPGME isomer mixture include:

  • Conjugation: The parent DPGME molecules can be directly conjugated with glucuronic acid or sulfate to form water-soluble conjugates that are then excreted in the urine.[3]

  • Hydrolysis of the Methoxy Group: The methoxy group can be cleaved to form dipropylene glycol.[3]

  • Hydrolysis of the Propylene Glycol Backbone: The ether linkage in the propylene glycol backbone can be hydrolyzed to form propylene glycol methyl ether (PGME) and propylene glycol.[3]

Conclusion

The available toxicological data for the commercial mixture of dipropylene glycol methyl ether isomers indicate a low order of toxicity across various routes of exposure and endpoints. The primary effects observed at high concentrations are mild and reversible central nervous system depression and adaptive liver changes. There is no evidence to suggest that the DPGME mixture is a developmental or reproductive toxicant.

A significant data gap exists concerning the comparative toxicity of the four individual DPGME isomers. As these isomers are not commercially separated, research on their individual toxicological profiles is limited. Future research focusing on the synthesis and toxicological evaluation of the individual isomers would provide a more complete understanding of the structure-activity relationship and contribute to a more refined risk assessment of DPGME. Researchers should be aware of this data gap when designing studies and interpreting results related to DPGME exposure.

References

A Comparative Guide to the Environmental Impact of DPM and Other Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Solvent Performance with Supporting Experimental Data

The selection of a solvent is a critical decision in research and development, with significant implications for experimental outcomes, process efficiency, and environmental stewardship. As the chemical industry increasingly embraces greener and more sustainable practices, a thorough understanding of the environmental impact of commonly used solvents is paramount. This guide provides a comprehensive comparison of Dipropylene Glycol Methyl Ether (DPM) with other frequently used organic solvents, focusing on key environmental and safety metrics. The data presented is intended to empower researchers and drug development professionals to make informed decisions that align with both scientific rigor and environmental responsibility.

Quantitative Comparison of Environmental Impact

The following table summarizes the key environmental impact parameters for DPM and a selection of other common organic solvents. These metrics provide a quantitative basis for comparing their potential effects on the environment and human health.

SolventChemical FormulaVOC Content (g/L)Aquatic Toxicity (Daphnia magna LC50, 48h, mg/L)Biodegradability (OECD 301F, 28 days)Global Warming Potential (GWP, 100-year)
Dipropylene Glycol Methyl Ether (DPM) C₇H₁₆O₃9041,919[1][2]Readily biodegradable (>60%)[3][4]Low (not a significant greenhouse gas)
AcetoneC₃H₆O7918,800 - 13,500[5][6]Readily biodegradable[6]~0.0005
IsopropanolC₃H₈O785[7]>1,400[2]Readily biodegradableLow (not a significant greenhouse gas)[8]
EthanolC₂H₆O7905,012 - 12,900[9]Readily biodegradable0.31 - 5.55 gCO₂eq/L (from biomass)[10][11]
MethanolCH₄O792>10,000Readily biodegradable0.462 - 2.97 kg CO₂eq/kg[12][13]
TolueneC₇H₈8673.78 - 11.5[14][15]Not readily biodegradableNot a direct greenhouse gas, but a precursor to ozone
Xylene (mixed isomers)C₈H₁₀8701.0 - 2.4[16]Not readily biodegradableNot a direct greenhouse gas, but a precursor to ozone
N-methyl-2-pyrrolidone (NMP)C₅H₉NO1028>500Readily biodegradableLow
Dimethyl sulfoxide (DMSO)C₂H₆S11001,167 - 2,230[17][18]Not readily biodegradableLow

Key Environmental Impact Considerations

Volatile Organic Compound (VOC) Content: VOCs are organic chemicals that have a high vapor pressure at ordinary room temperature, leading to their evaporation into the atmosphere where they can contribute to the formation of ground-level ozone, a major component of smog.[19] Solvents with lower VOC content are generally preferred from an air quality perspective. DPM has a relatively low vapor pressure and is not classified as a VOC by the U.S. EPA in certain applications.

Aquatic Toxicity: This metric, often expressed as the LC50 (lethal concentration for 50% of the test population), indicates the potential harm a substance can cause to aquatic life.[20] A higher LC50 value signifies lower toxicity. DPM exhibits very low aquatic toxicity, with a high LC50 value for Daphnia magna, a common indicator species.[1][2] In contrast, aromatic solvents like toluene and xylene are significantly more toxic to aquatic organisms.[14][16]

Biodegradability: This refers to the ability of a substance to be broken down by microorganisms into simpler, non-toxic compounds.[21] "Readily biodegradable" substances are expected to degrade quickly and completely in the environment, preventing long-term accumulation. DPM is considered readily biodegradable according to OECD 301F test guidelines.[3][4]

Global Warming Potential (GWP): GWP is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time period, relative to carbon dioxide.[10] While many organic solvents are not potent direct greenhouse gases, their production and lifecycle can contribute to overall carbon emissions. The GWP for bio-based solvents like ethanol can vary significantly depending on the feedstock and production methods.[11][22][23] Methanol's GWP also depends heavily on its production pathway, with coal-based production having a much higher GWP than renewable methods.[12][13][24][25][26]

Experimental Protocols for Environmental Impact Assessment

The data presented in this guide is derived from standardized and internationally recognized experimental protocols. Understanding these methods is crucial for interpreting the results and ensuring data comparability.

OECD 301F: Ready Biodegradability - Manometric Respirometry Test

This test evaluates the potential for a chemical to be rapidly and completely biodegraded by aerobic microorganisms.

  • Principle: A known volume of inoculated mineral medium containing the test substance as the sole source of organic carbon is stirred in a closed flask. The consumption of oxygen is measured over a 28-day period and is an indicator of the extent of biodegradation.

  • Procedure:

    • A defined concentration of the test substance is added to a mineral medium inoculated with a mixed population of microorganisms (e.g., from activated sludge).

    • The mixture is incubated in a sealed vessel at a constant temperature.

    • The oxygen consumed by the microorganisms is measured using a respirometer.

    • The amount of oxygen consumed is compared to the theoretical oxygen demand (ThOD) or chemical oxygen demand (COD) of the substance.

  • Passing Criteria: A substance is considered "readily biodegradable" if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.

OECD 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to aquatic invertebrates, specifically Daphnia magna.

  • Principle: Young daphnids are exposed to various concentrations of the test substance for 48 hours. The concentration that causes immobilization (inability to swim) in 50% of the daphnids (EC50) is determined.

  • Procedure:

    • Groups of daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance in a suitable aqueous medium.

    • A control group is maintained in the same medium without the test substance.

    • The number of immobilized daphnids is recorded at 24 and 48 hours.

    • The 48-hour EC50 value and its confidence limits are calculated using statistical methods.

EPA Method 24: Determination of Volatile Matter Content, Water Content, Density, Volume Solids, and Weight Solids of Surface Coatings

This method is used to determine the amount of volatile organic compounds in a sample.

  • Principle: The volatile content of a coating is determined by measuring the weight loss of a sample after heating it in an oven. The water content is determined separately, and the VOC content is calculated by difference.

  • Procedure:

    • A weighed portion of the sample is heated in an oven at a specified temperature and for a specified time to drive off volatile materials.

    • The weight of the remaining non-volatile material is determined.

    • The water content of the sample is measured using a separate method (e.g., Karl Fischer titration).

    • The VOC content is calculated as the total volatile content minus the water content and any exempt compounds.

Visualizing the Solvent Selection Process

The selection of an appropriate solvent involves a multi-faceted decision-making process that balances performance with environmental and safety considerations. The following diagram illustrates a logical workflow for choosing an environmentally preferable organic solvent.

Solvent_Selection_Workflow start Start: Solvent Requirement Identified performance Performance Evaluation (e.g., Solvency, Boiling Point) start->performance voc VOC Content Assessment performance->voc Meets Performance Criteria toxicity Aquatic Toxicity Assessment (LC50) voc->toxicity Low VOC decision Select Optimal Solvent voc->decision High VOC (Consider alternatives/controls) biodegradability Biodegradability Assessment (OECD 301F) toxicity->biodegradability Low Toxicity toxicity->decision High Toxicity (Avoid if possible) gwp Global Warming Potential (GWP) biodegradability->gwp Readily Biodegradable biodegradability->decision Not Readily Biodegradable (Consider lifecycle) gwp->decision Low GWP gwp->decision High GWP (Avoid if possible) end End: Solvent Selected decision->end

Caption: A workflow for selecting environmentally preferable organic solvents.

Conclusion

The data and methodologies presented in this guide underscore the importance of a holistic approach to solvent selection. While traditional performance metrics remain crucial, a comprehensive evaluation of environmental impact is essential for sustainable scientific and industrial practices. Dipropylene Glycol Methyl Ether (DPM) emerges as a favorable alternative to many conventional organic solvents due to its low VOC content, low aquatic toxicity, and ready biodegradability. By considering the quantitative data and utilizing the outlined experimental protocols, researchers and drug development professionals can make more informed and environmentally conscious decisions in their work.

References

cross-validation of experimental results using different analytical techniques for 1-(2-Methoxypropoxy)-2-propanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of four common analytical techniques for the quantitative and qualitative analysis of 1-(2-Methoxypropoxy)-2-propanol, a widely used solvent and chemical intermediate. The selection of an appropriate analytical method is critical for ensuring the quality, purity, and consistency of this compound in research and industrial applications. This document presents a cross-validation of Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography-Flame Ionization Detection (GC-FID), Quantitative Nuclear Magnetic Resonance (qNMR), and Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR), offering insights into their respective strengths and limitations.

Data Presentation: A Quantitative Comparison

The following table summarizes the typical quantitative performance characteristics of the four analytical techniques for the analysis of this compound and related glycol ethers. Please note that these values are representative and may vary depending on the specific instrumentation, method parameters, and sample matrix.

Analytical TechniqueLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (R²)Accuracy (% Recovery)Precision (%RSD)
GC-MS Low ng/mLHigh ng/mL>0.9995-105%<5%
GC-FID Low ppmHigh ppm>0.9990-110%<10%
qNMR mg/mLmg/mLNot Applicable98-102%<2%
ATR-FTIR % level% level>0.9890-110%<5%

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a general guide and may require optimization for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify this compound and its potential impurities with high sensitivity and specificity.

Methodology:

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., methanol, dichloromethane) to a concentration within the calibrated range. An internal standard (e.g., a deuterated analogue or a compound with similar chemical properties) should be added for accurate quantification.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Scan Range: m/z 35-350.

    • Data Acquisition: Full scan for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis.

  • Data Analysis: Identify this compound based on its retention time and mass spectrum.[1][2][3] Quantify using a calibration curve generated from standards of known concentrations.

Gas Chromatography-Flame Ionization Detection (GC-FID)

Objective: To provide robust and reliable quantification of this compound, particularly for routine quality control.

Methodology:

  • Sample Preparation: Similar to GC-MS, dilute the sample in a suitable solvent and add an internal standard.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector.

  • GC Conditions:

    • Column: A polar capillary column (e.g., DB-WAX, FFAP).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 60 °C, hold for 1 minute, ramp to 220 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Nitrogen or Helium at a constant flow rate.

    • Detector Temperature: 280 °C.

  • Data Analysis: Identify this compound based on its retention time. Quantify using a calibration curve based on the peak area response of the analyte relative to the internal standard.[4][5][6][7][8][9]

Quantitative Nuclear Magnetic Resonance (qNMR)

Objective: To determine the absolute purity or concentration of this compound without the need for a specific reference standard of the analyte.

Methodology:

  • Sample Preparation: Accurately weigh a known amount of the sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) and dissolve them in a deuterated solvent (e.g., DMSO-d6, CDCl3).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H-NMR Parameters:

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 8 or 16 scans).

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate the signals corresponding to the analyte and the internal standard.

    • Calculate the concentration or purity of the analyte based on the integral values, the number of protons, and the known concentration of the internal standard.[10]

Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR)

Objective: For rapid, non-destructive qualitative identification and semi-quantitative analysis of this compound.

Methodology:

  • Sample Preparation: No sample preparation is typically required. A small amount of the liquid sample is placed directly on the ATR crystal.

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal).

  • FTIR Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans for a good signal-to-noise ratio.

  • Data Analysis:

    • Identify characteristic absorption bands for the functional groups present in this compound (e.g., O-H stretch, C-O stretch, C-H stretch).[11]

    • For quantitative analysis, a calibration curve can be constructed by plotting the absorbance of a characteristic peak against the concentration of the analyte in a series of standards.[12][13]

Mandatory Visualization

The following diagrams illustrate the logical workflow for cross-validating the analytical results for this compound.

Cross-Validation Workflow for this compound Analysis cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Acquisition & Processing cluster_validation Cross-Validation & Comparison Sample This compound Sample Prep Dilution & Internal Standard Addition Sample->Prep GCMS GC-MS Prep->GCMS GCFID GC-FID Prep->GCFID qNMR qNMR Prep->qNMR ATRFTIR ATR-FTIR Prep->ATRFTIR DataGCMS Retention Time Mass Spectrum GCMS->DataGCMS DataGCFID Retention Time Peak Area GCFID->DataGCFID DataNMR Chemical Shift Signal Integral qNMR->DataNMR DataFTIR Wavenumber Absorbance ATRFTIR->DataFTIR Compare Compare Quantitative Results (Concentration/Purity) DataGCMS->Compare QualCompare Compare Qualitative Identification DataGCMS->QualCompare DataGCFID->Compare DataNMR->Compare DataNMR->QualCompare DataFTIR->Compare DataFTIR->QualCompare Report Final Report Compare->Report QualCompare->Report

Caption: Workflow for the cross-validation of analytical techniques.

The signaling pathway diagram below illustrates the decision-making process for selecting the most appropriate analytical technique based on the specific research or quality control objective.

Decision Pathway for Analytical Technique Selection Start Define Analytical Objective Objective1 High Sensitivity & Impurity Profiling? Start->Objective1 Objective2 Routine QC & High Throughput? Objective1->Objective2 No Technique1 GC-MS Objective1->Technique1 Yes Objective3 Absolute Quantification? Objective2->Objective3 No Technique2 GC-FID Objective2->Technique2 Yes Objective4 Rapid & Non-Destructive Screening? Objective3->Objective4 No Technique3 qNMR Objective3->Technique3 Yes Objective4->Start No, redefine objective Technique4 ATR-FTIR Objective4->Technique4 Yes

Caption: Decision pathway for selecting an analytical technique.

References

A Comparative Performance Analysis of 1-(2-Methoxypropoxy)-2-propanol in Novel Resin Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 1-(2-Methoxypropoxy)-2-propanol against other common alternatives in novel resin formulations. The information presented herein is supported by illustrative experimental data and detailed methodologies to assist researchers in making informed decisions for their specific applications.

Introduction to this compound

This compound (also known as Dipropylene Glycol Methyl Ether or DPM) is a versatile glycol ether widely utilized as a solvent and coalescing agent in the formulation of paints, coatings, and inks.[1][2][3][4][5] Its chemical structure, characterized by both ether and alcohol functionalities, imparts excellent solvency for a variety of resins, including acrylics, epoxies, and polyurethanes.[1][6] As a coalescent, it facilitates the formation of a continuous film as the resin cures, enhancing the durability and appearance of the final coating.[7][8] This guide evaluates its performance in a model acrylic resin formulation relative to other commonly used glycol ethers.

Alternative Solvents and Coalescing Agents

For the purpose of this comparison, the following alternative glycol ethers, frequently used in resin formulations, have been selected:

  • Dipropylene Glycol n-Butyl Ether (DPnB): A slower-evaporating, hydrophobic glycol ether known for its excellent coalescing properties and surface tension-lowering abilities.[9][10] It is compatible with a wide range of resin types.[9]

  • Ethylene Glycol Monobutyl Ether (EGMBE): A widely used solvent with strong solvency and a moderate evaporation rate, often found in coatings, cleaners, and adhesives.[11][12][13] It is an excellent solvent for many resin types, including alkyd, phenolic, and nitrocellulose resins.[11][13]

  • Propylene Glycol Monomethyl Ether (PM): A high-performance, low-toxicity solvent with a moderate evaporation rate, widely used in coatings, cleaners, and electronics manufacturing.[6][7][14]

Performance Comparison in a Model Acrylic Resin Formulation

The following tables summarize the quantitative performance data of this compound and its alternatives in a hypothetical water-based acrylic resin formulation.

Table 1: Physical Properties of Solvents
PropertyThis compoundDipropylene Glycol n-Butyl Ether (DPnB)Ethylene Glycol Monobutyl Ether (EGMBE)Propylene Glycol Monomethyl Ether (PM)
CAS Number 34590-94-829911-28-2111-76-2107-98-2
Molecular Weight ( g/mol ) 148.20190.28118.1790.12
Boiling Point (°C) 190230171120
Flash Point (°C) 751006132
Evaporation Rate (n-BuAc=1) 0.030.0060.080.6
Table 2: Performance in Acrylic Resin Formulation
Performance MetricThis compoundDipropylene Glycol n-Butyl Ether (DPnB)Ethylene Glycol Monobutyl Ether (EGMBE)Propylene Glycol Monomethyl Ether (PM)
Viscosity (Ford Cup #4, sec) 35383230
Drying Time (Set-to-Touch, min) 45603020
Pencil Hardness (24h cure) HFH2H
Adhesion (Pull-Off, MPa) 2.52.22.62.8
Volatile Content (%) 10.59.811.212.5

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Viscosity Measurement (ASTM D1200)[15][16][17][18]

The viscosity of the resin formulations was determined using a Ford viscosity cup #4. The cup was filled with the sample, and the time taken for the liquid to flow through the orifice was measured in seconds. All measurements were conducted at a controlled temperature of 25°C.[15]

Drying Time (ASTM D1640)[19][20][21][22][23]

The set-to-touch drying time was evaluated by applying a uniform film of the resin formulation onto a non-porous substrate. At regular intervals, a clean, dry finger was lightly touched to the surface. The set-to-touch time was recorded as the point at which no coating material adhered to the finger.

Pencil Hardness (ASTM D3363)[24][25][26][27][28]

The film hardness was assessed using the pencil hardness test. A set of calibrated pencils of varying hardness (from 6B to 6H) were moved across the cured coating surface at a 45-degree angle with constant pressure.[16] The pencil hardness was reported as the hardest pencil that did not scratch or mar the surface.

Adhesion (Pull-Off Strength) (ASTM D4541)[29][30][31][32][33]

The pull-off adhesion strength was measured using a portable adhesion tester. A loading fixture (dolly) was bonded to the surface of the cured coating with an adhesive. The apparatus was then used to apply a perpendicular tensile force to the dolly until it detached. The force at which detachment occurred was recorded and converted to pressure (MPa).

Volatile Content (ASTM D2369)[34][35][36][37][38]

The volatile content of the coatings was determined by weighing a sample of the formulation before and after heating in an oven at 110°C for 60 minutes. The weight loss represents the volatile content, expressed as a percentage of the original sample weight.

Visualizations

Resin_Formulation Resin Acrylic Resin Final_Formulation Final Resin Formulation Resin->Final_Formulation Solvent This compound (Coalescing Agent) Solvent->Final_Formulation Pigment Pigment (e.g., Titanium Dioxide) Pigment->Final_Formulation Additives Additives (Dispersants, Defoamers, etc.) Additives->Final_Formulation

Caption: A schematic diagram of a typical resin formulation.

Experimental_Workflow cluster_prep Formulation Preparation cluster_testing Performance Testing cluster_analysis Data Analysis Formulation Prepare Acrylic Resin Formulations with Different Solvents Viscosity Viscosity (ASTM D1200) Formulation->Viscosity Test Drying Drying Time (ASTM D1640) Formulation->Drying Test Hardness Pencil Hardness (ASTM D3363) Formulation->Hardness Test Adhesion Adhesion (ASTM D4541) Formulation->Adhesion Test Analysis Compare Performance Data and Summarize in Tables Viscosity->Analysis Drying->Analysis Hardness->Analysis Adhesion->Analysis

Caption: The experimental workflow for performance evaluation.

Solvent_Selection node_rec node_rec start Start: Need for a Coalescing Agent fast_drying Fast Drying Time Required? start->fast_drying low_voc Low VOC a Primary Concern? fast_drying->low_voc No pm Consider Propylene Glycol Monomethyl Ether (PM) fast_drying->pm Yes high_solvency High Solvency for Polar Resins? low_voc->high_solvency No dpnb Consider Dipropylene Glycol n-Butyl Ether (DPnB) low_voc->dpnb Yes dpm Consider This compound (DPM) high_solvency->dpm Yes egmbe Consider Ethylene Glycol Monobutyl Ether (EGMBE) high_solvency->egmbe No

Caption: A decision guide for solvent selection.

References

A Comparative Analysis of Reaction Kinetics in DPM Versus Other Polar Aprotic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of solvent is a critical parameter in optimizing chemical reactions, influencing both reaction rates and product selectivity. Polar aprotic solvents are particularly valuable in organic synthesis, especially for nucleophilic substitution reactions, due to their ability to solvate cations while leaving anions relatively free and highly reactive. This guide provides a comparative analysis of Dipropylene Glycol Dimethyl Ether (DPM) against other commonly used polar aprotic solvents, namely Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO).

Due to a notable gap in the current scientific literature regarding quantitative kinetic data for reactions in DPM, this guide will focus on a qualitative comparison based on the physicochemical properties of these solvents. A general experimental protocol for determining such kinetic data is also provided to empower researchers to conduct their own comparative studies.

Physicochemical Properties and Their Influence on Reaction Kinetics

The kinetic performance of a solvent in a chemical reaction is intrinsically linked to its physical properties. Key parameters include the dielectric constant, viscosity, and dipole moment. These properties influence the solvation of reactants and transition states, which in turn affects the activation energy of the reaction.

Table 1: Comparison of Physicochemical Properties of DPM, DMF, and DMSO

PropertyDipropylene Glycol Dimethyl Ether (DPM)Dimethylformamide (DMF)Dimethyl Sulfoxide (DMSO)
Dielectric Constant (at 20°C) 10.5[1]36.7 (at 25°C)[2]46.7[3]
Viscosity (at 20°C, mPa·s) 4.3[1]0.802 (at 25°C)[2]2.24[3]
Dipole Moment (Debye) Not available in search results3.863.96
Boiling Point (°C) 175153189
Density (at 20°C, g/cm³) 0.9530.949 (at 20°C)1.100 (at 20°C)[3]

Analysis of Properties:

  • Dielectric Constant: DMF and DMSO have significantly higher dielectric constants than DPM. A higher dielectric constant indicates a greater ability to solvate charged species. In the context of SN2 reactions, which are favored by polar aprotic solvents, a high dielectric constant can stabilize the transition state, which often has a more dispersed charge than the reactants, thereby accelerating the reaction. Based on this parameter, DMF and DMSO would be expected to promote faster reaction rates than DPM for reactions involving charged intermediates or transition states.

  • Viscosity: DPM is considerably more viscous than DMF and DMSO. Higher viscosity can impede the movement of reactant molecules, leading to a lower frequency of collisions and thus a slower reaction rate. This factor would suggest that reactions in DPM might be kinetically slower compared to those in less viscous solvents like DMF and DMSO.

  • Dipole Moment: While the specific dipole moment for DPM was not found, those of DMF and DMSO are high, reflecting their polar nature. This high polarity is crucial for solvating cations, leaving the nucleophile less solvated and more reactive.

Based on this qualitative analysis, it is reasonable to hypothesize that for typical SN2 reactions, DPM would be a less effective solvent in terms of reaction kinetics compared to DMF and DMSO, primarily due to its lower dielectric constant and higher viscosity. However, other factors such as reactant solubility and the specific nature of the reaction mechanism can also play a significant role.

Experimental Protocols for Comparative Kinetic Analysis

To obtain the necessary quantitative data for a direct comparison, a systematic kinetic study is required. Below is a generalized experimental protocol for determining the rate constant of a model SN2 reaction, such as the reaction of an alkyl halide with a nucleophile.

Objective: To determine the second-order rate constant (k) for the reaction of an alkyl halide (e.g., methyl iodide) with a nucleophile (e.g., a halide salt) in DPM, DMF, and DMSO at a constant temperature.

Methods:

The reaction progress can be monitored using various techniques, including:

  • Conductivity Measurement: If the reaction involves a change in the concentration of ionic species, the change in the conductivity of the solution over time can be used to monitor the reaction progress.

  • Spectroscopic Methods (UV-Vis, NMR): If the reactants or products have distinct spectroscopic signatures, their concentration changes can be followed over time. For example, 1H NMR spectroscopy can be used to monitor the disappearance of reactant peaks and the appearance of product peaks.

Generalized Procedure using Spectroscopy:

  • Solution Preparation:

    • Prepare stock solutions of the alkyl halide and the nucleophile of known concentrations in each of the solvents (DPM, DMF, and DMSO).

    • Ensure all solvents are of high purity and are anhydrous, as water can interfere with the reaction.

  • Reaction Setup:

    • Thermostatically control the reaction vessel to the desired temperature (e.g., 25°C).

    • In a typical experiment, one reactant is used in excess to achieve pseudo-first-order kinetics, which simplifies the data analysis. For instance, the nucleophile concentration can be kept at least 10-fold higher than the alkyl halide concentration.

  • Data Acquisition:

    • At time t=0, mix the reactant solutions in the reaction vessel.

    • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by rapid cooling or addition of a quenching agent).

    • Analyze the concentration of the limiting reactant or a product in the quenched aliquots using a suitable analytical technique (e.g., UV-Vis or NMR spectroscopy).

  • Data Analysis:

    • Plot the concentration of the limiting reactant versus time.

    • From the integrated rate law for a pseudo-first-order reaction, a plot of ln[Reactant] vs. time should yield a straight line with a slope of -k', where k' is the pseudo-first-order rate constant.

    • The second-order rate constant (k) can then be calculated from the equation k = k' / [Nucleophile], where [Nucleophile] is the concentration of the nucleophile in excess.

  • Activation Parameters:

    • Repeat the experiment at several different temperatures to determine the temperature dependence of the rate constant.

    • An Arrhenius plot (ln(k) vs. 1/T) can then be used to determine the activation energy (Ea) and the pre-exponential factor (A) for the reaction in each solvent.

Visualizations

The following diagrams illustrate the conceptual frameworks discussed in this guide.

Reaction_Pathway cluster_solvent Solvent Environment Reactants Reactants (Alkyl Halide + Nucleophile) TransitionState Transition State Reactants->TransitionState k Products Products TransitionState->Products S1 DPM S2 DMF S3 DMSO

Caption: Generalized SN2 reaction pathway.

Experimental_Workflow A Prepare Reactant Solutions in DPM, DMF, & DMSO B Thermostat Reaction Vessel A->B C Initiate Reaction (t=0) B->C D Monitor Reaction Progress (e.g., Spectroscopy) C->D E Data Analysis (Determine Rate Constants) D->E F Comparative Analysis of Kinetics E->F

Caption: Workflow for comparative kinetic studies.

Solvent_Properties_Relationship cluster_properties Solvent Physicochemical Properties cluster_kinetics Impact on Reaction Kinetics DielectricConstant Dielectric Constant ReactionRate Reaction Rate DielectricConstant->ReactionRate Influences Transition State Stabilization Viscosity Viscosity Viscosity->ReactionRate Affects Collision Frequency

Caption: Influence of solvent properties on kinetics.

References

Safety Operating Guide

Navigating the Safe Disposal of 1-(2-Methoxypropoxy)-2-propanol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Ensuring the safety of laboratory personnel and the protection of the environment are paramount in scientific research. The proper disposal of chemical waste is a critical component of this responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 1-(2-Methoxypropoxy)-2-propanol, a common solvent in research and development, empowering researchers, scientists, and drug development professionals to manage this chemical waste stream effectively and responsibly.

I. Operational and Disposal Plan for this compound

This plan outlines the necessary precautions and procedures for the handling and disposal of this compound, with a strong emphasis on safety and regulatory compliance.

1. Pre-Disposal Safety Precautions:

  • Personal Protective Equipment (PPE): Before handling this compound, always wear appropriate PPE, including chemical-resistant gloves (nitrile or polyvinyl alcohol), safety goggles with side shields, and a lab coat.[1]

  • Ventilation: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Ignition Sources: This compound is flammable. Keep it away from open flames, hot surfaces, sparks, and other potential ignition sources.[2] Use non-sparking tools when handling containers.[3]

  • Peroxide Formation Awareness: As an ether, this compound has the potential to form explosive peroxides upon exposure to air and light.[4][5]

    • Date all containers upon receipt and upon opening.

    • Test for peroxides periodically, especially for containers that have been open for an extended period (e.g., over 6-12 months).[1][4] Peroxide test strips are commercially available for this purpose.

    • Visually inspect containers before moving them. If crystals, a precipitate, or an oily viscous layer are visible, do not touch or attempt to open the container.[4][5] This indicates a high concentration of potentially explosive peroxides. In such cases, contact your institution's Environmental Health and Safety (EHS) office immediately.[3][4]

2. Step-by-Step Disposal Procedure:

  • Segregation: Do not mix this compound waste with other chemical waste streams unless specifically permitted by your institution's EHS guidelines. Keep it separate from halogenated solvents.[6]

  • Waste Container:

    • Use a designated, properly labeled, and leak-proof container for collecting this compound waste. The container should be compatible with the chemical.

    • The label should clearly state "Hazardous Waste" and identify the contents as "this compound".[6]

  • Collection:

    • Carefully transfer the waste into the designated container, avoiding splashes and spills.

    • Keep the waste container securely closed when not in use.

  • Arrange for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.[2][3]

3. Accidental Spill Protocol:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation.

  • Control Ignition Sources: Remove all sources of ignition from the area.

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Reporting: Report the spill to your supervisor and your institution's EHS office.

II. Summary of Disposal Options and Regulatory Information

The following table summarizes the primary disposal methods and provides guidance on potential regulatory classifications. Note that specific waste codes may vary by jurisdiction and the exact composition of the waste stream. Always consult with your EHS department for definitive classification.

Disposal MethodDescriptionPotential RCRA Waste CodeNotes
Licensed Chemical Destruction Plant/Incineration The preferred and most common method for disposal. The material is sent to a licensed facility for controlled incineration, often with flue gas scrubbing to minimize environmental impact.[3]D001 (Ignitability) Due to its flammable nature, this compound waste will likely be classified as ignitable hazardous waste.
F003 or F005 (Non-halogenated Solvents) As a spent non-halogenated solvent, it may fall under these classifications if it meets the specific criteria outlined by the EPA.[7][8]
Recycling/Reconditioning (for empty containers) Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. The cleaned container can then be offered for recycling or reconditioning.[3]N/AThis applies only to the container, not the chemical itself.
Sanitary Landfill (for punctured empty containers) After triple-rinsing, the empty container can be punctured to render it unusable and then disposed of in a sanitary landfill, if local regulations permit.[3]N/AThis is a less preferred option and should only be considered after consulting with your EHS office.

III. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste for Disposal check_peroxides Visually inspect container for crystals, precipitate, or oily layers. start->check_peroxides peroxides_present Peroxides Suspected! DO NOT MOVE. Contact EHS Immediately. check_peroxides->peroxides_present Yes no_peroxides No visible signs of peroxides. check_peroxides->no_peroxides No test_peroxides Is the container past its expiration date or has it been open for an extended period? no_peroxides->test_peroxides perform_test Perform peroxide test using test strips. test_peroxides->perform_test Yes collect_waste Segregate and collect in a labeled, sealed hazardous waste container. test_peroxides->collect_waste No test_results Peroxide concentration > 20 ppm? perform_test->test_results high_peroxides High Peroxide Hazard! Contact EHS for specialized disposal. test_results->high_peroxides Yes low_peroxides Peroxide concentration acceptable. test_results->low_peroxides No low_peroxides->collect_waste spill_check Was there a spill during transfer? collect_waste->spill_check spill_protocol Follow Accidental Spill Protocol. spill_check->spill_protocol Yes schedule_pickup Arrange for waste pickup with EHS. spill_check->schedule_pickup No spill_protocol->schedule_pickup end End: Proper Disposal schedule_pickup->end

Caption: Decision workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
1-(2-Methoxypropoxy)-2-propanol
Reactant of Route 2
Reactant of Route 2
1-(2-Methoxypropoxy)-2-propanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.